4-Chloro-2,5-difluoropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-chloro-2,5-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2N/c6-3-1-5(8)9-2-4(3)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZRBNKRTCXHPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456840 | |
| Record name | 4-CHLORO-2,5-DIFLUOROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851386-40-8 | |
| Record name | 4-CHLORO-2,5-DIFLUOROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,5-difluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-2,5-difluoropyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,5-difluoropyridine is a halogenated pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. The strategic placement of chloro and fluoro substituents on the pyridine ring imparts unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, with a focus on its role in drug discovery.
Core Identification and Physicochemical Properties
The foundational identity of this compound is established by its CAS number, which provides a unique identifier for this specific chemical substance.
CAS Number: 851386-40-8[1][2][3]
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C5H2ClF2N | [1][2][4] |
| Molecular Weight | 149.53 g/mol | [1][2][4] |
| Boiling Point | 146.9°C at 760 mmHg | |
| Density | 1.451 g/cm³ | |
| Appearance | Not explicitly stated, likely a liquid at room temperature given the boiling point. | |
| Solubility | No specific data found; likely soluble in common organic solvents like tetrahydrofuran and methyl tert-butyl ether based on its synthesis protocol. | [5] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the directed ortho-metalation of 2,5-difluoropyridine followed by chlorination. This process is highly regioselective, yielding the desired product in good yield.
Experimental Protocol: Synthesis from 2,5-Difluoropyridine
This protocol describes a general procedure for the laboratory-scale synthesis of this compound.
Materials:
-
2,5-Difluoropyridine
-
Diisopropylamine
-
n-Butyllithium (in hexane)
-
1,1,2-Trichloro-1,2,2-trifluoroethane (Freon-113)
-
Tetrahydrofuran (THF)
-
Methyl tert-butyl ether (MTBE)
-
Saturated aqueous ammonium chloride solution
-
2N aqueous hydrochloric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated brine
-
Anhydrous sodium sulfate
Step-by-Step Procedure: [5]
-
Preparation of Lithium Diisopropylamide (LDA): In a reaction vessel under a nitrogen atmosphere, add diisopropylamine to a solvent mixture of tetrahydrofuran and methyl tert-butyl ether.
-
Cool the mixture to a temperature range of -60 to -40°C.
-
Slowly add a hexane solution of n-butyllithium to the cooled mixture.
-
Allow the reaction temperature to slowly rise to -20°C and stir for 10 minutes to ensure complete formation of LDA.
-
Lithiation of 2,5-Difluoropyridine: Cool the reaction flask to -75°C.
-
Slowly add a solution of 2,5-difluoropyridine dropwise over a period of 1 hour.
-
Chlorination: While maintaining the temperature at -75°C, add a solution of 1,1,2-trichloro-1,2,2-trifluoroethane dropwise.
-
After the addition is complete, allow the reaction to proceed at -75°C for 2 hours.
-
Work-up and Purification: Quench the reaction with a saturated ammonium chloride solution.
-
Extract the product into methyl tert-butyl ether.
-
Wash the organic layer sequentially with 2N aqueous hydrochloric acid, water, saturated sodium bicarbonate solution, and saturated brine.
-
Dry the organic phase with anhydrous sodium sulfate and filter.
-
Remove the low-boiling solvents by distillation at atmospheric pressure (around 80°C).
-
Further distill under reduced pressure at 120°C, followed by a final distillation at atmospheric pressure at 90°C to obtain the pure this compound.
Yield: This procedure can yield up to 78% of the target product.[5]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom and the fluorine atoms makes the pyridine ring susceptible to attack by nucleophiles.
The positions on the pyridine ring exhibit differential reactivity. Generally, the 4-position is highly activated towards nucleophilic attack due to the combined electron-withdrawing effects of the nitrogen and the flanking fluorine atom. The chlorine atom at this position serves as a good leaving group, facilitating substitution reactions.
Applications in Medicinal Chemistry and Drug Discovery
This compound is a key intermediate in the synthesis of various biologically active molecules, most notably in the development of antibacterial agents. The presence of both chlorine and fluorine atoms allows for sequential and regioselective modifications, providing a scaffold for creating diverse chemical libraries for drug screening.
Case Study: Synthesis of an Antibacterial Agent Intermediate
A prominent application of this compound is in the synthesis of 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid ester, an important intermediate for antibacterial drugs.[5]
The synthetic pathway involves the following key transformations starting from this compound:[5]
-
Methylation: Reaction with a methyl donor to introduce a methyl group at the 3-position, yielding 4-chloro-2,5-difluoro-3-methylpyridine.
-
Cyanomethylation: Subsequent reaction with cyclopropylacetonitrile under strong alkaline conditions to introduce the cyanomethylcyclopropyl group at the 2-position.
-
Further Transformations: The resulting intermediate undergoes further steps, including reduction of the nitrile and cyclization, to form the final quinolizine carboxylic acid ester.
This multi-step synthesis highlights the utility of this compound as a starting material for constructing complex heterocyclic systems with therapeutic potential.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available safety data sheets for this and structurally related compounds, the following guidelines are recommended.
Hazard Identification:
-
While specific hazard classifications for this compound were not detailed in the initial search, related fluorinated and chlorinated pyridines are often classified as harmful if swallowed, in contact with skin, or inhaled. They can also cause skin and eye irritation.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.
Handling and Storage:
-
Handle in a well-ventilated place, such as a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined synthesis and predictable reactivity make it an important building block for the creation of novel compounds with potential therapeutic applications. The strategic incorporation of this fluorinated pyridine derivative allows for the fine-tuning of molecular properties, a key aspect of modern drug design. As research in this area continues, the demand for and applications of this compound are likely to expand.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-2,5-difluoropyridine
For the modern researcher and drug development professional, substituted pyridines are foundational scaffolds in the architecting of novel therapeutics. Among these, 4-Chloro-2,5-difluoropyridine stands as a key intermediate, its strategic functionalization paving the way for complex molecular designs. However, its utility is intrinsically linked to a thorough understanding and rigorous application of safety protocols. This guide provides an in-depth, experience-driven perspective on the safe handling, storage, and emergency management of this valuable chemical entity, moving beyond mere procedural lists to explain the causality behind best practices.
The Chemical Profile: Understanding the Inherent Risks
Before any laboratory work commences, a comprehensive understanding of the physical, chemical, and toxicological properties of this compound is paramount. This foundational knowledge informs every aspect of risk assessment and procedural design.
Physical and Chemical Properties
A summary of the key physical and chemical data for this compound is presented below. This information is critical for designing appropriate experimental setups and for anticipating its behavior under various conditions.
| Property | Value | Source |
| CAS Number | 851386-40-8 | [1][2] |
| Molecular Formula | C5H2ClF2N | [1][2] |
| Molecular Weight | 149.53 g/mol | [1][2] |
| Boiling Point | 146.9°C at 760 mmHg | |
| Flash Point | 42.6°C | |
| Density | 1.451 g/cm³ |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[3] The GHS classification highlights the following hazards:
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
It is imperative to internalize these classifications, as they dictate the necessary personal protective equipment (PPE) and engineering controls.
The Laboratory Protocol: A Proactive Approach to Safety
Safe handling of this compound is not merely about reacting to incidents, but about proactively creating an environment where risks are minimized. This section details the essential protocols for routine laboratory use.
Engineering Controls: The First Line of Defense
The primary method for mitigating exposure is through robust engineering controls. All work with this compound should be conducted in a well-ventilated laboratory, and for any procedures with the potential for aerosolization or vapor generation, a certified chemical fume hood is mandatory. The face velocity of the fume hood should be regularly monitored to ensure it meets institutional and regulatory standards.
Personal Protective Equipment (PPE): The Essential Barrier
The selection and proper use of PPE is non-negotiable. The following diagram outlines the minimum required PPE ensemble for handling this compound.
Caption: Required PPE for handling this compound.
The causality is clear: splash-proof goggles are essential to prevent serious eye irritation, and chemical-resistant gloves form a critical barrier against skin contact. A flame-retardant lab coat protects against splashes and potential ignition sources, given the compound's flash point.
Handling and Storage: Maintaining Stability
Proper handling and storage procedures are crucial to prevent degradation and accidental release.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Use only in a well-ventilated area, preferably a fume hood.
-
Keep away from sources of ignition as the compound is flammable.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials, particularly strong oxidizing agents.[3]
-
Refrigerated storage (2-4°C) is recommended.[1]
Emergency Procedures: A Validating System of Response
Even with the best preventative measures, the potential for accidental exposure or release exists. A well-rehearsed emergency plan is a self-validating system of trustworthiness in any research environment.
First-Aid Measures
In the event of an exposure, immediate and appropriate first aid is critical. The following steps should be taken:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[5]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]
Accidental Release Measures
In the case of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.
Caption: Step-by-step workflow for responding to a spill.
It is crucial to prevent the chemical from entering drains or the environment.[3] All ignition sources should be removed from the area.
Fire-Fighting Measures
Given its flashpoint, this compound is a flammable liquid.[4]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Reactivity and Stability: The Chemical Causality
Understanding the reactivity and stability of this compound is essential for preventing hazardous reactions.
-
Chemical Stability: The compound is stable under recommended storage conditions.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Thermal decomposition can produce hazardous gases such as carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[3]
Conclusion: Fostering a Culture of Safety
The responsible use of this compound in research and drug development is predicated on a deep-seated culture of safety. This guide has provided a framework for its safe handling, moving beyond rote memorization of rules to an understanding of the chemical principles that underpin them. By integrating these practices into every aspect of the workflow, from experimental design to waste disposal, researchers can confidently and safely unlock the synthetic potential of this valuable molecule.
References
A Technical Guide to 4-Chloro-2,5-difluoropyridine: Synthesis, Reactivity, and Applications in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds have emerged as indispensable building blocks. Their unique electronic properties, enhanced metabolic stability, and ability to modulate pKa and lipophilicity make them highly sought after in the design of novel therapeutics. Among these, 4-Chloro-2,5-difluoropyridine stands out as a pivotal intermediate, offering a versatile scaffold for constructing complex molecular architectures. The strategic placement of two electron-withdrawing fluorine atoms and a reactive chlorine atom on the pyridine ring creates a unique chemical entity primed for selective functionalization.
This guide provides an in-depth technical overview of this compound, from its fundamental physicochemical properties and synthesis to its core reactivity and strategic application in drug discovery. We will explore the causality behind synthetic choices, detail key experimental protocols, and present case studies that highlight its role in the development of next-generation pharmaceuticals, particularly kinase inhibitors.
Section 1: Core Scaffold Properties and Structural Analysis
The reactivity and utility of this compound are direct consequences of its unique electronic and structural features. The pyridine nitrogen, combined with the two fluorine atoms at the C2 and C5 positions, renders the aromatic ring significantly electron-deficient. This electronic "pull" is crucial, as it activates the ring for nucleophilic attack, a reaction pathway less common in electron-rich carbocyclic aromatic systems.[1] The chlorine atom at the C4 position serves as an excellent leaving group, providing a reliable site for chemical modification.
| Property | Value | Reference |
| CAS Number | 851386-40-8 | [2][3] |
| Molecular Formula | C₅H₂ClF₂N | [3][4] |
| Molecular Weight | 149.53 g/mol | [3] |
| IUPAC Name | This compound | [4] |
| Appearance | Typically a solid or liquid | N/A |
| Storage | Sealed in dry, room temperature conditions | [3] |
Section 2: Synthesis of the this compound Core
The most common and efficient synthesis of this compound begins with the readily available precursor, 2,5-difluoropyridine.[5] The strategy hinges on the regioselective deprotonation at the C4 position, followed by quenching with an electrophilic chlorine source.
Workflow for the Synthesis of this compound
Caption: Synthesis workflow from 2,5-difluoropyridine to the target compound.
Detailed Experimental Protocol: Synthesis from 2,5-Difluoropyridine
This protocol is adapted from established literature procedures.[5]
Expert Rationale:
-
Choice of Base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base. Its steric bulk prevents it from acting as a nucleophile and attacking the pyridine ring itself, ensuring it only functions as a proton abstractor.
-
Temperature Control: The reaction is conducted at -75 °C. This low temperature is critical to prevent side reactions, control the regioselectivity of the deprotonation, and maintain the stability of the highly reactive lithiated intermediate.
-
Chlorinating Agent: A source of electrophilic chlorine, such as 1,1,2-Trichloro-1,2,2-trifluoroethane (Freon-113), is used to "quench" the lithiated anion, installing the chlorine atom at the C4 position.
Step-by-Step Methodology:
-
Vessel Preparation: Under a nitrogen atmosphere, add diisopropylamine (1.2 eq.) to a solvent mixture of tetrahydrofuran (THF) and methyl tert-butyl ether (MTBE).
-
LDA Formation: Cool the solution to between -60 °C and -40 °C. Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.15 eq.). Allow the solution to warm to -20 °C and stir for 10 minutes to ensure complete formation of LDA.
-
Deprotonation: Re-cool the reaction vessel to -75 °C. Slowly add a solution of 2,5-difluoropyridine (1.0 eq.) dropwise over 1 hour, maintaining the low temperature.
-
Chlorination: While maintaining the temperature at -75 °C, add 1,1,2-Trichloro-1,2,2-trifluoroethane (1.1 eq.) dropwise. Keep the reaction at this temperature for 2 hours after addition is complete.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into methyl tert-butyl ether. Wash the organic layer sequentially with 2N HCl, water, saturated sodium bicarbonate, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate via distillation to yield the final product.
Section 3: Key Reactivity and Derivative Synthesis
The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNA) .[1][6] This reaction is highly efficient due to the electron-deficient nature of the pyridine ring, which stabilizes the negatively charged intermediate formed during the reaction.
Mechanism of Nucleophilic Aromatic Substitution (SNA)
The SNA reaction proceeds via a two-step addition-elimination mechanism.[7] First, a nucleophile attacks the carbon atom bearing the chloro-substituent (C4), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . In the second step, aromaticity is restored by the expulsion of the chloride leaving group.
Caption: The addition-elimination mechanism of SNA on the pyridine core.
Protocol Example: Synthesis of a 4-Amino-2,5-difluoropyridine Derivative
This protocol demonstrates a typical C-N bond-forming reaction, a cornerstone of medicinal chemistry for building kinase inhibitors and other bioactive molecules.[8]
Expert Rationale:
-
Solvent and Base: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to solubilize the reactants and facilitate the reaction. A base such as potassium carbonate (K₂CO₃) is included to act as an acid scavenger, neutralizing the HCl that is implicitly formed during the reaction with a primary or secondary amine nucleophile.
-
Temperature: Heating is often required to overcome the activation energy for the initial nucleophilic attack, driving the reaction to completion in a reasonable timeframe.
Step-by-Step Methodology:
-
Reactant Charging: To a reaction vessel, add this compound (1.0 eq.), the desired amine nucleophile (1.2-1.5 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a suitable volume of DMF.
-
Reaction: Heat the mixture to a temperature between 80-120 °C and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash extensively with water and brine to remove DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-amino-2,5-difluoropyridine derivative.
Section 4: Applications in Drug Discovery & Medicinal Chemistry
This compound is not merely a synthetic curiosity; it is a validated and high-value building block for creating potent and selective drug candidates. Its primary application lies in the synthesis of kinase inhibitors.
Case Study: Scaffolds for Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers and inflammatory diseases.[9] The 2,5-difluoropyridine moiety is frequently incorporated into kinase inhibitors to serve as a "hinge-binding" element. The pyridine nitrogen can form a crucial hydrogen bond with the backbone amide of a key amino acid residue in the ATP-binding pocket of the kinase, a fundamental interaction for potent inhibition.
The fluorine atoms provide additional benefits:
-
Metabolic Stability: C-F bonds are exceptionally strong, reducing the likelihood of metabolic degradation by cytochrome P450 enzymes.
-
Modulation of Basicity: The electron-withdrawing fluorine atoms lower the pKa of the pyridine nitrogen, which can be fine-tuned to optimize cell permeability and pharmacokinetic properties.
Caption: Logical flow from the core building block to a final drug candidate.
For example, 2,3,5-trisubstituted pyridine derivatives designed as inhibitors of p38 MAPK, a key enzyme in inflammatory signaling, have been synthesized using chloro-pyridine precursors.[8] The general strategy involves an initial SNA reaction to install a side chain at the C4 position, followed by further modifications at other positions.
| Derivative Class | Target Family | Rationale for Core Scaffold Inclusion |
| 4-Anilino-2,5-difluoropyridines | Protein Kinases | Hinge-binding via pyridine nitrogen; F atoms enhance binding/PK properties. |
| 4-(Heteroaryl)-2,5-difluoropyridines | Various Enzymes | Vector for further functionalization; metabolic stability. |
| 4-Alkoxy/Thioalkoxy-2,5-difluoropyridines | GPCRs, Ion Channels | Modulates lipophilicity and introduces new interaction points. |
Conclusion
This compound has cemented its status as a premier building block in the arsenal of the medicinal chemist. Its well-defined synthesis, predictable reactivity centered on nucleophilic aromatic substitution, and the advantageous properties conferred by its fluorine substituents make it an ideal starting point for the design of sophisticated therapeutic agents. As the demand for highly selective and metabolically robust drug candidates continues to grow, the strategic application of versatile intermediates like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
References
- 1. This compound | 851386-40-8 | Benchchem [benchchem.com]
- 2. This compound - [nashpharmatech.com]
- 3. This compound - CAS:851386-40-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. PubChemLite - this compound (C5H2ClF2N) [pubchemlite.lcsb.uni.lu]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. benchchem.com [benchchem.com]
- 9. chemicalkinomics.com [chemicalkinomics.com]
Spectroscopic Data for 4-Chloro-2,5-difluoropyridine: A Technical Overview
Despite a comprehensive search of scientific literature, chemical supplier databases, and public repositories, detailed experimental spectroscopic data (NMR, IR, and MS) for 4-Chloro-2,5-difluoropyridine (CAS No. 851386-40-8) is not publicly available at this time.
This guide, therefore, serves as a foundational document outlining the principles and expected spectroscopic characteristics of this compound. It provides a framework for the analysis and interpretation of its spectroscopic data once it becomes available. For researchers, scientists, and drug development professionals, this document will serve as a reference for understanding the expected spectral features based on the compound's molecular structure and for designing appropriate analytical methodologies for its characterization.
Introduction to this compound
This compound is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of three distinct halogen substituents (chlorine and two fluorine atoms) on the pyridine ring results in a unique electronic and structural profile, making spectroscopic analysis essential for its unambiguous identification and characterization.
Molecular Structure:
Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.
¹H NMR Spectroscopy
Expected Analysis: The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two aromatic protons. The chemical shifts of these protons will be influenced by the electronegative fluorine and chlorine atoms and the nitrogen atom in the pyridine ring. The signals will likely appear as complex multiplets due to coupling with each other and with the fluorine nuclei.
Hypothetical Data Table:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-3 | Expected downfield | ddd | JH3-H6, JH3-F2, JH3-F5 |
| H-6 | Expected downfield | ddd | JH6-H3, JH6-F5, JH6-F2 |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy
Expected Analysis: The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms in the pyridine ring. The chemical shifts will be significantly affected by the attached halogens. The carbon atoms bonded to fluorine will appear as doublets due to one-bond C-F coupling (¹JCF), and other carbons may show smaller couplings to fluorine.
Hypothetical Data Table:
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C-2 | Expected downfield | d | ¹JC2-F2 |
| C-3 | Expected upfield | d | JC3-F |
| C-4 | Expected downfield | s | - |
| C-5 | Expected downfield | d | ¹JC5-F5 |
| C-6 | Expected upfield | d | JC6-F |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Tune the broadband probe to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
¹⁹F NMR Spectroscopy
Expected Analysis: The ¹⁹F NMR spectrum will be crucial for confirming the fluorine substitution pattern. Two distinct signals are expected for the two non-equivalent fluorine atoms. These signals will likely appear as multiplets due to coupling with each other (JFF) and with the aromatic protons (JFH).
Hypothetical Data Table:
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| F-2 | Expected range | dm | JF2-F5, JF2-H3 |
| F-5 | Expected range | dm | JF5-F2, JF5-H6, JF5-H3 |
Experimental Protocol for ¹⁹F NMR:
-
Sample Preparation: The same sample can be used.
-
Instrument Setup: Tune the probe to the ¹⁹F frequency.
-
Data Acquisition: Acquire a proton-decoupled or a proton-coupled ¹⁹F NMR spectrum. The chemical shift range for ¹⁹F is much larger than for ¹H.
-
Data Processing: Process the data and reference the spectrum to an external standard like CFCl₃.
Infrared (IR) Spectroscopy
Expected Analysis: The IR spectrum will show characteristic absorption bands corresponding to the vibrational modes of the molecule. Key expected absorptions include:
-
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹.
-
C=C and C=N stretching: Vibrations of the pyridine ring will be observed in the 1600-1400 cm⁻¹ region.
-
C-F stretching: Strong absorptions due to C-F bonds are expected in the 1300-1000 cm⁻¹ region.
-
C-Cl stretching: The C-Cl stretch will likely appear in the 850-550 cm⁻¹ region.
Hypothetical Data Table:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| > 3000 | Weak-Medium | Aromatic C-H stretch |
| 1600-1400 | Medium-Strong | C=C, C=N ring stretching |
| 1300-1000 | Strong | C-F stretching |
| 850-550 | Medium-Strong | C-Cl stretching |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: As this compound is likely a liquid or low-melting solid, the spectrum can be recorded as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum first and then the sample spectrum.
-
Data Processing: The data is typically presented as a plot of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Expected Analysis: Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of this compound (149.53 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak). Fragmentation may involve the loss of chlorine, fluorine, or other small neutral fragments.
Predicted Data from PubChem[1]:
| Adduct | Predicted m/z |
| [M+H]⁺ | 149.99167 |
| [M+Na]⁺ | 171.97361 |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition and Processing: Record the mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).
Conclusion
The comprehensive spectroscopic characterization of this compound is crucial for its unequivocal identification and for understanding its chemical properties. This guide provides the theoretical framework and expected spectral features for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS analyses. The detailed experimental protocols outlined herein will facilitate the acquisition of high-quality data once a sample of the compound is available for analysis. The publication of its complete, experimentally determined spectroscopic data will be a valuable contribution to the chemical science community.
References
An In-depth Technical Guide to the Research Applications of 4-Chloro-2,5-difluoropyridine
This guide provides a comprehensive overview of 4-Chloro-2,5-difluoropyridine, a versatile fluorinated heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, unique reactivity, and diverse applications of this key chemical intermediate, grounding its claims in established scientific literature.
Introduction: The Strategic Importance of Fluorinated Pyridines
Halogenated pyridines are foundational building blocks in modern organic synthesis, with applications spanning pharmaceuticals, agrochemicals, and materials science.[1][2] The introduction of fluorine atoms into the pyridine ring significantly alters the molecule's physicochemical properties, including its reactivity, metabolic stability, and biological activity.[1] this compound (CAS No. 851386-40-8) is a prime example of a strategically designed intermediate.[3][4][5][6][7] The presence of both fluorine and chlorine atoms at specific positions creates a unique electronic landscape and provides differential reactivity, allowing for selective and sequential chemical modifications.[1] The electron-deficient nature of the pyridine ring, enhanced by the electronegative fluorine atoms, makes it particularly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of its synthetic utility.[1][8][9]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 851386-40-8[3][4][5][6][7] |
| Molecular Formula | C₅H₂ClF₂N[3][7][10] |
| Molecular Weight | 149.53 g/mol [3][5][7] |
| Appearance | White to off-white solid |
| Purity | Typically ≥97%[5] |
Synthesis and Chemical Reactivity
Synthetic Pathway
The primary route for synthesizing this compound begins with 2,5-difluoropyridine. The process involves a directed ortho-metalation followed by chlorination.
Workflow 1: Synthesis of this compound
Caption: Synthesis of this compound from 2,5-difluoropyridine.
A common and effective laboratory-scale synthesis involves cooling a solution of diisopropylamine in a mixture of tetrahydrofuran (THF) and methyl tert-butyl ether to between -60°C and -40°C.[11] n-Butyllithium is then added to form lithium diisopropylamide (LDA) in situ. The reaction is then cooled to -75°C, and a solution of 2,5-difluoropyridine is added slowly. The LDA selectively deprotonates the C4 position of the pyridine ring, which is the most acidic proton due to the activating effects of the adjacent fluorine atoms. Following this, a chlorinating agent, such as 1,1,2-trichloro-1,2,2-trifluoroethane (Freon-113), is added to introduce the chlorine atom at the 4-position, yielding the final product with good yields (typically around 78%).[11]
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The synthetic value of this compound is dominated by its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The pyridine nitrogen and the two fluorine atoms withdraw electron density from the ring, making the carbon atoms at positions 2, 4, and 6 highly electrophilic and thus susceptible to attack by nucleophiles.[1][8][12]
Generally, halogens at the 2- and 4-positions of a pyridine ring are the most activated towards SNAr.[13][14][15] Fluorine is an excellent leaving group in SNAr reactions, often being displaced more rapidly than chlorine.[8] This differential reactivity is crucial as it allows for selective functionalization. For instance, a strong nucleophile might preferentially displace the fluorine at the 2-position, while the chlorine at the 4-position remains intact for subsequent transformations like cross-coupling reactions.[1]
Applications in Medicinal Chemistry
The fluorinated pyridine scaffold is a privileged structure in medicinal chemistry, known to enhance metabolic stability, binding affinity, and cell permeability.[16] this compound serves as a key precursor for a variety of bioactive molecules.
Synthesis of Kinase Inhibitors
A significant application is in the synthesis of kinase inhibitors, a major class of cancer therapeutics. The compound is used to construct the core of molecules that target specific protein kinases. For example, it is a documented intermediate in the preparation of certain antibacterial agents.[1][17] The typical synthetic strategy involves a sequential SNAr reaction.
Protocol 1: General Synthesis of a 2-Amino-4-substituted-5-fluoropyridine Derivative
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Nucleophilic Addition: Add the desired primary or secondary amine (1.1 eq) to the solution. The reaction often requires a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl generated.
-
Heating: Heat the reaction mixture to a temperature ranging from 80°C to 140°C, monitoring progress by TLC or LC-MS.[18] The fluorine at the 2-position is generally more labile and will be displaced by the amine nucleophile.
-
Work-up: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[18]
-
Further Functionalization: The remaining chlorine at the 4-position can be subsequently modified using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity.
Diagram 2: SNAr Pathway in Drug Intermediate Synthesis
Caption: Nucleophilic substitution at the C2 position.
Applications in Agrochemicals
The principles that make this compound valuable in pharmaceuticals also apply to the agrochemical sector. Halogenated pyridines are core components of many herbicides and pesticides.[2][19] For instance, the related compound 4-Amino-3,5-dichloro-2,6-difluoropyridine is a key intermediate in the synthesis of the herbicide Fluroxypyr.[20] The synthetic logic involves a nucleophilic aromatic substitution where a fluorine atom is displaced by a hydroxide group, followed by etherification.[20] This highlights the utility of chloro-fluoro-pyridines as versatile platforms for creating complex agrochemicals. While direct use of this compound is less documented in this specific context, its structural motifs and reactivity patterns are highly relevant.[2]
Potential in Materials Science
Fluorinated aromatic compounds are of growing interest in materials science, particularly for the development of organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of fluorine can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy levels, improve electron transport properties, and enhance the thermal and oxidative stability of materials.[1] this compound represents a valuable building block for synthesizing novel π-conjugated systems where its electronic properties can be harnessed to tune the performance of advanced materials.[3]
Conclusion and Future Outlook
This compound is a specialized chemical intermediate whose value lies in the strategic placement of its halogen substituents. Its well-defined reactivity, primarily through nucleophilic aromatic substitution, provides a reliable and versatile platform for the synthesis of highly functionalized pyridine derivatives. While its most established applications are in medicinal chemistry as a precursor to complex therapeutic agents, its potential in agrochemicals and advanced materials remains a promising area for future research. The continued exploration of its unique reactivity will undoubtedly lead to the development of novel molecules with significant societal impact.
References
- 1. This compound | 851386-40-8 | Benchchem [benchchem.com]
- 2. Why 5-Chloro-2,3-Difluoropyridine (CDFP) is a Game Changer in Chemical Synthesis and Agrochemical Production [jindunchemical.com]
- 3. 001chemical.com [001chemical.com]
- 4. This compound - [nashpharmatech.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. Page loading... [guidechem.com]
- 7. This compound - CAS:851386-40-8 - Sunway Pharm Ltd [3wpharm.com]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. PubChemLite - this compound (C5H2ClF2N) [pubchemlite.lcsb.uni.lu]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. researchgate.net [researchgate.net]
- 15. Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem [infoscience.epfl.ch]
- 16. benchchem.com [benchchem.com]
- 17. Page loading... [wap.guidechem.com]
- 18. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 19. 2,3-DIFLUORO-5-CHLOROPYRIDINE (CDFP) [agrochemicals.com.cn]
- 20. benchchem.com [benchchem.com]
4-Chloro-2,5-difluoropyridine: A Versatile Fluorinated Building Block for Modern Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2,5-difluoropyridine has emerged as a critical fluorinated building block for the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. The strategic placement of two electron-withdrawing fluorine atoms and a reactive chlorine atom on the pyridine scaffold imparts a unique reactivity profile. This guide, intended for chemists and drug development professionals, provides a comprehensive overview of its synthesis, physicochemical properties, and distinct chemical reactivity. We delve into the causality behind its regioselective functionalization through key transformations such as Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering field-proven, step-by-step protocols. By grounding mechanistic claims in authoritative sources, this document serves as a practical and trustworthy resource for leveraging the synthetic potential of this versatile intermediate.
Introduction: The Strategic Advantage of Fluorinated Pyridines
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. The pyridine ring, a ubiquitous heterocycle in pharmaceuticals, becomes a particularly powerful scaffold when decorated with fluorine atoms.
This compound (CAS 851386-40-8) is a prime example of a strategically designed building block.[1][2][3][4] The two fluorine atoms at the 2- and 5-positions render the pyridine ring highly electron-deficient, which is crucial for activating the ring for certain chemical transformations.[5] The chlorine atom at the 4-position serves as a versatile handle, a reactive site for introducing a wide array of substituents through various synthetic methodologies. This unique combination of features allows for selective and sequential chemical modifications, making it an invaluable intermediate in the synthesis of novel agrochemicals, materials, and, most notably, pharmaceutical agents.[5][6]
Synthesis and Physicochemical Properties
Synthesis Pathway
The most common laboratory and industrial synthesis of this compound begins with the commercially available 2,5-difluoropyridine.[6][7] The core of the synthesis involves a directed ortho-metalation followed by chlorination.
The causality of this process is rooted in the directing ability of the pyridine nitrogen. In the presence of a strong, sterically hindered base like lithium diisopropylamide (LDA), a proton is abstracted from the C4 position, which is activated by the adjacent nitrogen and fluorine atoms. This generates a transient organolithium species that is then quenched with an electrophilic chlorine source, such as 1,1,2-Trichloro-1,2,2-trifluoroethane (Freon-113), to install the chlorine atom at the C4 position.[7]
Protocol 1: Synthesis from 2,5-Difluoropyridine[7]
-
Equipment: Jacketed glass reactor, mechanical stirrer, thermocouple, addition funnel, nitrogen inlet.
-
Reagents: 2,5-Difluoropyridine, Diisopropylamine, n-Butyllithium (n-BuLi) in hexanes, 1,1,2-Trichloro-1,2,2-trifluoroethane (Freon-113), Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE), Saturated ammonium chloride solution, 2N Hydrochloric acid, Saturated sodium bicarbonate solution, Saturated brine, Anhydrous sodium sulfate.
-
Procedure:
-
Under a nitrogen atmosphere, charge the reactor with THF, MTBE, and diisopropylamine.
-
Cool the mixture to a temperature between -60 °C and -40 °C.
-
Slowly add the n-BuLi solution via the addition funnel, maintaining the temperature.
-
Warm the reaction mixture to -20 °C and stir for 10 minutes to ensure complete formation of lithium diisopropylamide (LDA).
-
Cool the reactor to -75 °C.
-
Slowly add a solution of 2,5-difluoropyridine over 1 hour, maintaining the temperature at -75 °C.
-
After the addition is complete, continue to add a solution of Freon-113 at -75 °C.
-
Maintain the reaction at -75 °C for 2 hours after the final addition.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature. Extract the product with MTBE.
-
Wash the organic phase sequentially with 2N HCl, water, saturated NaHCO₃ solution, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by distillation to yield this compound as the final product.
-
Physicochemical Properties
The key physical and chemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 851386-40-8 | [1][2][3][4] |
| Molecular Formula | C₅H₂ClF₂N | [2][7][8] |
| Molecular Weight | 149.53 g/mol | [2][4][7] |
| Appearance | Not specified, likely liquid or low-melting solid | |
| Boiling Point | ~90 °C (at atmospheric pressure, post-distillation) | [7] |
| InChIKey | SWZRBNKRTCXHPT-UHFFFAOYSA-N | [8] |
Chemical Reactivity and Regioselectivity
The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring. The nitrogen atom and the two highly electronegative fluorine atoms at the C2 and C5 positions act synergistically to withdraw electron density from the aromatic system. This electronic profile makes the ring susceptible to nucleophilic attack and dictates the regioselectivity of its reactions.
The primary site of reactivity is the C4 carbon, where the chlorine atom is located. This position is analogous to the para-position in a benzene ring and is significantly activated towards nucleophilic aromatic substitution (SNAr) by the cumulative electron-withdrawing effects of the nitrogen and fluorine atoms. The C-Cl bond is the most labile site for displacement by nucleophiles and for the oxidative addition step in palladium-catalyzed cross-coupling reactions.
Key Synthetic Transformations and Protocols
The C4-Cl bond is the synthetic linchpin of the molecule, enabling a variety of high-value transformations.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction for functionalizing this building block.[9] The highly electron-deficient ring readily accommodates the negative charge that develops in the intermediate Meisenheimer complex, facilitating the displacement of the chloride.[9][10] This reaction works well with a range of nucleophiles, including amines, alcohols, and thiols, providing direct access to 4-substituted-2,5-difluoropyridines.[11]
Protocol 2: General SNAr with an Amine Nucleophile
-
Equipment: Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet.
-
Reagents: this compound, primary or secondary amine (1.1 eq.), a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.), and a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile.
-
Procedure:
-
To a round-bottom flask, add this compound, the amine, the base, and the solvent.
-
Place the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions, particularly those using palladium, have revolutionized C-C and C-N bond formation. This compound is an excellent substrate for these transformations.
This reaction is one of the most powerful methods for forming C(sp²)-N bonds and is widely used in pharmaceutical synthesis.[12][13][14] It involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a suitable phosphine ligand and a base.[12][15] The choice of ligand is critical for achieving high efficiency, with bulky, electron-rich phosphine ligands often giving the best results.[16]
Protocol 3: Buchwald-Hartwig Amination
-
Equipment: Schlenk tube or microwave vial, magnetic stirrer, inert atmosphere glovebox or Schlenk line.
-
Reagents: this compound, amine (1.2 eq.), palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, 2-4 mol%), strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq.), and an anhydrous, deoxygenated solvent like toluene or dioxane.
-
Procedure:
-
In a glovebox, add the palladium precursor, ligand, and base to a dry Schlenk tube.
-
Add this compound, the amine, and the solvent.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench by adding water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
-
The Suzuki coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organoboron species with a halide.[17][18] This reaction is known for its mild conditions and high functional group tolerance.[17] For this compound, this allows for the introduction of various aryl or heteroaryl groups at the C4 position. The reaction requires a palladium catalyst, a ligand, and a base to activate the boronic acid.[19][20]
Protocol 4: Suzuki-Miyaura Coupling
-
Equipment: Round-bottom flask or microwave vial, magnetic stirrer, condenser, nitrogen inlet.
-
Reagents: this compound, arylboronic acid (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), aqueous base (e.g., 2M K₂CO₃ or Cs₂CO₃), and a solvent system such as dioxane/water or toluene/ethanol/water.
-
Procedure:
-
To a flask, add this compound, the boronic acid, and the palladium catalyst.
-
Purge the flask with nitrogen or argon for 10-15 minutes.
-
Add the degassed solvent followed by the aqueous base.
-
Heat the mixture to reflux (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Applications in Drug Discovery
The synthetic utility of this compound is demonstrated by its use as an intermediate in the creation of more complex molecules with potential biological activity. For example, it can be a precursor to compounds like 4-chloro-2,5-difluoro-3-methylpyridine, which serves as an intermediate for antibacterial agents.[5][6] The ability to readily introduce diverse amine or aryl substituents at the 4-position makes this building block a valuable tool in generating libraries of compounds for high-throughput screening in drug discovery programs. A search of patent literature reveals its frequent use in the synthesis of novel chemical entities targeting a wide range of diseases.[21]
Safety and Handling
This compound is a chemical intermediate and must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses or goggles).[22][23][24]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[22][23] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[22][24]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[22][24]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[23][25] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[23] Always consult the material safety data sheet (MSDS) before use.[23]
Conclusion
This compound is a high-value, versatile building block whose utility is derived from a well-defined structure-reactivity relationship. The electron-deficient nature of the difluorinated pyridine ring activates the C4-Cl bond for a range of transformations, including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions. This predictable regioselectivity allows chemists to confidently design synthetic routes to complex molecular targets. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively and safely utilize this powerful tool in their synthetic endeavors, accelerating the discovery and development of next-generation pharmaceuticals and advanced materials.
References
- 1. Page loading... [guidechem.com]
- 2. 001chemical.com [001chemical.com]
- 3. This compound - [nashpharmatech.com]
- 4. This compound - CAS:851386-40-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. This compound | 851386-40-8 | Benchchem [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. PubChemLite - this compound (C5H2ClF2N) [pubchemlite.lcsb.uni.lu]
- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. research.rug.nl [research.rug.nl]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. youtube.com [youtube.com]
- 21. criver.com [criver.com]
- 22. aksci.com [aksci.com]
- 23. chemicalbook.com [chemicalbook.com]
- 24. fishersci.com [fishersci.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-2,5-difluoropyridine
Introduction: Navigating the Challenges of Electron-Deficient Heteroaryl Chloride Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed transformation is integral to the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3]
This guide focuses on a particularly pertinent substrate: 4-Chloro-2,5-difluoropyridine. This electron-deficient N-heterocycle presents a unique set of challenges and opportunities in cross-coupling chemistry. The inherent low reactivity of the C-Cl bond compared to its bromide and iodide counterparts necessitates the use of highly active catalytic systems.[1] However, the strong electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen atom serves to activate the C-Cl bond towards oxidative addition, a crucial step in the catalytic cycle.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into the selection of catalysts, ligands, and bases, and provide detailed, step-by-step protocols to ensure successful and reproducible outcomes.
The Catalytic Cycle and Mechanistic Considerations
The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount to rational troubleshooting and optimization.
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Causality Behind Experimental Choices:
-
Oxidative Addition: This is often the rate-limiting step for aryl chlorides. The electron-deficient nature of the this compound ring facilitates this step by making the carbon atom of the C-Cl bond more electrophilic. The choice of a highly active palladium catalyst, particularly one with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), is critical to lower the activation energy for this step.[4]
-
Transmetalation: The transfer of the organic group from the boron atom to the palladium center requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation. The choice of base and solvent is interdependent and crucial for success. For challenging substrates, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often employed.[5]
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. Bulky ligands on the palladium center can promote this step by creating steric strain that is relieved upon elimination of the product.
Recommended Catalytic Systems and Reaction Conditions
Based on literature precedents for similar electron-deficient heteroaryl chlorides, the following table summarizes recommended starting points for the optimization of the Suzuki coupling of this compound.[6]
| Component | Recommended Reagents/Conditions | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ. Pd₂(dba)₃ is a common Pd(0) source. |
| Ligand | PPh₃, Buchwald Ligands (e.g., SPhos, XPhos), NHCs | For the more challenging C-Cl bond activation, bulky and electron-rich ligands are often necessary to enhance catalytic activity. PPh₃ can be effective in some cases, as demonstrated in related systems.[6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃ is a common and effective base. K₃PO₄ and Cs₂CO₃ are stronger bases that can be beneficial for less reactive systems. The base should be finely powdered to maximize surface area. |
| Solvent | Toluene, Dioxane, Acetonitrile, DME, with or without water | The choice of solvent is critical and often requires screening. A mixture of an organic solvent and water is frequently used to dissolve both the organic and inorganic reagents.[6] |
| Temperature | 80-120 °C | Higher temperatures are typically required to drive the reaction to completion, especially with aryl chlorides. |
| Atmosphere | Inert (Nitrogen or Argon) | The active Pd(0) catalyst is sensitive to oxidation by air, so maintaining an inert atmosphere is crucial for catalyst longevity and reaction success. |
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, with clear steps for setup, execution, and monitoring.
Protocol 1: General Screening Conditions
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%) or a specialized ligand like SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃, 2-3 equivalents), finely powdered
-
Degassed solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Workflow Diagram:
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and finely powdered potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.03 eq.) and the ligand (e.g., triphenylphosphine, 0.06 eq.).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1, to achieve a concentration of ~0.2 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-aryl-2,5-difluoropyridine.
Protocol 2: Conditions Adapted from Patent Literature for a Related System
This protocol is based on a procedure described for the coupling of a structurally similar chlorinated and fluorinated pyridine derivative, offering a validated set of conditions.[6]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, ~0.5 mol%)
-
Triphenylphosphine (PPh₃, ~1 mol%)
-
Potassium carbonate (K₂CO₃, aqueous solution, ~2.5 equivalents)
-
Solvent system: Acetonitrile, 1,2-Dimethoxyethane (DME), Methyl isobutyl ketone (MIBK)
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), triphenylphosphine, and palladium(II) acetate under a nitrogen atmosphere.
-
Solvent Addition: Add degassed acetonitrile to the vessel.
-
Boronic Acid Addition: Add a solution of the arylboronic acid (1.1 eq.) in a degassed mixture of DME and MIBK.
-
Base Addition: Add a degassed aqueous solution of potassium carbonate (22.9% w/w).
-
Reaction: Heat the solution to approximately 50-60 °C and stir for several hours.
-
Monitoring and Work-up: Monitor the reaction by an appropriate method (e.g., HPLC). Once complete, proceed with a standard aqueous work-up and purification as described in Protocol 1.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium source and ligand are of high quality and that the reaction is conducted under strictly inert conditions. Consider using a more active ligand system (e.g., a Buchwald ligand like SPhos or an NHC ligand).
-
Insufficient Temperature: The activation of aryl chlorides often requires elevated temperatures. Incrementally increase the reaction temperature.
-
Base Inefficiency: Ensure the base is finely powdered and anhydrous if required by the solvent system. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.
-
-
Formation of Side Products:
-
Protodeboronation: This side reaction, where the boronic acid is converted back to the corresponding arene, can be problematic. Using the boronic acid pinacol ester instead of the free acid can sometimes mitigate this issue. Lowering the reaction temperature or using a more active catalyst to shorten the reaction time may also be beneficial.
-
Homocoupling: The formation of biaryl products from the boronic acid (Ar²-Ar²) can occur. This is often a sign of oxygen contamination or issues with the catalyst's oxidative state. Ensure thorough degassing of all solvents and reagents.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly valuable transformation for the synthesis of novel chemical entities. Success hinges on the rational selection of a highly active catalytic system capable of activating the relatively inert C-Cl bond. By understanding the underlying mechanism and employing robust protocols with specialized ligands and appropriate bases, researchers can effectively harness the potential of this electron-deficient building block. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the successful implementation of this important cross-coupling reaction in a research and development setting.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of ind… [ouci.dntb.gov.ua]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes & Protocols: Strategic Functionalization of 4-Chloro-2,5-difluoropyridine via Nucleophilic Aromatic Substitution
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 4-Chloro-2,5-difluoropyridine
In the landscape of modern medicinal chemistry and materials science, fluorinated heterocycles are indispensable building blocks.[1][2] The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[3] this compound has emerged as a highly versatile scaffold, offering multiple sites for controlled chemical modification. Its pyridine core is inherently electron-deficient, a prerequisite for facile nucleophilic aromatic substitution (SNAr). The distinct electronic environment created by the nitrogen atom and three halogen substituents allows for highly regioselective reactions, making it a prized starting material for the synthesis of complex, high-value molecules.
This guide provides an in-depth exploration of the SNAr reactions of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles that govern the observed reactivity and selectivity.
Core Mechanistic Principles: Understanding Reactivity and Regioselectivity
The reactivity of this compound is governed by the principles of nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, which is fundamentally different from SN1 or SN2 reactions.[4][5][6]
Key Requirements for SNAr:
-
An Electron-Deficient Ring: The pyridine nitrogen atom acts as a powerful electron-withdrawing group, reducing the electron density of the aromatic ring and making it susceptible to attack by nucleophiles.[7][8]
-
A Good Leaving Group: The ring must possess a substituent, typically a halide, that can depart as a stable anion.
-
Stabilization of the Intermediate: The reaction rate is often determined by the stability of the intermediate formed during the initial nucleophilic attack.[9]
The mechanism begins with the nucleophile attacking an electron-deficient carbon atom bearing a leaving group. This initial, typically rate-determining step, disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5][9] In the final, rapid step, the leaving group is eliminated, and the ring's aromaticity is restored.
Diagram: General Mechanism of SNAr at the C-4 Position
Caption: The two-step addition-elimination mechanism of SNAr.
Regioselectivity: The Decisive Role of the Pyridine Nitrogen
This compound presents three potential sites for substitution: C2-F, C4-Cl, and C5-F. The regioselectivity of the reaction is overwhelmingly dictated by the position of the ring nitrogen.
-
Activation: The nitrogen atom strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack. This is because the negative charge of the Meisenheimer complex can be delocalized directly onto the electronegative nitrogen atom, providing significant resonance stabilization.
-
Deactivation: The meta (C3, C5) positions are not activated, as the negative charge cannot be delocalized onto the ring nitrogen from these positions.
Therefore, substitution on this compound will occur preferentially at either the C2 or C4 position. The C5-fluorine is significantly less reactive. Between the highly activated C4-chloro and C2-fluoro positions, substitution at C4 is typically favored . The C4 position is electronically activated para to the nitrogen, and chlorine is an excellent leaving group in the elimination step. This high degree of regioselectivity is a key synthetic advantage of this substrate.
Experimental Protocols and Applications
The following protocols provide detailed, step-by-step methodologies for the SNAr functionalization of this compound with common classes of nucleophiles.
Diagram: General Experimental Workflow
Caption: A standard workflow for synthesis, purification, and analysis.
Protocol 1: Amination with N-Nucleophiles
The introduction of amine functionalities is a cornerstone of drug discovery, as the resulting aminopyridines are prevalent in a vast number of pharmaceutical agents.
Reaction Scheme:
Detailed Protocol: Synthesis of 4-(Morpholino)-2,5-difluoropyridine
-
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMSO.
-
Add potassium carbonate, followed by the dropwise addition of morpholine at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-(morpholino)-2,5-difluoropyridine.
-
-
Causality and Scientific Integrity:
-
Base: A non-nucleophilic inorganic base like K₂CO₃ is used to neutralize the hydrochloric acid (HCl) formed during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.
-
Solvent: Aprotic polar solvents like DMSO are ideal. They effectively solvate the potassium cation but poorly solvate the amine nucleophile, increasing its effective nucleophilicity and accelerating the reaction.
-
Temperature: Heating is necessary to provide sufficient activation energy for the rate-determining nucleophilic attack on the electron-deficient pyridine ring.
-
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Piperidine | K₂CO₃ | DMSO | 80 | >90 |
| Aniline | Cs₂CO₃ | Dioxane | 100 | 75-85 |
| Benzylamine | DIPEA | NMP | 90 | 80-90 |
Protocol 2: Etherification with O-Nucleophiles
The synthesis of aryl ethers is crucial for creating scaffolds found in agrochemicals and pharmaceuticals. This transformation requires the deprotonation of a weakly nucleophilic alcohol or phenol to generate a potent alkoxide or phenoxide.
Reaction Scheme:
Detailed Protocol: Synthesis of 4-Phenoxy-2,5-difluoropyridine
-
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Phenol (1.1 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Three-neck round-bottom flask, dropping funnel, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To a dry three-neck flask under an inert atmosphere, carefully add the NaH dispersion. Wash with dry hexanes to remove mineral oil, then suspend the NaH in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Dissolve phenol in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via a dropping funnel. Stir for 30 minutes at 0 °C to allow for the formation of sodium phenoxide.
-
Add a solution of this compound in DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 6-12 hours).
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via column chromatography.
-
-
Causality and Scientific Integrity:
-
Base: A strong, non-nucleophilic base like NaH is required to fully deprotonate the phenol (pKa ≈ 10). The resulting phenoxide is a much stronger nucleophile, capable of attacking the pyridine ring.
-
Solvent: Anhydrous DMF is used as it is polar aprotic and stable to the strong base. Anhydrous conditions are critical as NaH reacts violently with water.
-
Temperature: The initial deprotonation and substitution are performed at low temperatures to control the exothermic reaction and prevent side reactions.
-
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Methanol | NaH | THF/DMF | RT | 85-95 |
| tert-Butanol | KOtBu | tBuOH | 80 | 70-80 |
| 4-Methoxyphenol | K₂CO₃ | DMSO | 100 | 80-90 |
Protocol 3: Thioetherification with S-Nucleophiles
Sulfur-containing heterocycles are important pharmacophores. Thiols are intrinsically more acidic and more nucleophilic than their alcohol counterparts, facilitating SNAr reactions.[10][11]
Reaction Scheme:
Detailed Protocol: Synthesis of 4-(Phenylthio)-2,5-difluoropyridine
-
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, condenser
-
-
Procedure:
-
Combine this compound, thiophenol, and sodium carbonate in a round-bottom flask with acetonitrile.
-
Heat the mixture to reflux (approx. 82 °C) and stir.
-
Monitor the reaction by TLC. The reaction is often complete within 2-4 hours.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the product by column chromatography if necessary.
-
-
Causality and Scientific Integrity:
-
Nucleophile: Thiols are more acidic than alcohols, and the resulting thiolates are exceptionally potent nucleophiles due to the high polarizability of sulfur. [11] * Base: A milder base like Na₂CO₃ is often sufficient to deprotonate the thiophenol (pKa ≈ 6.6) to generate the reactive thiophenoxide in situ.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent that facilitates the dissolution of reagents and promotes the SNAr reaction.
-
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Ethanethiol | K₂CO₃ | DMF | 60 | >95 |
| Sodium thiomethoxide | None | Methanol | RT | >95 |
| 4-Chlorothiophenol | Na₂CO₃ | Acetonitrile | 80 | 85-95 |
Conclusion
This compound is a powerful and versatile building block for chemical synthesis. Its well-defined reactivity profile, governed by the principles of nucleophilic aromatic substitution, allows for predictable and high-yielding functionalization. The strong activating effect of the pyridine nitrogen directs substitution preferentially to the C4 position, enabling chemists to selectively introduce a wide array of amine, ether, and thioether functionalities. The protocols outlined in this guide provide a robust framework for leveraging this reagent in drug discovery and materials science, enabling the efficient construction of novel and complex molecular architectures.
References
- 1. nbinno.com [nbinno.com]
- 2. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic deployment of 4-Chloro-2,5-difluoropyridine in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: The Emergence of Fluorinated Pyridines in Drug Discovery
The incorporation of fluorine into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. Within the vast landscape of heterocyclic chemistry, fluorinated pyridines have emerged as privileged scaffolds in the design of novel therapeutics.[1] 4-Chloro-2,5-difluoropyridine, a trifunctionalized building block, offers a unique combination of reactive sites, enabling chemists to forge complex molecular architectures with a high degree of control. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in the synthesis of key pharmaceutical intermediates. We will delve into the causality behind experimental choices, providing detailed, field-proven protocols for its strategic functionalization.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in synthesis.
| Property | Value |
| CAS Number | 851386-40-8 |
| Molecular Formula | C₅H₂ClF₂N |
| Molecular Weight | 149.53 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~145-146 °C |
Safety and Handling: this compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
The reliable supply of high-purity starting materials is a cornerstone of successful drug development campaigns. A common laboratory-scale synthesis of this compound proceeds from 2,5-difluoropyridine via directed ortho-metalation followed by chlorination.
Protocol 1: Synthesis of this compound
This protocol describes the regioselective chlorination of 2,5-difluoropyridine at the 4-position.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2,5-Difluoropyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
1,1,2-Trichloro-1,2,2-trifluoroethane (Freon-113) or another suitable electrophilic chlorine source
-
Tetrahydrofuran (THF), anhydrous
-
Methyl tert-butyl ether (MTBE)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
2N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of diisopropylamine (1.2 equiv.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, slowly add n-butyllithium (1.1 equiv.).
-
Stir the mixture at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Slowly add a solution of 2,5-difluoropyridine (1.0 equiv.) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete deprotonation at the 4-position.
-
Slowly add a solution of 1,1,2-trichloro-1,2,2-trifluoroethane (1.1 equiv.) in anhydrous THF to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with MTBE.
-
Wash the organic layer sequentially with 2N HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford this compound.[2]
Application in Pharmaceutical Intermediate Synthesis: A Focus on Kinase Inhibitors
Kinase inhibitors represent a major class of targeted therapies in oncology and immunology. The pyridine scaffold is a common core structure in many kinase inhibitors, where it often serves as a hinge-binding motif. This compound is an excellent starting material for the synthesis of substituted pyridines that can be further elaborated into potent kinase inhibitors.
Regioselectivity in the Functionalization of this compound
The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents.
-
C4-Cl: The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr) due to its para-relationship with the ring nitrogen. It is also amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
-
C2-F and C5-F: The fluorine atoms are generally less reactive than the C4-Cl in palladium-catalyzed cross-coupling reactions. However, in SNAr reactions, fluorine is typically a better leaving group than chlorine, but the C2 and C5 positions are electronically less activated for nucleophilic attack compared to the C4 position. This differential reactivity allows for a stepwise and regioselective functionalization of the pyridine ring.
References
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 4-Chloro-2,5-difluoropyridine
Introduction: The Strategic Value of 4-Chloro-2,5-difluoropyridine in Medicinal Chemistry
Substituted pyridine scaffolds are a cornerstone in modern drug discovery, forming the core of numerous therapeutic agents due to their ability to engage in critical hydrogen bonding and other non-covalent interactions with biological targets.[1][2][3] The strategic functionalization of the pyridine ring is therefore a paramount task for medicinal chemists. This compound has emerged as a particularly valuable and versatile building block in this endeavor.[4] Its electron-deficient nature, a consequence of the electronegative fluorine atoms and the ring nitrogen, renders it highly susceptible to nucleophilic aromatic substitution (SNAr), primarily at the C4 position.[4] This inherent reactivity, coupled with the potential for subsequent palladium-catalyzed cross-coupling reactions, provides a robust platform for the synthesis of a diverse array of substituted pyridines.
These application notes provide detailed protocols and expert insights into the synthetic transformations of this compound, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The methodologies outlined herein are designed to be reproducible and scalable, empowering researchers in their quest to develop novel chemical entities with therapeutic potential.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions at the C4 Position
The electron-withdrawing fluorine atoms at the C2 and C5 positions significantly activate the pyridine ring towards nucleophilic attack, with the chlorine atom at the C4 position being the most labile leaving group. The general mechanism for the SNAr reaction proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex.[5][6]
Diagram of the SNAr Mechanism
Caption: Generalized SNAr mechanism at the C4 position.
Protocol 1.1: Synthesis of 4-Amino-2,5-difluoropyridines
The reaction of this compound with primary and secondary amines is a facile and highly efficient method for the synthesis of 4-amino-2,5-difluoropyridine derivatives.[7]
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN).
-
Addition of Amine: Add the desired primary or secondary amine (1.1 - 2.0 eq) to the solution. For less reactive amines, the addition of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) is recommended to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | DIPEA | DMF | 100 | 4 | 92 |
| 2 | Piperidine | TEA | MeCN | 80 | 6 | 88 |
| 3 | Aniline | K₂CO₃ | DMSO | 120 | 12 | 75 |
Expert Insight: The choice of solvent is critical. Aprotic polar solvents are preferred as they can solvate the Meisenheimer complex, thereby stabilizing it and accelerating the reaction. For weakly nucleophilic amines, a higher reaction temperature and a stronger base may be necessary to drive the reaction to completion.
Protocol 1.2: Synthesis of 4-Alkoxy-2,5-difluoropyridines
The synthesis of 4-alkoxy-2,5-difluoropyridines is achieved by reacting this compound with the corresponding alcohol in the presence of a strong base.
Step-by-Step Methodology:
-
Generation of Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired alcohol (1.5 - 2.0 eq) to a suspension of a strong base such as sodium hydride (NaH) (1.2 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DMF at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Addition of Pyridine: Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the freshly prepared alkoxide solution at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
| Entry | Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methanol | NaH | THF | RT | 6 | 85 |
| 2 | Ethanol | NaH | THF | RT | 8 | 81 |
| 3 | Isopropanol | KOtBu | DMF | RT | 12 | 70 |
Expert Insight: It is crucial to use anhydrous conditions as the presence of water will quench the strong base and inhibit the formation of the alkoxide. Sodium hydride is a common choice, but for sterically hindered alcohols, a stronger base like potassium tert-butoxide (KOtBu) may be more effective.
Protocol 1.3: Synthesis of 4-Thio-2,5-difluoropyridines
Thiols are excellent nucleophiles and react readily with this compound to form 4-thio-2,5-difluoropyridine derivatives.[8][9]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) and the desired thiol (1.1 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Addition of Base: Add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.
| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethanethiol | K₂CO₃ | DMF | RT | 4 | 95 |
| 2 | Thiophenol | Cs₂CO₃ | DMSO | 50 | 2 | 90 |
Expert Insight: Thiols are generally more nucleophilic than their corresponding alcohols, and thus the reactions often proceed under milder conditions. The use of a base is necessary to deprotonate the thiol and generate the more nucleophilic thiolate.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The C4-Cl bond of this compound can also be functionalized through various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of C-C and C-heteroatom bonds.[10] The reactivity of the C-Cl bond is lower than that of C-Br or C-I bonds, often necessitating the use of more sophisticated catalyst systems.[10]
Diagram of a Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
References
- 1. Pyridine - Syntheis, Reactions and Medicinal uses | PPTX [slideshare.net]
- 2. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 851386-40-8 | Benchchem [benchchem.com]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Note: Regioselective C3 Lithiation of 4-Chloro-2,5-difluoropyridine for Advanced Pyridine Synthesis
Abstract
This document provides a comprehensive, field-proven protocol for the highly regioselective lithiation of 4-Chloro-2,5-difluoropyridine at the C3 position. This transformation is a cornerstone for accessing polysubstituted pyridine scaffolds, which are of paramount importance in medicinal chemistry and materials science. This guide moves beyond a simple recitation of steps to explain the critical mechanistic rationale, detailing the causality behind experimental choices. It incorporates a step-by-step methodology, essential safety protocols for handling pyrophoric reagents, and robust analytical validation techniques to ensure trustworthy and reproducible outcomes.
Introduction: The Strategic Imperative of Pyridine Functionalization
The pyridine nucleus is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The ability to precisely install functional groups onto this N-heterocycle is critical for modulating the biological activity and physicochemical properties of target molecules. Among the array of synthetic tools, Directed ortho-Metalation (DoM) stands out for its elegance and efficiency in achieving regioselective C-H bond activation.[1][2]
This application note details a procedure for the lithiation of this compound, a substrate with multiple halogen substituents that presents a distinct challenge for regiocontrol. The presence of the nitrogen atom within the pyridine ring complicates its reactivity towards organolithium reagents, often leading to side reactions such as nucleophilic addition.[3][4] However, by carefully controlling reaction conditions and leveraging the powerful directing effect of the pyridine nitrogen, we can achieve selective deprotonation at the C3 position. This protocol employs n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at cryogenic temperatures, followed by quenching with a suitable electrophile to yield the desired 3-substituted product.
Mechanistic Rationale: Achieving C3 Regioselectivity via DoM
The high regioselectivity of this reaction is governed by the principle of Directed ortho-Metalation (DoM). The process is initiated by the coordination of the Lewis acidic lithium cation from n-BuLi to the Lewis basic pyridine nitrogen. This coordination event creates a pre-litigation complex, which has two profound effects:
-
Proximity-Induced Deprotonation: It brings the butyl anion of the n-BuLi into close proximity to the ortho protons at C2 and C6.
-
Increased Acidity: It increases the acidity of the ortho C-H bonds.
In the case of this compound, the C2 and C6 positions are blocked by fluorine atoms. While halogens themselves can act as directing metalation groups, the pyridine nitrogen is a significantly stronger director.[1][5] The deprotonation, therefore, occurs at the most acidic C-H bond, which is at the C3 position. The acidity of this proton is enhanced by the inductive electron-withdrawing effects of the adjacent fluorine (C2) and chlorine (C4) atoms. The use of a strong, non-hindered base like n-BuLi is crucial for efficient deprotonation, while a hindered base like lithium diisopropylamide (LDA) is often used to prevent nucleophilic addition to the pyridine ring in more sensitive systems.[4]
Caption: Reaction pathway for the lithiation of this compound.
Experimental Protocol
This protocol details the lithiation of this compound and subsequent quenching with an electrophile. This procedure involves pyrophoric materials and must be performed by trained personnel using appropriate safety measures under an inert atmosphere.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | >98% | Sigma-Aldrich | Store under inert atmosphere. |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | Pyrophoric. Handle with extreme care. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Freshly distilled from sodium/benzophenone is ideal. |
| Electrophile (e.g., DMF, I₂, TMSCl) | Reagent Grade | Various | Must be anhydrous. |
| Diethyl ether (Et₂O) | Anhydrous | Sigma-Aldrich | For extraction. |
| Saturated aq. NH₄Cl | For quenching the reaction. | ||
| Brine | For washing. | ||
| Anhydrous MgSO₄ or Na₂SO₄ | For drying organic layers. |
Equipment
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Gas-tight syringes and needles
-
Low-temperature thermometer
-
Inert gas (Argon or Nitrogen) supply with bubbler
-
Schlenk line or glovebox
-
Dry ice/acetone bath (-78 °C)
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology
Caption: Step-by-step experimental workflow for the lithiation reaction.
-
Inert Atmosphere Setup: Assemble an oven-dried, three-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an inert gas inlet. Purge the entire system with dry argon or nitrogen for at least 30 minutes. Maintain a positive pressure of inert gas throughout the experiment.
-
Substrate Preparation: Under the inert atmosphere, add this compound (1.0 equivalent) to the flask. Using a syringe, add anhydrous THF to achieve a concentration of approximately 0.2 M.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Ensure the solution is clear and fully dissolved before proceeding.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise via syringe over 20-30 minutes. Crucial: Monitor the internal temperature closely and maintain it below -70 °C to prevent side reactions and decomposition. After the addition is complete, stir the resulting solution (often a dark color develops) at -78 °C for 1 hour to ensure complete deprotonation.
-
Electrophilic Quench: Add the chosen anhydrous electrophile (1.2 equivalents) dropwise to the lithiated species at -78 °C.[6][7] After the addition, allow the reaction to stir at -78 °C for another 30 minutes before removing the cooling bath and allowing the mixture to warm slowly to ambient temperature over 1-2 hours.
-
Aqueous Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract the product into diethyl ether or ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers and wash with brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product should be purified by flash column chromatography on silica gel.
Safety and Handling Precautions
-
n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air and moisture. It must be handled exclusively under an inert atmosphere using proper syringe techniques (e.g., Schlenk line or glovebox). Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves. Have a Class D fire extinguisher readily available.
-
Anhydrous Solvents: Anhydrous THF and hexanes are highly flammable. Work in a well-ventilated chemical fume hood and eliminate all potential ignition sources.
-
Cryogenic Temperatures: A dry ice/acetone bath is extremely cold. Wear cryogenic gloves to prevent severe skin burns.
Analytical Validation: A Self-Validating System
To ensure the integrity of the experimental outcome, a multi-faceted analytical approach is mandatory. This confirms the identity and purity of the product, making the protocol a self-validating system.
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material and the formation of the product.
-
Structural Confirmation:
-
NMR Spectroscopy: This is the most definitive technique.
-
¹H NMR: The disappearance of the proton signal at the C3 position is the primary indicator of successful lithiation and quenching.
-
¹⁹F NMR: The fluorine signals should be consistent with the proposed structure.
-
¹³C NMR: Will confirm the overall carbon skeleton and the introduction of the new substituent.
-
-
Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Useful for confirming the incorporation of functional groups from the electrophile (e.g., a C=O stretch if the electrophile was DMF followed by workup).
-
Conclusion
This application note provides a reliable and well-rationalized protocol for the regioselective C3 lithiation of this compound. By understanding the principles of Directed ortho-Metalation and adhering strictly to the anhydrous, low-temperature conditions and safety procedures outlined, researchers can confidently access valuable 3-substituted pyridine building blocks. The emphasis on rigorous analytical validation ensures that the results are both reproducible and trustworthy, empowering further discovery in drug development and materials science.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. baranlab.org [baranlab.org]
- 3. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Use of 4-Chloro-2,5-difluoropyridine in Kinase Inhibitor Synthesis
Introduction: The Advantage of Fluorinated Pyridines in Kinase Inhibitor Design
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved drugs. Its presence is particularly prominent in the realm of protein kinase inhibitors, where the nitrogen atom can act as a crucial hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP. The relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles has led to the exploration of highly functionalized heterocyclic building blocks.
Among these, 4-Chloro-2,5-difluoropyridine has emerged as a particularly valuable reagent. The strategic incorporation of fluorine atoms into drug candidates can profoundly influence their physicochemical and biological properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance binding affinity through unique non-covalent interactions, and block sites of metabolic degradation, thereby improving metabolic stability and oral bioavailability. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of next-generation kinase inhibitors, focusing on the two primary synthetic transformations: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr).
Reactivity and Regioselectivity: A Tale of Two Halogens
The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The pyridine ring is electron-deficient, a characteristic further amplified by the presence of three electron-withdrawing halogens. This electronic profile makes the ring susceptible to nucleophilic attack.
-
C4-Position (Chloro): The chlorine atom at the 4-position is the primary site for nucleophilic aromatic substitution (SNAr). Its departure is facilitated by the stabilization of the negatively charged Meisenheimer intermediate by the ring nitrogen and the fluorine atoms.
-
C2 and C5-Positions (Fluoro): While C-F bonds are strong, the fluorine atoms, particularly at the C2 position (ortho to the nitrogen), significantly activate the ring for nucleophilic attack. In SNAr reactions, a C-F bond is generally more resistant to cleavage than a C-Cl bond at the same position. However, the high electronegativity of fluorine makes it an excellent leaving group in many SNAr processes, often leading to faster reaction rates compared to chloro-analogues.
-
Suzuki-Miyaura Coupling: In Palladium-catalyzed cross-coupling reactions, the reactivity trend of halogens is typically I > Br > Cl >> F. Therefore, the chlorine at the C4-position is the more reactive handle for Suzuki couplings, allowing for selective C-C bond formation while preserving the C-F bonds for potential subsequent transformations or for their beneficial electronic influence on the final compound.
This differential reactivity allows for a modular and regioselective approach to the synthesis of complex, multi-substituted pyridine-based kinase inhibitors.
Application in Kinase Inhibitor Synthesis: Key Reactions and Protocols
The construction of a typical kinase inhibitor often involves the coupling of a heterocyclic core with various aryl and amino moieties. This compound is an ideal starting point for such endeavors.
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for creating C-C bonds, essential for introducing aryl or heteroaryl groups that can occupy the ATP-binding pocket of a kinase.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position
This protocol describes a general procedure for the selective arylation of this compound at the C4 position.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2,5-difluoropyridine product.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings. For more challenging couplings, other catalysts like Pd(dppf)Cl₂ or Buchwald-Hartwig pre-catalysts may be employed.
-
Base: An aqueous base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
| Parameter | Typical Range/Value | Rationale |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently. |
| Reaction Time | 4 - 12 hours | Dependent on the reactivity of the coupling partners. |
| Equivalents of Boronic Acid | 1.1 - 1.5 | A slight excess is used to drive the reaction to completion. |
| Expected Yield | 60 - 95% | Highly dependent on the specific substrates used. |
Mandatory Visualization:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for introducing amine functionalities, which are prevalent in kinase inhibitors and often participate in crucial hydrogen bonding interactions with the kinase hinge region.
Protocol 2: SNAr with Anilines at the C4-Position
This protocol outlines a general procedure for the reaction of 4-aryl-2,5-difluoropyridine (synthesized in Protocol 1) with an aniline derivative.
Materials:
-
4-Aryl-2,5-difluoropyridine
-
Aniline derivative (1.0 - 1.2 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2-3 equivalents)
-
Solvent (e.g., DMF, DMA, or NMP)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vial, add 4-aryl-2,5-difluoropyridine (1.0 mmol) and the aniline derivative (1.1 mmol).
-
Add the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Add the anhydrous polar aprotic solvent (e.g., DMF, 5 mL).
-
Seal the vial and heat the reaction mixture to 90-120 °C for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Pour the reaction mixture into water (50 mL) and stir.
-
Collect the resulting precipitate by filtration, or extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 4-anilino-2,5-difluoropyridine derivative.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or DMA are used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Base: A base is required to deprotonate the incoming amine nucleophile or to act as a scavenger for the HCl generated during the reaction. Cesium carbonate is often used for its high solubility and basicity in organic solvents.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy of the reaction.
| Parameter | Typical Range/Value | Rationale |
| Temperature | 90 - 120 °C | Higher temperatures accelerate the rate of SNAr. |
| Reaction Time | 6 - 24 hours | Dependent on the nucleophilicity of the aniline and the electronic nature of the pyridine. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | Choice depends on the specific substrates and desired reaction conditions. |
| Expected Yield | 70 - 98% | Generally high-yielding reactions. |
Mandatory Visualization:
Caption: General mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.
Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a general workflow for the synthesis of a hypothetical kinase inhibitor using this compound as the starting material, combining the two key reactions described above.
Mandatory Visualization:
Caption: General synthetic workflow for a kinase inhibitor.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of novel kinase inhibitors. Its unique pattern of halogen substitution allows for regioselective functionalization through well-established and robust synthetic methodologies like the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution. The presence of fluorine atoms in the final molecule can bestow significant advantages in terms of metabolic stability and binding affinity. The protocols and principles outlined in this application note provide a solid foundation for medicinal chemists to leverage the full potential of this powerful reagent in their drug discovery programs.
The Unexplored Potential of 4-Chloro-2,5-difluoropyridine in Advanced Materials: A Guide to Prospective Applications
Senior Application Scientist Note: Extensive literature searches for direct applications of 4-Chloro-2,5-difluoropyridine in materials science, particularly in organic electronics and polymer chemistry, have yielded limited specific examples. This suggests that the utility of this particular building block is a relatively unexplored area, representing a frontier for novel material development. The following application notes and protocols are therefore presented as a prospective guide for researchers. The methodologies are grounded in established principles of organic synthesis and materials science, drawing parallels from the well-documented use of analogous fluorinated and chlorinated heterocyclic compounds. These protocols are intended to serve as a robust starting point for the investigation and development of new functional materials derived from this compound.
Part 1: Foundational Insights into this compound as a Material Building Block
This compound is a halogenated pyridine derivative with the chemical formula C₅H₂ClF₂N.[1] Its potential as a building block in materials science stems from the unique combination and positioning of its substituent groups, which can be leveraged to tune the electronic and physical properties of resulting materials.
Key Structural Features and Their Implications:
-
Pyridine Core: The electron-deficient nature of the pyridine ring can impart desirable electron-transporting properties to materials, making it a candidate for use in n-type semiconductors for organic electronics.
-
Fluorine Substitution: The two fluorine atoms significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels of the pyridine ring. This is a crucial strategy for designing electron-transport materials (ETMs) and hole-transport materials (HTMs) with appropriate energy levels for efficient charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[2][3]
-
Chlorine Atom: The chlorine atom at the 4-position serves as a primary reactive site for cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling.[4] This allows for the facile incorporation of the this compound unit into larger conjugated systems, such as polymers and small molecules for organic electronics.
Part 2: Proposed Application in the Synthesis of a Conjugated Polymer for Organic Electronics
A promising application of this compound is its use as a monomer in the synthesis of conjugated polymers. By copolymerizing it with an electron-rich comonomer, a donor-acceptor (D-A) type polymer can be created. Such polymers are of great interest for applications in OPVs and OLEDs due to their tunable band gaps and ambipolar charge transport properties.
Hypothetical Polymer Target: P(BT-co-DFCPy)
Let's consider a hypothetical donor-acceptor copolymer, P(BT-co-DFCPy) , where BT is a benzodithiophene unit (the donor) and DFCPy is the 2,5-difluorochloropyridine unit (the acceptor), derived from this compound.
Experimental Protocol: Synthesis of P(BT-co-DFCPy) via Suzuki-Miyaura Polycondensation
This protocol outlines a general procedure for the synthesis of the hypothetical polymer P(BT-co-DFCPy) .
Materials:
-
This compound
-
Benzodithiophene-4,8-diboronic acid pinacol ester
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Anhydrous toluene and N,N-dimethylformamide (DMF)
-
Methanol
-
Hydrochloric acid (HCl)
-
Soxhlet extraction apparatus
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Reaction Scheme:
Caption: Synthetic route to P(BT-co-DFCPy).
Procedure:
-
Catalyst Preparation: In a glovebox, add Pd₂(dba)₃ and P(o-tol)₃ to a Schlenk flask.
-
Reaction Setup: In a separate Schlenk flask, add this compound, benzodithiophene-4,8-diboronic acid pinacol ester, and anhydrous K₃PO₄.
-
Solvent Addition: Add anhydrous toluene and DMF to the monomer mixture.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: Transfer the catalyst mixture to the monomer mixture via cannula under an inert atmosphere.
-
Polymerization: Heat the reaction mixture to 90-100 °C and stir vigorously for 48-72 hours.
-
Precipitation: Cool the reaction to room temperature and precipitate the polymer by pouring the mixture into a stirred solution of methanol/water.
-
Purification:
-
Filter the crude polymer and wash with methanol and water.
-
Perform Soxhlet extraction sequentially with methanol, acetone, hexane, and chloroform to remove oligomers and catalyst residues.
-
The final polymer is recovered from the chloroform fraction by precipitation into methanol.
-
-
Drying: Dry the purified polymer under vacuum at 60 °C for 24 hours.
Characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the polymer structure and monomer incorporation ratio.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
UV-Vis Spectroscopy: To determine the optical bandgap of the polymer in solution and as a thin film.
-
Cyclic Voltammetry (CV): To estimate the HOMO and LUMO energy levels.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Part 3: Expected Material Properties and Performance
The incorporation of the this compound unit is expected to impart specific properties to the resulting polymer, P(BT-co-DFCPy) .
| Property | Expected Value/Characteristic | Rationale |
| Optical Bandgap | 2.0 - 2.5 eV | The D-A structure typically leads to a reduced bandgap, enabling absorption in the visible region of the electromagnetic spectrum. |
| HOMO Level | -5.5 to -5.8 eV | The electron-withdrawing nature of the difluoropyridine unit will lower the HOMO level, potentially improving air stability. |
| LUMO Level | -3.0 to -3.5 eV | The fluorine atoms significantly stabilize the LUMO, which is beneficial for electron injection and transport. |
| Thermal Stability (Td5) | > 300 °C | Aromatic backbone polymers generally exhibit good thermal stability. |
Workflow for Material Characterization and Device Fabrication:
Caption: Workflow from synthesis to device testing.
Part 4: Concluding Remarks for the Research Scientist
While direct, published applications of this compound in materials science are not currently available, its chemical structure presents a compelling case for its potential as a valuable building block. The proposed application in conjugated polymers is just one of many possibilities. Researchers could also explore its use in the synthesis of small molecule emitters for Thermally Activated Delayed Fluorescence (TADF) OLEDs, or as a component in hole-transporting materials for perovskite solar cells. The protocols and expected properties outlined in this guide are intended to provide a solid foundation for such exploratory research. Experimental validation of these hypotheses could lead to the development of a new class of high-performance organic electronic materials.
References
- 1. Advances in the Synthesis of Small Molecules as Hole Transport Materials for Lead Halide Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thienoimidazole-pyridine based small molecule hole transport materials for dopant-free, efficient inverted perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Properties of Cyclic π-Conjugated Molecules and Their Dication and Monoradical Cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phthalocyanines and porphyrinoid analogues as hole- and electron-transporting materials for perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions of 4-Chloro-2,5-difluoropyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-Chloro-2,5-difluoropyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging, electron-deficient heteroaryl chloride. The inherent electronic properties of this substrate necessitate carefully optimized conditions to achieve high yields and minimize side reactions.
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated starting protocols to guide your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a "difficult" substrate for Suzuki coupling?
A1: The primary challenge stems from its electronic nature. The pyridine nitrogen and the two fluorine atoms are strongly electron-withdrawing, which has two main consequences:
-
Slow Oxidative Addition: The Carbon-Chlorine (C-Cl) bond is strengthened and less susceptible to oxidative addition by the Palladium(0) catalyst, which is the rate-limiting step in many Suzuki reactions.[1] This often requires more reactive catalysts and higher temperatures.
-
Product Inhibition/Catalyst Deactivation: The nitrogen atom in the pyridine ring of the substrate and product can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.
Q2: What is a reliable starting point for catalyst, ligand, and base for this reaction?
A2: For challenging electron-deficient aryl chlorides, a robust starting point is crucial. We recommend a modern catalyst system known for high activity.
-
Palladium Source: A pre-formed catalyst (precatalyst) like XPhos Pd G3 or SPhos Pd G3 is highly recommended. These are air-stable and efficiently generate the active Pd(0) species in situ.[2] If using a precursor like Pd(OAc)₂ or Pd₂(dba)₃, it must be paired with an appropriate ligand.[3]
-
Ligand: A bulky, electron-rich phosphine ligand is essential. Buchwald ligands such as SPhos or XPhos are industry standards for coupling aryl chlorides.[4][5] They accelerate both the oxidative addition and the reductive elimination steps.
-
Base: A strong, non-nucleophilic base is typically required. Potassium phosphate (K₃PO₄) is an excellent first choice. Cesium carbonate (Cs₂CO₃) can also be effective, though it is more expensive.[1]
Q3: Which side reactions are most common, and how can I spot them?
A3: The two most prevalent side reactions are:
-
Protodeboronation: This is the hydrolysis of your boronic acid/ester coupling partner, where the boronic acid group is replaced by a hydrogen atom.[1][6] If you see a significant amount of the corresponding arene (without the boron group) in your LC-MS or GC-MS, this is the likely culprit. This is often exacerbated by high temperatures and prolonged reaction times.[7]
-
Dehalogenation: This is the replacement of the chlorine atom on your pyridine starting material with a hydrogen atom, yielding 2,5-difluoropyridine. This can occur if the palladium-hydride species forms and undergoes reductive elimination with the aryl halide.[8]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: No reaction or very low conversion of starting material.
-
Likely Cause A: Ineffective Catalyst Activation or Deactivation. The active Pd(0) catalyst is not being generated efficiently or is being poisoned.
-
Solution 1: Check Inert Atmosphere. The Pd(0) species is highly sensitive to oxygen.[1] Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen). Degas your solvents thoroughly using methods like freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes.[1]
-
Solution 2: Switch to a Precatalyst. If you are using a Pd(II) source like Pd(OAc)₂, it requires in-situ reduction, which can be inefficient.[2] Switching to a well-defined Pd(0) precatalyst (e.g., XPhos Pd G3) ensures reliable generation of the active catalyst.
-
Solution 3: Increase Temperature. Aryl chlorides require higher thermal energy for oxidative addition.[1] If you started at 80 °C, incrementally increase the temperature to 100-110 °C.
-
-
Likely Cause B: Inappropriate Base or Solvent System. The base is crucial for activating the boronic acid for transmetalation.[3][9]
-
Solution 1: Re-evaluate Your Base. If a weaker base like K₂CO₃ failed, switch to K₃PO₄. Ensure the base is finely powdered and dry.
-
Solution 2: Consider Solvent Effects. Aprotic polar solvents are generally effective. Dioxane, THF, or Toluene are common choices.[9] Sometimes a small amount of water (e.g., in a 10:1 organic solvent to water ratio) can be beneficial, especially when using phosphate bases, by aiding solubility and facilitating the formation of the active borate species.[1][10]
-
Problem 2: Reaction stalls, or I see significant byproduct formation (protodeboronation/dehalogenation).
-
Likely Cause A: Boronic Acid Instability. Electron-deficient boronic acids are particularly prone to protodeboronation, especially at elevated temperatures.[11]
-
Solution 1: Use a More Stable Boron Reagent. Switch from the boronic acid to its corresponding pinacol ester (Bpin) or MIDA boronate. These are generally more robust and release the boronic acid slowly under the reaction conditions.
-
Solution 2: Use a Milder Base. While strong bases are often needed, extremely harsh conditions can accelerate decomposition. If using an alkoxide base, consider switching to K₃PO₄ or CsF.
-
Solution 3: Lower Catalyst Loading and Temperature. A highly active catalyst system (e.g., a Buchwald precatalyst) may allow you to achieve a reasonable reaction rate at a lower temperature (e.g., 80 °C instead of 110 °C), minimizing the thermal decomposition of your boronic acid.
-
-
Likely Cause B: Catalyst Turnover is Poor. The catalyst completes a few cycles and then dies.
-
Solution 1: Increase Ligand-to-Palladium Ratio. For reactions using a separate precursor and ligand (e.g., Pd(OAc)₂ and SPhos), ensure a sufficient excess of the ligand. A ligand:Pd ratio of 2:1 to 4:1 is a good starting point. The ligand stabilizes the palladium center and prevents the formation of inactive palladium black.[12]
-
Solution 2: Screen Different Ligands. While SPhos and XPhos are excellent starting points, other specialized ligands might offer better performance for your specific coupling partners.
-
Data Summary & Recommended Protocols
Table 1: Recommended Starting Conditions for Screening
| Component | Condition A (Robust Start) | Condition B (Milder, for Unstable Boronics) |
| Pd Source | XPhos Pd G3 (2 mol%) | SPhos Pd G3 (2 mol%) |
| Electrophile | This compound (1.0 eq) | This compound (1.0 eq) |
| Nucleophile | Arylboronic Acid (1.2 - 1.5 eq) | Arylboronic Pinacol Ester (1.2 eq) |
| Base | K₃PO₄ (2.0 - 3.0 eq) | K₃PO₄ (2.0 eq) |
| Solvent | Dioxane / H₂O (10:1) | THF (anhydrous) |
| Temperature | 100 °C | 80 °C |
| Time | 12 - 24 h | 12 - 24 h |
Detailed Experimental Protocol
This protocol provides a generalized procedure that should be adapted and optimized for your specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.3 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Oven-dried glassware and magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.[1]
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with Argon or Nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a final solvent ratio of 10:1 and a concentration of ~0.1 M with respect to the limiting electrophile.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at 100 °C.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed or the reaction stalls.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Visual Guides
Suzuki Catalytic Cycle with Pitfalls
This diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights potential failure points when using electron-deficient substrates like this compound.
Caption: Suzuki cycle highlighting slow oxidative addition and protodeboronation risks.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve low-yield Suzuki reactions with this substrate.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 4-Chloro-2,5-difluoropyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for challenges encountered during the purification of reaction products derived from 4-Chloro-2,5-difluoropyridine. This guide is designed to provide practical, in-depth solutions to common purification issues, grounded in established scientific principles. As a Senior Application Scientist, my goal is to equip you with the expertise to troubleshoot effectively and ensure the integrity of your synthesized compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing a this compound derivative is complex. Where do I begin with purification?
A: The initial and most critical step is to analyze the crude reaction mixture to understand its composition. The choice of purification strategy will heavily depend on the physicochemical properties of your target compound and the impurities present.
Recommended Initial Analysis:
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick assessment of the number of components in your mixture and for developing a suitable solvent system for column chromatography.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides valuable information on the molecular weights of the components, helping to identify your desired product, byproducts, and starting materials.[1]
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can give a broader picture of the major components and their relative ratios in the crude mixture.
Based on this initial analysis, you can devise a multi-step purification strategy, which may include a combination of extraction, chromatography, and crystallization.
Q2: I'm observing significant tailing or streaking of my fluorinated pyridine product on the TLC plate and during column chromatography. What is the cause and how can I resolve this?
A: This is a common issue when purifying pyridine derivatives. The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing poor separation and tailing.[1][2]
Troubleshooting Strategies:
-
Neutralize the Silica Gel: Pre-treating the silica gel with a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v in the eluent), can neutralize the acidic sites and significantly improve peak shape.[1]
-
Alternative Stationary Phases: Consider using deactivated silica gel or alternative stationary phases like alumina (basic or neutral).
-
Solvent System Modification: The addition of a small amount of a polar solvent like methanol or a basic additive to the eluent can disrupt the strong interactions between your compound and the silica gel.
Q3: How can I efficiently remove unreacted this compound and other starting materials?
A: The removal of starting materials is best achieved by exploiting differences in their properties compared to your product.
| Purification Technique | Principle of Separation | Best For Removing |
| Aqueous Workup/Extraction | Differences in solubility and acid-base properties. | Unreacted starting materials, inorganic salts, and polar byproducts. |
| Column Chromatography | Differences in polarity. | Starting materials with different polarities than the product. |
| Distillation/Kugelrohr | Differences in boiling points. | Volatile starting materials from a non-volatile product. |
| Recrystallization | Differences in solubility at varying temperatures. | Removing small amounts of impurities from a solid product. |
Q4: Are there specific safety precautions I should take when working with fluorinated pyridine derivatives?
A: Yes, absolutely. Fluorinated organic compounds can have unique toxicological properties. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses. Some fluorinating agents and their byproducts can be corrosive or toxic. It is crucial to consult the Safety Data Sheet (SDS) for each specific compound you are handling.[2]
Troubleshooting Guides for Specific Reaction Types
Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem: My SNAr reaction with this compound resulted in a mixture of regioisomers that are difficult to separate.
Causality: The fluorine atoms at the 2- and 5-positions, and the chlorine at the 4-position, all activate the pyridine ring towards nucleophilic attack. While the chlorine at the 4-position is generally the most labile leaving group in SNAr reactions on this scaffold, the reaction conditions can influence regioselectivity.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting regioisomer separation.
Detailed Steps:
-
Optimize Reaction Conditions: Lowering the reaction temperature can often enhance regioselectivity.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be effective.[3][4][5]
-
Derivatization: If direct separation is not feasible, consider derivatizing the mixture to alter the physical properties of the isomers, potentially making them separable by conventional chromatography.
Suzuki Coupling Reactions
Problem: After my Suzuki coupling reaction with a boronic acid, I'm having trouble removing boron-containing byproducts.
Causality: A common byproduct in Suzuki reactions is the homocoupling product of the boronic acid.[6] Additionally, residual boric acid and its derivatives can complicate purification.[7]
Purification Protocol: Post-Suzuki Workup
-
Aqueous Wash: After the reaction, quench the mixture with water and extract your product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH or NaHCO₃ solution) to remove unreacted boronic acid and boric acid byproducts.
-
Acidic Wash (Optional): If your product is not acid-sensitive, a wash with dilute acid (e.g., 1M HCl) can help remove any remaining basic impurities.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
Problem: My Buchwald-Hartwig amination product is contaminated with residual palladium catalyst and phosphine ligands.
Causality: The palladium catalyst and phosphine ligands used in this cross-coupling reaction can be difficult to remove completely by standard chromatography.
Troubleshooting and Purification Strategies:
| Method | Description | Advantages | Disadvantages |
| Silica Gel Chromatography | Standard method. | Widely applicable. | May not completely remove all catalyst and ligand residues. |
| Activated Carbon Treatment | Slurrying the crude product in a suitable solvent with activated carbon can adsorb palladium residues. | Effective for removing palladium. | Can sometimes lead to product loss through adsorption. |
| Metal Scavengers | Commercially available resins designed to bind and remove specific metals. | Highly selective for palladium. | Can be more expensive than other methods. |
| Filtration through Celite® | Passing a solution of the crude product through a pad of Celite® can help remove some insoluble palladium species. | Simple and quick. | May not be sufficient for complete removal. |
Experimental Protocol: Removal of Pyridine as a Reagent/Solvent
In many reactions, pyridine is used as a solvent or a base. Its complete removal is crucial for the purity of the final product.
-
Initial Evaporation: Remove the bulk of the pyridine under reduced pressure using a rotary evaporator.
-
Acidic Wash: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1-5% HCl). The pyridine will be protonated to form a water-soluble pyridinium salt and move into the aqueous layer.[2][8][9]
-
Co-evaporation: To remove trace amounts of pyridine, add a higher-boiling point solvent like toluene and co-evaporate under reduced pressure. This process can be repeated several times for complete removal.[8]
Purity Assessment
After purification, it is essential to assess the purity of your final compound. The choice of technique depends on the nature of potential impurities.
| Analytical Technique | Principle | Advantages |
| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | High resolution and sensitivity for quantifying impurities.[10] |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Excellent for identifying volatile impurities and byproducts.[10] |
| qNMR | Quantitative analysis using an internal standard. | Provides absolute purity determination without the need for a reference standard of the analyte.[10] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Reactivity of 4-Chloro-2,5-difluoropyridine
Welcome to the technical support center dedicated to overcoming the challenges associated with the use of 4-Chloro-2,5-difluoropyridine in your synthetic endeavors. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently incorporate this versatile, yet sometimes challenging, building block into their synthetic strategies. Here, we will dissect the inherent reactivity of this molecule and provide you with field-proven troubleshooting guides and in-depth answers to frequently asked questions.
The electron-deficient nature of the pyridine ring, amplified by the presence of two fluorine atoms, renders this compound susceptible to nucleophilic attack. However, the same electronic factors can render the C4-Cl bond less reactive in certain transition-metal-catalyzed cross-coupling reactions compared to its bromo or iodo counterparts. This guide will provide you with the necessary tools to navigate these subtleties and achieve your desired chemical transformations with confidence.
Part 1: Troubleshooting Common Reactions
This section is dedicated to addressing specific issues you may encounter during your experiments. We will explore common pitfalls and provide actionable solutions for two of the most prevalent reaction classes utilized with this substrate: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions: Sluggishness and Low Yields
The electron-withdrawing fluorine atoms and the pyridine nitrogen activate the ring for nucleophilic attack, making SNAr a primary pathway for functionalization. However, reactions can often be sluggish or incomplete.
Question: My SNAr reaction with this compound is not going to completion, even at elevated temperatures. What can I do to drive the reaction forward?
Answer: This is a common challenge. While the pyridine ring is activated, the C4 position can still be less reactive than positions C2 or C6 in other pyridine systems. Here’s a systematic approach to troubleshoot a stalled SNAr reaction:
-
Increase Nucleophile Strength and Concentration: The rate of an SNAr reaction is directly proportional to the concentration and nucleophilicity of the attacking species.
-
For O- and N-nucleophiles: Ensure you are using a strong enough base to fully deprotonate your nucleophile. For instance, when using an alcohol or a secondary amine, switching from a carbonate base (like K₂CO₃) to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can significantly increase the concentration of the more nucleophilic alkoxide or amide.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.[1] If you are using a less polar solvent like THF, consider switching.
-
Excess Nucleophile: Using a modest excess of the nucleophile (1.5-2.0 equivalents) can help drive the reaction to completion according to Le Chatelier's principle.
-
-
Elevate the Reaction Temperature: SNAr reactions often require thermal energy to overcome the activation barrier of forming the Meisenheimer complex.[2]
-
High-Boiling Point Solvents: If you are limited by the boiling point of your current solvent (e.g., THF, ~66 °C), switching to a higher-boiling solvent like DMF (153 °C), DMSO (189 °C), or dioxane (101 °C) will allow you to access higher reaction temperatures safely.
-
Microwave Irradiation: Microwave synthesis can be a powerful tool to accelerate these reactions, often reducing reaction times from hours to minutes. The rapid and efficient heating can overcome activation barriers that are difficult to surpass with conventional heating.
-
-
Consider the Leaving Group: While you are starting with the chloride, it's important to remember the "element effect" in SNAr reactions on electron-deficient arenes is often the reverse of that in SN1/SN2 reactions. Fluoride can be a better leaving group than chloride in some SNAr contexts due to the higher polarization of the C-F bond, which facilitates the initial nucleophilic attack—the rate-determining step.[3] However, in this specific molecule, the chlorine at the 4-position is the target.
Troubleshooting Workflow for Sluggish SNAr Reactions
Caption: A decision-making workflow for troubleshooting low conversion in SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The Challenge of the C-Cl Bond
Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in palladium-catalyzed cross-coupling reactions. The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step and can be a significant hurdle.[4]
Question: My Suzuki-Miyaura coupling of this compound is failing. I see only starting material and some decomposition. How can I get this reaction to work?
Answer: This is a classic problem when dealing with electron-deficient aryl chlorides. The combination of a relatively strong C-Cl bond and the potential for the pyridine nitrogen to coordinate to and inhibit the palladium catalyst creates a challenging situation.[5] Here is a hierarchy of parameters to adjust:
-
The Ligand is Key: For unreactive aryl chlorides, the choice of phosphine ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You need to employ bulky, electron-rich phosphine ligands that promote the difficult oxidative addition step and stabilize the active Pd(0) species.
-
Recommended Ligands: Buchwald-type biarylphosphine ligands are the gold standard here. Consider screening ligands such as XPhos , SPhos , or RuPhos .[6] These ligands possess the steric bulk to promote reductive elimination and the electron-donating ability to facilitate oxidative addition.
-
Precatalysts: Using modern, well-defined palladium precatalysts that incorporate these ligands (e.g., XPhos Pd G3) can also improve reaction outcomes by ensuring the efficient generation of the active Pd(0) catalyst.
-
-
Base Selection and Strength: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction. For challenging couplings, a stronger, non-nucleophilic base is often required.
-
Screening Bases: If you are using a milder base like sodium carbonate (Na₂CO₃), consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are more effective at promoting the formation of the reactive boronate species.
-
-
Solvent and Temperature Optimization:
-
Solvent Systems: Aprotic polar solvents are generally preferred. A mixture of dioxane and water is a common starting point. Toluene or DMF can also be effective. Ensure your solvents are rigorously degassed to prevent oxidation of the Pd(0) catalyst.[5]
-
Temperature: These reactions often require elevated temperatures (80-120 °C) to drive the oxidative addition. However, excessively high temperatures can lead to catalyst decomposition. If you observe the formation of palladium black, it's a sign that your catalyst is crashing out of the catalytic cycle. In such cases, trying a slightly lower temperature with a more active catalyst system might be beneficial.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 (1-3 mol%) | Pre-activated catalyst, ensures efficient generation of active Pd(0). |
| Ligand | XPhos (if not using a precatalyst) | Bulky, electron-rich ligand to promote oxidative addition. |
| Base | K₃PO₄ (2-3 equivalents) | Strong, non-nucleophilic base to facilitate transmetalation. |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Degassed polar aprotic solvents are generally effective. |
| Temperature | 100-110 °C | Sufficient thermal energy to promote oxidative addition. |
Question: I am attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side product?
Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with electron-deficient aryl chlorides.[4] It arises from competing pathways that intercept the catalytic cycle. Here are some strategies to suppress it:
-
Ligand Choice: The ligand has a profound impact on the relative rates of reductive elimination (forming your desired C-N bond) and the pathways leading to hydrodehalogenation.
-
Bulky Ligands: Very bulky ligands, such as the Josiphos family or Buchwald's biarylphosphine ligands, can accelerate the rate of reductive elimination, thus outcompeting the side reactions.
-
Bidentate Ligands: In some cases, bidentate ligands like Xantphos can be beneficial as they can create a more stable catalytic complex that is less prone to side reactions.
-
-
Base Selection: The choice of base is critical. While a strong base is needed, some can promote side reactions.
-
Sterically Hindered Bases: Using a bulky base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is often preferred over smaller, more nucleophilic bases. Ensure the base is of high purity and anhydrous.[4]
-
-
Reaction Conditions:
-
Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help push the equilibrium towards the desired C-N bond formation.[4]
-
Temperature: Lowering the reaction temperature, if possible, can sometimes disfavor the hydrodehalogenation pathway, which may have a higher activation energy.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I perform a Sonogashira or Heck coupling with this compound?
A1: Yes, but it will be challenging. Both the Sonogashira and Heck reactions are generally more difficult with aryl chlorides than with bromides or iodides.[7][8][9] For the Sonogashira coupling , you will likely need a copper co-catalyst (CuI) and a robust palladium catalyst system, similar to what is recommended for the Suzuki-Miyaura coupling (e.g., a Pd source with a bulky, electron-rich phosphine ligand). For the Heck reaction , the electron-deficient nature of the pyridine ring can be beneficial for the migratory insertion step, but the initial oxidative addition of the C-Cl bond remains the primary obstacle. Again, a highly active palladium catalyst system will be required. Expect to screen various ligands, bases, and solvents to find optimal conditions.
Q2: The nitrogen on the pyridine ring seems to be interfering with my palladium catalyst. What can I do to mitigate this?
A2: This is a well-known issue referred to as catalyst poisoning.[5] The Lewis basic nitrogen can coordinate to the palladium center, forming off-cycle, inactive complexes.
-
Use Bulky Ligands: Sterically hindered ligands can help shield the palladium center and disfavor coordination by the pyridine nitrogen.
-
Lewis Acid Additives: In some cases, the addition of a Lewis acid (e.g., ZnCl₂) can coordinate to the pyridine nitrogen, effectively blocking it from interacting with the palladium catalyst. However, this can also affect the electronics of the pyridine ring and should be approached with caution.
-
Protonation: If your reaction conditions are compatible, using the pyridinium salt (by adding an equivalent of a non-nucleophilic acid like HCl) can prevent the lone pair on the nitrogen from interfering. You would then need to use a sufficient excess of base in your reaction to both deprotonate the pyridinium salt and participate in the catalytic cycle.
Q3: Is there a preferred order of reactivity if I wanted to perform sequential cross-couplings on a molecule with both a chloro and a bromo substituent?
A3: Yes, there is a well-established reactivity trend for halogens in palladium-catalyzed cross-coupling reactions: I > Br > Cl > F. The C-Br bond will be significantly more reactive towards oxidative addition than the C-Cl bond. This difference in reactivity can be exploited to perform selective, sequential cross-couplings. You can typically perform a cross-coupling reaction at the C-Br position under milder conditions (e.g., with a less active catalyst like Pd(PPh₃)₄), and then, after purification, perform a second cross-coupling at the C-Cl position using more forcing conditions and a more active catalyst system (e.g., with a Buchwald ligand).
Part 3: Experimental Protocols
Here we provide representative, detailed protocols for key reactions. These should be considered as starting points and may require optimization for your specific substrate.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).
-
Add anhydrous DMF (to make a final concentration of ~0.5 M with respect to the limiting reagent).
-
Cool the suspension to 0 °C and add the amine (1.2 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
In a glovebox or under a positive pressure of inert gas, add the boronic acid (1.2 eq), potassium phosphate (K₃PO₄, 3.0 eq), and XPhos Pd G3 (0.02 eq) to a reaction vessel.
-
Add a solution of this compound (1.0 eq) in degassed 1,4-dioxane (to a final concentration of ~0.2 M).
-
Add degassed water (typically 10-25% of the volume of dioxane).
-
Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. The SNAr Reactions: Mechanistic Aspects | Semantic Scholar [semanticscholar.org]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4-Chloro-2,5-difluoropyridine
Welcome to the technical support center for the synthesis of 4-Chloro-2,5-difluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical fluorinated pyridine intermediate. Here, you will find in-depth troubleshooting guidance and frequently asked questions to help you navigate the complexities of its synthesis and effectively manage impurities.
Introduction to the Synthesis
This compound is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its preparation often involves the regioselective chlorination of 2,5-difluoropyridine. A common and effective method is the lithiation of 2,5-difluoropyridine followed by quenching with a chlorine source.[3] While this method can provide good yields, careful control of reaction conditions is crucial to minimize the formation of impurities that can complicate purification and impact the quality of the final product.
This guide will focus on the prevalent synthetic route starting from 2,5-difluoropyridine and address the common challenges and impurities encountered.
Process Workflow: Synthesis of this compound
Caption: General Workflow for this compound Synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of the Desired Product
Q: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors throughout the synthetic process. Here’s a breakdown of probable causes and their solutions:
-
Cause 1: Incomplete Lithiation. The formation of the lithiated intermediate is critical for successful chlorination.
-
Solution:
-
Moisture Contamination: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Solvents and reagents should be anhydrous. The presence of water will quench the organolithium reagent.
-
Reagent Quality: Use freshly titrated n-butyllithium (n-BuLi) or a recently purchased, high-quality lithium diisopropylamide (LDA). The concentration of organolithium reagents can decrease over time with improper storage.
-
Reaction Temperature: Maintain a low temperature (typically -78 °C) during the addition of the organolithium reagent to prevent side reactions.
-
-
-
Cause 2: Inefficient Chlorination. The reaction between the lithiated intermediate and the chlorinating agent may be incomplete.
-
Solution:
-
Choice of Chlorinating Agent: While various chlorinating agents can be used, their reactivity differs. For lithiated pyridines, hexachloroethane or 1,1,2-Trichloro-1,2,2-trifluoroethane (Freon-113) are often effective.[3]
-
Addition Rate and Temperature: Add the chlorinating agent slowly at low temperature to control the exothermicity of the reaction and prevent the formation of byproducts.
-
-
-
Cause 3: Product Loss During Workup and Purification.
-
Solution:
-
Extraction Efficiency: Ensure efficient extraction of the product from the aqueous layer by using an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and performing multiple extractions.
-
Purification Method: this compound is a volatile compound. During purification by distillation, care must be taken to avoid product loss. Use an efficient condenser and consider vacuum distillation to lower the boiling point.
-
-
Issue 2: Presence of Multiple Isomers in the Final Product
Q: My analytical data (GC-MS/HPLC) shows the presence of isomeric impurities alongside the desired this compound. How are these formed and how can I minimize them?
A: The formation of positional isomers is a common challenge in the synthesis of substituted pyridines.
-
Cause: Non-Regioselective Lithiation or "Halogen Dance" Rearrangement.
-
The directing effect of the fluorine atoms in 2,5-difluoropyridine should favor lithiation at the 4-position. However, under certain conditions, lithiation at other positions can occur, leading to the formation of other chlorodifluoropyridine isomers upon quenching with the chlorinating agent.
-
A "halogen dance" is a phenomenon where a halogen atom and a metal can migrate around an aromatic ring, which can lead to a mixture of isomers.
-
-
Solution:
-
Control of Lithiation Conditions:
-
Base Selection: The choice of the organolithium base can influence regioselectivity. LDA is often more selective than n-BuLi due to its greater steric hindrance.
-
Temperature Control: Strict adherence to low reaction temperatures (-78 °C) is crucial to minimize side reactions and potential rearrangements.
-
-
Purification Strategy:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, careful fractional distillation under reduced pressure can be effective for separation.
-
Preparative Chromatography: For high-purity requirements, preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC) may be necessary to separate closely boiling isomers.
-
-
Logical Flow for Isomer Troubleshooting
Caption: Decision Tree for Managing Isomeric Impurities.
Issue 3: Identification of Unknown Peaks in Chromatograms
Q: I am observing unknown peaks in my GC-MS or HPLC analysis of the crude reaction mixture. What are the likely identities of these impurities?
A: Besides isomeric impurities, several other byproducts can form. Here is a table of common impurities and their likely sources:
| Impurity Name | Likely Source | Recommended Analytical Technique | Mitigation Strategy |
| 2,5-Difluoropyridine | Unreacted starting material | GC-MS, HPLC-UV | Ensure complete lithiation and use a slight excess of the chlorinating agent. |
| Polychlorinated Pyridines | Over-chlorination of the desired product or starting material. | GC-MS | Use a stoichiometric amount of the chlorinating agent and add it slowly. |
| Hydroxylated Byproducts | Reaction of the lithiated intermediate with residual moisture or during aqueous workup. | LC-MS | Ensure strictly anhydrous conditions during the reaction. |
| Solvent-related Adducts | Reaction of the highly reactive lithiated intermediate with the solvent (e.g., THF). | GC-MS, LC-MS | Use appropriate inert solvents and maintain low temperatures. |
| Residual Solvents | Incomplete removal of reaction or extraction solvents. | Headspace GC-MS | Thorough drying of the product under vacuum after purification. |
Experimental Protocol: Impurity Profiling by GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer (MS): Capable of electron ionization (EI) and with a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a wide range (e.g., 40-400 amu) to detect a variety of potential impurities.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Analyze the mass spectra of unknown peaks to deduce their structures. Compare fragmentation patterns with library databases (e.g., NIST) for tentative identification.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of diisopropylamine in the synthesis of this compound?
A1: In the described synthesis, diisopropylamine is used to generate Lithium Diisopropylamide (LDA) in situ by reacting with n-butyllithium.[3] LDA is a strong, non-nucleophilic base that is highly effective for the deprotonation of less acidic protons, such as those on an aromatic ring, to form an organolithium intermediate. Its steric bulk can enhance the regioselectivity of the lithiation.
Q2: Are there alternative, milder methods for the synthesis of this compound?
A2: While the lithiation route is common, research into C-H activation and direct fluorination/chlorination methods is ongoing. For instance, methods involving the reaction of 2,5-difluoropyridine with a chlorine source in a non-protic solvent have been reported.[1] Additionally, direct fluorination of substituted pyridines using reagents like AgF2 has been explored for the synthesis of related compounds, which could potentially be adapted.[4]
Q3: How can I confirm the structure of the final product and its impurities?
A3: A combination of analytical techniques is recommended for unambiguous structure elucidation:
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which helps in identifying the elemental composition and structural features. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for determining the precise connectivity of atoms and the substitution pattern on the pyridine ring.
-
Infrared (IR) Spectroscopy: Can confirm the presence of characteristic functional groups.
-
Chromatographic Techniques (GC and HPLC): Used to separate the components of a mixture and, when coupled with a detector like MS, can provide structural information for each separated component.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Organolithium Reagents: n-Butyllithium and other organolithium reagents are highly pyrophoric and react violently with water. They should be handled under an inert atmosphere and with appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.
-
Chlorinating Agents: Some chlorinating agents are toxic and/or environmentally harmful. Handle them in a well-ventilated fume hood.
-
Cryogenic Temperatures: Use appropriate insulated gloves when working with dry ice/acetone baths (-78 °C).
-
Pressure Build-up: Quenching of reactive reagents can generate gas. Ensure the reaction vessel is not sealed during quenching.
References
Technical Support Center: Navigating Reactions with 4-Chloro-2,5-difluoropyridine
Welcome to the technical support center for 4-Chloro-2,5-difluoropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. Here, we address the most common challenges encountered during its application in synthetic chemistry, with a primary focus on preventing the undesired side reaction of defluorination. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies necessary to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a useful, yet challenging, substrate?
A1: this compound is a highly valuable synthetic intermediate due to its unique electronic properties and multiple reactive sites. The electron-deficient nature of the pyridine ring, amplified by three halogen substituents, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) and a variety of palladium-catalyzed cross-coupling reactions.[1][2] The distinct reactivity of the chlorine and fluorine atoms allows for sequential, site-selective functionalization. However, this high reactivity also presents a significant challenge: the potential for undesired defluorination, which can lead to complex product mixtures and reduced yields of the target compound.
Q2: What is the general reactivity order of the halogen substituents on the this compound ring?
A2: In nucleophilic aromatic substitution (SNAr) reactions, the positions on the pyridine ring are activated towards nucleophilic attack in the order C4 > C2 > C3. The C-Cl bond at the 4-position is typically the most labile site for substitution by common nucleophiles like amines or alkoxides. This is because the negative charge of the Meisenheimer intermediate can be effectively stabilized by the ring nitrogen. The fluorine atoms at the C2 and C5 positions are generally less reactive in SNAr with neutral or moderately basic nucleophiles, but can be displaced under more forcing conditions or by highly reactive nucleophiles.
In palladium-catalyzed cross-coupling reactions , the reactivity order is primarily dictated by the bond dissociation energies of the carbon-halogen bonds, which generally follows the trend C-I > C-Br > C-Cl >> C-F.[3] Therefore, oxidative addition of a palladium(0) catalyst will preferentially occur at the C-Cl bond, making it the primary site for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The C-F bonds are significantly stronger and typically remain intact under standard cross-coupling conditions.
Q3: What are the primary mechanisms leading to defluorination?
A3: Defluorination, or hydrodefluorination, in the context of these reactions is most often a side reaction promoted by strong bases or high temperatures. It can occur through several pathways:
-
Direct Nucleophilic Attack: A strong, hard nucleophile (like a hydroxide or alkoxide, or even a potent amine) can, under certain conditions, directly attack a carbon-fluorine bond, leading to fluoride displacement.
-
Base-Mediated Elimination: Strong bases can deprotonate trace amounts of water or other protic sources in the reaction mixture, generating nucleophiles that can lead to defluorination. In some cases, the base itself can act as the nucleophile.
-
Reductive Defluorination: In palladium-catalyzed reactions, hydride species can be generated from the solvent, base, or additives. These palladium-hydride complexes can then participate in a reductive cycle that results in the replacement of a fluorine atom with hydrogen.[4][5]
Troubleshooting Guide: Preventing Defluorination
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Significant defluorination observed during a Nucleophilic Aromatic Substitution (SNAr) reaction.
You are attempting to substitute the chlorine at the C4 position with an amine or an alcohol, but you are observing the formation of a difluoropyridine or a chlorofluoropyridine byproduct.
Potential Causes and Solutions:
-
Excessively Strong Base: Very strong bases can promote defluorination.
-
Solution: If using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate your nucleophile, consider switching to a milder inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are often sufficient to facilitate the desired substitution without causing significant defluorination.[1]
-
-
High Reaction Temperature: Elevated temperatures can provide the activation energy needed for the undesired defluorination pathway to compete with the desired SNAr at the C4 position.
-
Solution: Attempt the reaction at a lower temperature. Many SNAr reactions on activated pyridines can proceed at room temperature or with gentle heating (e.g., 40-60 °C). A longer reaction time at a lower temperature is often preferable to a shorter time at a higher temperature.
-
-
Solvent Effects: Polar aprotic solvents like DMF and DMSO are excellent for SNAr reactions but their high polarity can sometimes stabilize intermediates that lead to defluorination.
-
Solution: While less common, consider screening other solvents like THF or dioxane. The choice of solvent can influence the relative rates of the desired and undesired reactions.
-
Issue 2: Defluorination as a side reaction in a Suzuki-Miyaura cross-coupling.
You are coupling an arylboronic acid at the C4-position, but are isolating a significant amount of the 2,5-difluoropyridine-coupled product, or even the hydrodefluorinated starting material.
Potential Causes and Solutions:
-
Choice of Base: Strong inorganic bases, particularly hydroxides like NaOH or KOH, can contribute to defluorination side reactions in Suzuki couplings.[4]
-
High Catalyst Loading and/or Inappropriate Ligand: The palladium catalyst and its associated ligand play a crucial role in selectivity. Some ligand systems may be more prone to generating hydride species that lead to hydrodefluorination.
-
Solution: Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can often promote efficient reductive elimination of the desired product, minimizing the lifetime of intermediates that could lead to side reactions. Using a pre-catalyst can also be beneficial as they can form the active catalytic species under milder conditions.
-
-
Elevated Temperature: As with SNAr, high temperatures can accelerate the rate of defluorination.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Typical temperatures for Suzuki couplings range from 80-110 °C, but it may be beneficial to start at the lower end of this range. Microwave irradiation can sometimes provide better control over heating and shorter reaction times, which can also help to minimize side reactions.[8]
-
Issue 3: Low yield in a Buchwald-Hartwig amination, with evidence of starting material decomposition.
When attempting to couple a primary or secondary amine at the C4-position, the reaction is sluggish and produces multiple byproducts, including some that appear to be defluorinated.
Potential Causes and Solutions:
-
Base-Substrate Incompatibility: Strong bases like sodium tert-butoxide (NaOtBu) are standard for Buchwald-Hartwig aminations but can be too harsh for the electron-deficient this compound, leading to decomposition and defluorination.[9]
-
Solution: Use a weaker base. While less common for this reaction, bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be screened. These can provide a balance between effective catalysis and substrate stability.
-
-
Ligand Choice: The ligand is critical for a successful Buchwald-Hartwig amination. An inappropriate ligand can lead to slow reaction rates, allowing for side reactions to occur.
-
Solution: A thorough ligand screening is recommended. Sterically hindered biarylphosphine ligands are often the top performers.[10] The choice of ligand can significantly influence the rate of C-N bond formation versus competing defluorination pathways.
-
-
Reaction Temperature and Concentration:
-
Solution: Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.[11] Also, ensure that the reaction concentration is appropriate, as very dilute or very concentrated conditions can sometimes favor side reactions.
-
Data Presentation: Comparative Reaction Conditions
The following table summarizes reported conditions for successful reactions involving this compound and related compounds, highlighting conditions that minimize defluorination.
| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations / Reference |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | Mild phosphate base is effective. |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 85 | Carbonate base provides good yield.[6] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 88 | Weaker carbonate base is crucial.[9] |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | Toluene | 90 | 85 | Phosphate base is well-tolerated.[10] |
| SNAr | Pyrrolidine | None | K₂CO₃ | DMSO | 60 | 95 | Mild conditions are sufficient. |
| SNAr | Sodium Methoxide | None | NaOMe | MeOH | 25 | 98 | High yield at room temperature. |
Note: Yields are for the desired C4-substituted product. Data is compiled for illustrative purposes and may be derived from reactions on closely related substrates.
Experimental Protocols
Protocol 1: General Procedure for SNAr Amination at C4
This protocol provides a starting point for the reaction of this compound with a secondary amine.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired amine (1.1 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M.
-
Reaction Conditions: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling at C4
This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a suitable palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and potassium phosphate (K₃PO₄, 2.0 equiv.) to an oven-dried Schlenk tube.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 v/v) to the tube.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing pathways in SNAr reactions.
Caption: Decision tree for troubleshooting defluorination.
References
- 1. mdpi.com [mdpi.com]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7102045B2 - Method for carrying out-CC-coupling reactions - Google Patents [patents.google.com]
- 4. Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational study of the hydrodefluorination of fluoroarenes at [Ru(NHC)(PR3)2(CO)(H)2]: predicted scope and regioselectivities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Functionalization of 4-Chloro-2,5-difluoropyridine
A Senior Application Scientist's Guide to Navigating Common Synthetic Challenges
Welcome to the technical support center for 4-Chloro-2,5-difluoropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile, electron-deficient building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will move beyond simple step-by-step instructions to understand the "why" behind each experimental choice.
Part 1: Core Characteristics & General Handling FAQs
Before attempting functionalization, understanding the inherent reactivity of this compound is paramount. The pyridine core is intrinsically electron-deficient, a characteristic that is significantly amplified by the two strongly electron-withdrawing fluorine atoms.[1][2] This electronic nature is the primary driver of its chemical behavior.
Q1: What are the primary reactive sites on this compound?
A1: The molecule has two primary modes of reactivity:
-
Nucleophilic Aromatic Substitution (SNAr): The positions occupied by the halogens (C4-Cl, C2-F, C5-F) are highly activated towards nucleophilic attack. The C4 position is generally the most reactive site for substitution of the chlorine atom.
-
Palladium-Catalyzed Cross-Coupling: The C4-Cl bond is an excellent handle for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Q2: Are there any specific handling or storage precautions for this reagent?
A2: this compound is a stable crystalline solid. However, as with most halogenated heterocyclic compounds, it should be handled in a well-ventilated fume hood. It is sensitive to strong bases and nucleophiles, so it should be stored in a cool, dry place away from incompatible materials. For safety information, always consult the Safety Data Sheet (SDS).
Part 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for functionalizing this scaffold, leveraging its electron-poor nature. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose formation is the rate-determining step.[3][4]
Q3: My SNAr reaction with an alcohol (O-nucleophile) is not working. What is the likely cause?
A3: This is a classic issue. Alkoxides (RO⁻) are required, not neutral alcohols (ROH). The electron-deficient ring is not activated enough to react with a weak nucleophile like a neutral alcohol. You must deprotonate the alcohol first.
-
Causality: The nucleophilicity of the oxygen atom must be sufficient to attack the electron-poor C4 position and form the Meisenheimer intermediate. A neutral alcohol is simply not electron-rich enough.
-
Solution: Use a strong, non-nucleophilic base to generate the alkoxide in situ or pre-form it. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices.
Step-by-Step Protocol: O-Arylation via SNAr
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.2 eq.) and a suitable anhydrous solvent (e.g., THF, DMF).
-
Cool the solution to 0 °C.
-
Add NaH (1.2 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C, then warm to room temperature to ensure complete deprotonation (hydrogen evolution will cease).
-
Add a solution of this compound (1.0 eq.) in the same solvent.
-
Heat the reaction to a temperature between 60-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract with a suitable organic solvent (e.g., EtOAc), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.
Q4: I am seeing a mixture of products or decomposition when using an amine nucleophile. How can I improve selectivity?
A4: This often points to the reaction conditions being too harsh or the base being inappropriate.
-
Causality: While primary and secondary amines are generally good nucleophiles for this transformation, high temperatures can lead to side reactions.[5] Furthermore, if a strong base like NaH is used with a primary or secondary amine, it can deprotonate the amine, altering its reactivity and potentially leading to undesired pathways.
-
Solution:
-
Use a Milder Base: For amine nucleophiles, an inorganic carbonate base like K₂CO₃ or Cs₂CO₃ is often sufficient to act as a proton scavenger for the HCl generated in situ.
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF are excellent for SNAr as they stabilize the charged Meisenheimer intermediate.
-
Temperature Control: Start at a moderate temperature (e.g., 80 °C) and only increase if the reaction is sluggish.
-
Part 3: Troubleshooting Palladium-Catalyzed Cross-Coupling
The C4-Cl bond is a versatile handle for installing carbon-carbon and carbon-nitrogen bonds. However, the pyridine nitrogen can complicate things by coordinating to the palladium catalyst, potentially inhibiting it.
Suzuki-Miyaura Coupling
Q5: My Suzuki coupling is giving low yield, and I see significant amounts of dehalogenated starting material and boronic acid homocoupling. What's wrong?
A5: This is a multi-faceted problem common in Suzuki reactions, especially with heteroaromatic halides.[6][7] The key is to optimize the catalytic system to favor the desired cross-coupling pathway over competing side reactions like protodeboronation and catalyst deactivation.
-
Causality & Troubleshooting Workflow:
-
Oxidative Addition: The oxidative addition of the C-Cl bond to Pd(0) can be slow. Using electron-rich, bulky phosphine ligands accelerates this step.[8][9]
-
Protodeboronation: The boronic acid can be hydrolyzed, especially at high temperatures and with certain bases. This is a major competitive pathway.[9]
-
Catalyst Inhibition/Decomposition: The pyridine nitrogen can bind to the palladium center, slowing down catalysis. Oxygen can also irreversibly oxidize the Pd(0) catalyst.
-
Caption: Key stages of the Buchwald-Hartwig catalytic cycle.
Part 4: Purification Strategies
Q7: My crude product is contaminated with palladium residues and phosphine oxide. What is the best way to purify it?
A7: Removing palladium and ligand byproducts is a critical final step.
-
Initial Filtration: After the reaction, dilute the mixture with a solvent like dichloromethane or ethyl acetate and filter it through a plug of Celite®. This will remove the bulk of the insoluble palladium black.
-
Aqueous Wash: Perform an aqueous wash with a solution that can complex residual palladium. A wash with a 1 M aqueous solution of thiourea or sodium sulfide can be effective, followed by a standard brine wash.
-
Column Chromatography: Silica gel chromatography is typically required. A small amount of triethylamine (1-2%) can be added to the eluent system to prevent the basic pyridine product from streaking on the acidic silica gel.
-
Activated Carbon: For stubborn palladium contamination in near-final products, stirring a solution of the compound with activated carbon for several hours, followed by filtration through Celite®, can be highly effective.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Navigating Scale-Up Challenges for Reactions with 4-Chloro-2,5-difluoropyridine
Welcome to the technical support center dedicated to addressing the complexities of scaling up chemical reactions involving 4-chloro-2,5-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered when transitioning from laboratory-scale experiments to pilot plant and manufacturing scales. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, reactivity, and safety of this compound in a larger context.
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: On a larger scale, the primary safety concerns shift from simple handling to process safety management. This compound is an irritant to the skin, eyes, and respiratory system.[1] When handling kilogram quantities, the potential for exposure increases significantly. Therefore, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and respiratory protection, and to work in a well-ventilated area or a fume hood.[1][2] Beyond personal exposure, the key scale-up concern is the management of reaction exotherms, especially in nucleophilic aromatic substitution (SNAr) reactions, which can be highly energetic. A thermal runaway can lead to a dangerous increase in temperature and pressure within the reactor.[3][4]
Q2: How does the reactivity of the chlorine and fluorine atoms on the pyridine ring influence reaction selectivity on a larger scale?
A2: The fluorine atoms on the pyridine ring are highly activating for nucleophilic aromatic substitution (SNAr), making them more susceptible to displacement than the chlorine atom.[5] This is due to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[6][7] On a larger scale, maintaining precise temperature control is crucial to ensure regioselectivity. Even minor temperature fluctuations can lead to the formation of unwanted isomers by promoting the substitution of the less reactive chlorine atom, complicating downstream purification.
Q3: What are the most common types of reactions where this compound is used as a building block in industrial applications?
A3: this compound is a valuable building block in the synthesis of pharmaceutical intermediates and agrochemicals.[1][8][9] The two most prevalent reaction types are:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common application, where the fluorine atoms are displaced by various nucleophiles (e.g., amines, alcohols, thiols) to introduce new functional groups.
-
Suzuki-Miyaura Cross-Coupling: The chloro-substituent can participate in palladium-catalyzed cross-coupling reactions with boronic acids or esters to form carbon-carbon bonds, building more complex molecular scaffolds.[10][11]
Q4: Are there specific analytical techniques recommended for monitoring reaction progress and purity on a larger scale?
A4: Yes, for large-scale reactions, real-time or rapid at-line monitoring is essential. High-Performance Liquid Chromatography (HPLC) is the workhorse for monitoring the consumption of starting materials and the formation of products and by-products. For volatile components, Gas Chromatography (GC) can be employed. Process Analytical Technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, can provide real-time kinetic data, which is invaluable for understanding and controlling the reaction on a large scale.
Part 2: Troubleshooting Guide for Scale-Up Reactions
This guide provides a structured approach to diagnosing and solving common problems encountered during the scale-up of reactions with this compound.
Section 2.1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem 1: Poor Conversion or Stalled Reaction
-
Symptom: The reaction does not proceed to completion, leaving a significant amount of starting material.
-
Probable Causes & Solutions:
| Probable Cause | Proposed Solution & Scientific Rationale |
| Insufficient Mixing | On a larger scale, inadequate agitation can lead to localized concentration gradients and "hot spots," hindering the reaction. Increase the agitation speed and ensure the impeller design is appropriate for the reactor geometry to achieve uniform mixing. |
| Low Reaction Temperature | SNAr reactions have a significant activation energy. A temperature that is sufficient on a small scale may be inadequate for a larger volume due to different heat transfer characteristics. Cautiously increase the reaction temperature in small increments (2-5 °C) while closely monitoring for any exotherm. |
| Base Incompatibility or Degradation | The choice of base is critical. Stronger bases can sometimes lead to side reactions or degradation of the starting material or product. Ensure the base is fully dissolved and active. Consider a screen of bases (e.g., K₂CO₃, Cs₂CO₃, DBU) on a small scale to find the optimal balance between reactivity and stability. |
| Water Content | While some SNAr reactions tolerate water, excessive amounts can hydrolyze the starting material or react with the base. Ensure solvents and reagents are appropriately dried, especially when using moisture-sensitive bases. |
Problem 2: Uncontrolled Exotherm or Thermal Runaway
-
Symptom: A rapid, uncontrolled increase in reaction temperature and pressure. This is a critical safety issue.
-
Probable Causes & Solutions:
| Probable Cause | Proposed Solution & Scientific Rationale |
| Reagent Addition Rate Too Fast | The rate of heat generation is directly proportional to the rate of reagent addition. Slow down the addition of the nucleophile or base to allow the reactor's cooling system to dissipate the generated heat effectively.[3][4] |
| Inadequate Cooling Capacity | The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.[4] Ensure the cooling system is functioning optimally and is appropriately sized for the reaction scale and expected exotherm. Consider using a semi-batch process where the limiting reagent is added over time. |
| Accumulation of Unreacted Reagents | If the reaction fails to initiate, a dangerous accumulation of reagents can occur, leading to a sudden and violent exotherm upon initiation. Ensure the reaction has started (e.g., via in-situ monitoring) before proceeding with the full addition of reagents. |
Workflow for Managing SNAr Exotherms
Caption: Emergency response workflow for an uncontrolled exotherm in an SNAr reaction.
Section 2.2: Suzuki-Miyaura Cross-Coupling Reactions
Problem 1: Low Yield or Incomplete Conversion
-
Symptom: The desired coupled product is formed in low yield, with significant amounts of starting materials remaining.
-
Probable Causes & Solutions:
| Probable Cause | Proposed Solution & Scientific Rationale |
| Catalyst Deactivation | Palladium catalysts can be sensitive to air and impurities. On a larger scale, longer reaction times and increased potential for ingress of air can lead to catalyst decomposition (formation of palladium black). Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).[11] |
| Poor Catalyst/Ligand Choice | Not all palladium catalysts and ligands are suitable for electron-deficient pyridyl chlorides. Screen different catalyst systems on a small scale. Buchwald ligands, for example, are often effective for challenging couplings. |
| Base and Solvent System | The choice of base and solvent is crucial for the transmetalation step. A biphasic system (e.g., toluene/water or dioxane/water) is often used. The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield. |
| Boronic Acid/Ester Instability | Pyridine-containing boronic acids can be prone to protodeboronation, especially at elevated temperatures. Consider using the more stable pinacol ester derivative of the boronic acid. |
Problem 2: Formation of Homocoupled By-products
-
Symptom: Significant formation of by-products from the coupling of two molecules of the boronic acid or two molecules of the pyridyl chloride.
-
Probable Causes & Solutions:
| Probable Cause | Proposed Solution & Scientific Rationale |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of the boronic acid. Rigorous degassing of solvents and maintaining a strict inert atmosphere is critical to minimize this side reaction. |
| High Catalyst Loading | While a higher catalyst loading might seem beneficial, it can sometimes lead to an increased rate of side reactions. Optimize the catalyst loading to find the lowest effective concentration. |
| Incorrect Reaction Temperature | Running the reaction at a temperature that is too high can lead to catalyst decomposition and promote side reactions. Optimize the temperature to favor the desired cross-coupling pathway. |
Logical Troubleshooting Flow for Suzuki-Miyaura Coupling
Caption: A systematic approach to troubleshooting low-yielding Suzuki-Miyaura coupling reactions.
Part 3: Experimental Protocols for Scale-Up
These protocols are intended as a starting point and should be optimized for your specific equipment and safety procedures.
Protocol 1: Scale-Up of a Nucleophilic Aromatic Substitution (SNAr) Reaction
Objective: To perform a safe and efficient SNAr reaction of this compound with a generic primary amine on a 1 kg scale.
Materials:
-
This compound (1.0 kg, 6.69 mol)
-
Primary Amine (e.g., Benzylamine, 1.1 eq, 7.36 mol, 0.79 kg)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq, 13.38 mol, 1.85 kg)
-
Dimethyl Sulfoxide (DMSO), anhydrous (5 L)
-
Toluene (for workup)
-
Water (for workup)
-
Brine (saturated NaCl solution)
Equipment:
-
10 L jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet
-
Addition funnel
-
Heating/cooling circulator
-
Appropriate PPE
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Reagents: Charge the reactor with anhydrous potassium carbonate (1.85 kg) and anhydrous DMSO (5 L).
-
Inert Atmosphere: Begin stirring and maintain a gentle nitrogen purge.
-
Charge Pyridine: Add this compound (1.0 kg) to the reactor.
-
Controlled Addition of Nucleophile: Slowly add the primary amine (0.79 kg) via the addition funnel over a period of 1-2 hours, while maintaining the internal temperature below 30 °C. Critical Step: Monitor the temperature closely. If a rapid exotherm is observed, stop the addition immediately and apply cooling.
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, or until reaction completion is confirmed by HPLC.
-
Workup: Cool the reaction mixture to room temperature. Slowly add water (10 L) to the reactor, being mindful of any potential exotherm from quenching.
-
Extraction: Transfer the mixture to a suitable separatory funnel and extract with toluene (3 x 5 L).
-
Washing: Combine the organic layers and wash with water (2 x 5 L) and then brine (1 x 5 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by crystallization or column chromatography.
Protocol 2: Scale-Up of a Suzuki-Miyaura Cross-Coupling Reaction
Objective: To perform a Suzuki-Miyaura coupling of this compound with a generic arylboronic acid on a 100 g scale.
Materials:
-
This compound (100 g, 0.669 mol)
-
Arylboronic Acid (1.2 eq, 0.803 mol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with CH₂Cl₂ (2 mol%, 0.0134 mol)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.5 eq, 1.67 mol)
-
1,4-Dioxane, anhydrous (1 L)
-
Water, degassed (250 mL)
-
Ethyl Acetate (for workup)
-
Celite
Equipment:
-
2 L jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet
-
Heating/cooling circulator
-
Schlenk line or similar inert gas setup
-
Appropriate PPE
Procedure:
-
Degassing: Degas the 1,4-dioxane and water separately by sparging with nitrogen for at least 30 minutes.
-
Reactor Setup: Assemble the reactor, ensure it is dry, and perform at least three vacuum/nitrogen backfill cycles.
-
Charge Solids: Under a positive pressure of nitrogen, charge the reactor with this compound (100 g), the arylboronic acid, Pd(dppf)Cl₂ catalyst, and anhydrous potassium phosphate.
-
Add Solvents: Add the degassed 1,4-dioxane (1 L) followed by the degassed water (250 mL) to the reactor via cannula or a nitrogen-purged addition funnel.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by crystallization or column chromatography. For removal of residual palladium, treatment with activated carbon or a palladium scavenger may be necessary.[2]
Part 4: References
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Chloro-3,5-difluoropyridine. Retrieved from --INVALID-LINK--
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound. Retrieved from --INVALID-LINK--
-
Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: 2,3-difluoro-5-chloro pyridine. Retrieved from --INVALID-LINK--
-
Cui, J., et al. (2020). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development, 24(9), 1775–1781. --INVALID-LINK--
-
Cano, R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 384. --INVALID-LINK--
-
BenchChem. (2025). Managing reaction exotherms in large-scale Tetrahydro-4H-pyran-4-one synthesis. Retrieved from --INVALID-LINK--
-
Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from --INVALID-LINK--
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--
-
Battilocchio, C., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 14, 2534–2541. --INVALID-LINK--
-
ResearchGate. (n.d.). Nucleophilic Aromatic Substitution | Request PDF. Retrieved from --INVALID-LINK--
-
Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Retrieved from --INVALID-LINK--
-
Google Patents. (2016). CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine. Retrieved from --INVALID-LINK--
-
Arts, M., et al. (2021). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 26(15), 4563. --INVALID-LINK--
-
ResearchGate. (n.d.). Fluorinated pyridine derivative[12] | Download Scientific Diagram. Retrieved from --INVALID-LINK--
-
European Patent Office. (n.d.). EP 0146924 A2 - Preparation of difluorpyridine compounds. Retrieved from --INVALID-LINK--
-
Lund University Research Portal. (2025). Flammable and Toxic Gases from Batteries in Thermal Runaway: Consequences and mitigation. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Catalyst Selection for Difficult 4-Chloro-2,5-difluoropyridine Couplings
Welcome to our dedicated technical support center for navigating the complexities of cross-coupling reactions involving 4-Chloro-2,5-difluoropyridine. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with this particularly demanding substrate. The electron-deficient nature of the pyridine ring, compounded by the presence of two fluorine atoms, renders the C4-Cl bond significantly less reactive in standard cross-coupling protocols. This guide provides in-depth, field-proven insights to help you overcome these hurdles and achieve successful couplings.
Frequently Asked Questions (FAQs)
Here, we address common questions and concerns that arise when working with this compound in various cross-coupling reactions.
Q1: Why are cross-coupling reactions with this compound so challenging?
A1: The primary challenge stems from the electronic properties of the substrate. The pyridine nitrogen and the two fluorine atoms are strongly electron-withdrawing, which deactivates the C4-Cl bond towards oxidative addition, a critical step in the catalytic cycle of most palladium-catalyzed cross-coupling reactions. This deactivation makes the bond much harder to break compared to a typical aryl chloride. Furthermore, the pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or decomposition.[1][2][3]
Q2: What are the initial catalyst systems I should consider for a Suzuki-Miyaura coupling with this substrate?
A2: For Suzuki-Miyaura couplings of challenging heteroaryl chlorides, highly active catalyst systems are required.[4][5] Your starting point should be a combination of a palladium precursor and a bulky, electron-rich phosphine ligand.[5][6]
-
Palladium Precursors: Air-stable Pd(II) precatalysts like Pd(OAc)₂ or palladium precatalysts based on biaryl phosphine ligands are often preferred for their consistency and ease of handling.[4][7]
-
Ligands: The Buchwald suite of ligands, such as SPhos, XPhos, and RuPhos, are excellent choices due to their demonstrated efficacy in coupling unactivated and heteroaryl chlorides.[6] These ligands are designed to be both sterically bulky and electron-rich, which facilitates the oxidative addition step.[8][9]
A recommended starting point would be a catalyst system generated in situ from Pd(OAc)₂ and a ligand like SPhos or XPhos.
Q3: I'm attempting a Buchwald-Hartwig amination with this compound and observing low conversion. What should I change?
A3: Low conversion in Buchwald-Hartwig aminations of this substrate is a common problem.[10][11] The C-N bond formation is often more challenging than C-C bond formation.[10] To improve your results, consider the following:
-
Ligand Selection: The choice of ligand is paramount. Sterically hindered and electron-rich ligands are essential.[6][12] For difficult C-N couplings, ligands like BrettPhos and the Josiphos family of ligands have shown promise.[7]
-
Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[13] Ensure the base is fresh and handled under anhydrous conditions.
-
Temperature: These reactions often require elevated temperatures (90-120 °C) to proceed at a reasonable rate.[13][14]
-
Precatalyst: Using a well-defined palladium precatalyst can lead to more reproducible results by ensuring efficient generation of the active Pd(0) species.[7]
Q4: Are there any specific considerations for Sonogashira couplings with this compound?
A4: Yes, Sonogashira couplings with deactivated aryl chlorides can be sluggish.[15] Key factors to consider are:
-
Catalyst System: A typical Sonogashira catalyst system consists of a palladium source and a copper(I) co-catalyst (e.g., CuI).[16] For challenging substrates, a copper-free system might be advantageous to avoid side reactions like alkyne homocoupling.[17]
-
Ligand: Electron-rich and bulky phosphine ligands, such as P(t-Bu)₃, can be effective in promoting the coupling of chloroaromatics.[15]
-
Base and Solvent: A strong amine base, which can also serve as the solvent (e.g., triethylamine or diisopropylamine), is typically used.[14][18] Polar aprotic solvents like DMF or THF can also be beneficial.[14]
Troubleshooting Guide for this compound Couplings
This section provides a structured approach to troubleshooting common issues encountered during cross-coupling reactions with this compound.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst System | 1. Use a Fresh Palladium Source and Ligand: Ensure your reagents have not degraded. Consider using a robust, air-stable precatalyst.[19] 2. Optimize Ligand Choice: For this electron-deficient substrate, screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos for Suzuki; BrettPhos for Buchwald-Hartwig).[6][7] 3. Increase Catalyst Loading: For particularly difficult couplings, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can be beneficial.[7] |
| Suboptimal Reaction Conditions | 1. Increase Reaction Temperature: The C-Cl bond in this substrate requires significant energy to activate. Gradually increase the temperature in 10 °C increments, monitoring for decomposition.[14] 2. Screen Solvents: The choice of solvent can significantly impact solubility and reaction rates.[1][20] Consider switching from common solvents like toluene or dioxane to a more polar aprotic solvent if solubility is an issue. 3. Ensure Proper Degassing: Oxygen can deactivate the palladium catalyst.[19] Thoroughly degas your solvent and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. |
| Inappropriate Base | 1. Use a Stronger Base: For Suzuki couplings, consider switching from weaker bases like carbonates to stronger bases like phosphates (K₃PO₄) or cesium carbonate (Cs₂CO₃).[14] For Buchwald-Hartwig aminations, ensure you are using a strong, non-nucleophilic base like NaOt-Bu or LHMDS.[13] 2. Ensure Base Quality: The base should be finely powdered and anhydrous, especially for moisture-sensitive reactions.[19] |
Problem 2: Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Protodehalogenation (Replacement of -Cl with -H) | 1. Presence of Water: Trace amounts of water can lead to this side reaction. Ensure all reagents and solvents are anhydrous. 2. Slow Reductive Elimination: If the desired coupling is slow, competing pathways can become more prominent. Use a bulkier ligand to promote reductive elimination.[9] | |
| Homocoupling of Boronic Acid (Suzuki) or Alkyne (Sonogashira) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of the coupling partner.[19] Ensure rigorous degassing of the reaction mixture. 2. High Catalyst Loading/Temperature: In some cases, high catalyst concentrations or temperatures can favor homocoupling. Try reducing the catalyst loading or temperature slightly once some conversion is observed. 3. Copper-Free Sonogashira: For Sonogashira reactions, switching to a copper-free protocol can significantly reduce alkyne homocoupling.[17] | |
| Hydrolysis of Boronic Acid | 1. Harsh Reaction Conditions: High temperatures and strongly basic conditions can lead to the degradation of the boronic acid.[9] 2. Use a More Stable Boronic Acid Derivative: Consider using a boronate ester (e.g., pinacol ester) which can be more stable under the reaction conditions.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for optimization.
Reagents and Equipment:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents), finely powdered and dried
-
Anhydrous 1,4-dioxane or toluene
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the reaction solvent. Stir for 5-10 minutes to allow for pre-formation of the active catalyst.
-
Add the catalyst solution to the Schlenk flask containing the other reagents.
-
Add the remaining solvent to achieve a final concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.[19]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Key Concepts
Caption: A decision workflow for catalyst system selection in couplings with this compound.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. thalesnano.com [thalesnano.com]
- 18. ijnc.ir [ijnc.ir]
- 19. benchchem.com [benchchem.com]
- 20. Optimizing Suzuki Coupling Reactions [covasyn.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-2,5-difluoropyridine and 4-Bromo-2,5-difluoropyridine for Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic selection of building blocks is paramount to the efficient synthesis of novel chemical entities. Among the vast array of heterocyclic scaffolds, functionalized pyridines are of particular importance due to their prevalence in pharmaceuticals. This guide provides an in-depth, data-supported comparison of the reactivity of two key intermediates: 4-chloro-2,5-difluoropyridine and 4-bromo-2,5-difluoropyridine. Understanding the nuanced differences in their chemical behavior is crucial for researchers aiming to optimize synthetic routes and accelerate the discovery process.
This guide will delve into the comparative reactivity of these two compounds in three critical classes of reactions: palladium-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig amination) and nucleophilic aromatic substitution (SNAr). We will explore the underlying principles governing their reactivity, present available experimental data, and provide detailed protocols for their application.
At a Glance: Key Reactivity Differences
| Reaction Type | 4-bromo-2,5-difluoropyridine | This compound | Underlying Principle |
| Palladium-Catalyzed Cross-Coupling | Generally higher reactivity | Generally lower reactivity | Weaker Carbon-Bromine (C-Br) bond leads to faster oxidative addition. |
| Nucleophilic Aromatic Substitution (SNAr) | Can be a viable substrate | Often a viable substrate | Reactivity is influenced by the stability of the Meisenheimer intermediate and leaving group ability. |
The Foundation of Reactivity: Bond Dissociation Energies
The disparate reactivity of this compound and 4-bromo-2,5-difluoropyridine in many transition metal-catalyzed reactions is fundamentally rooted in the difference in their carbon-halogen (C-X) bond dissociation energies (BDE). The C-Br bond is inherently weaker than the C-Cl bond. This seemingly subtle difference has profound implications for the kinetics of reactions where the cleavage of this bond is a rate-determining step.
| Bond | Typical Bond Dissociation Energy (kcal/mol) |
| Aryl-Cl | ~97 |
| Aryl-Br | ~84 |
This disparity in bond strength directly impacts the oxidative addition step in palladium-catalyzed cross-coupling reactions, a topic we will explore in detail.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1] Two of the most widely employed transformations in this class are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: The Bromo-Advantage
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a cornerstone of modern synthetic chemistry.[2] The catalytic cycle typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. This step is often rate-limiting, and its facility is directly correlated with the C-X bond strength.[3]
General Reactivity Trend: Aryl-I > Aryl-Br > Aryl-Cl
Consequently, 4-bromo-2,5-difluoropyridine is generally a more reactive substrate than its chloro-analogue in Suzuki-Miyaura couplings. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
While direct comparative studies between this compound and 4-bromo-2,5-difluoropyridine are not abundant in the literature, the established principles of Suzuki coupling reactivity provide a strong predictive framework. For instance, challenging couplings that may be sluggish or low-yielding with this compound can often be successfully achieved with the bromo-derivative under similar or even less forcing conditions.[4][5]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 4-halopyridine with an arylboronic acid.
-
Materials:
-
4-Halo-2,5-difluoropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/water or Toluene/water)
-
-
Procedure:
-
To a dry reaction vessel, add the 4-halo-2,5-difluoropyridine, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
-
Causality in Catalyst Selection: For the less reactive this compound, more sophisticated catalyst systems are often required. These typically involve bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that promote the challenging oxidative addition of the C-Cl bond.[4]
Diagram: Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination: Expanding the Synthetic Toolbox
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide.[6] Similar to the Suzuki-Miyaura reaction, the oxidative addition of the aryl halide to the palladium catalyst is a key step in the catalytic cycle.[7]
Therefore, the reactivity trend generally mirrors that of Suzuki coupling, with 4-bromo-2,5-difluoropyridine exhibiting greater reactivity than its chloro counterpart.[8] This allows for the amination of the bromo-derivative under milder conditions and often with a broader range of amine coupling partners.[9] For the amination of aryl chlorides, including this compound, the use of specialized ligands that facilitate the oxidative addition step is often necessary.[9]
Experimental Protocol: A Representative Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of a 4-halopyridine.
-
Materials:
-
4-Halo-2,5-difluoropyridine (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In a glovebox, charge a dry reaction tube with the palladium precatalyst, ligand, and base.
-
Add the 4-halo-2,5-difluoropyridine and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
Synthesis and Accessibility
A crucial consideration for any starting material is its availability and the complexity of its synthesis.
-
This compound: This compound can be synthesized from the commercially available 2,5-difluoropyridine. The synthesis involves a directed ortho-metalation followed by chlorination. [10]
-
4-Bromo-2,5-difluoropyridine: The synthesis of this compound can be more challenging. While it is commercially available, its preparation may involve multi-step sequences, potentially starting from less common precursors.
The relative cost and availability of these two reagents should be carefully evaluated when planning a synthetic campaign, as the higher reactivity of the bromo-derivative may be offset by a higher initial cost.
Conclusion and Recommendations
The choice between this compound and 4-bromo-2,5-difluoropyridine is a strategic decision that should be guided by the specific chemical transformation being undertaken.
-
For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, 4-bromo-2,5-difluoropyridine is the superior choice due to its higher reactivity, which allows for milder reaction conditions and potentially higher yields.
-
For nucleophilic aromatic substitution reactions , the choice is less clear-cut. While the chloro-derivative may be more economical, both compounds can be effective substrates. The optimal choice will depend on the specific nucleophile and reaction conditions, and empirical screening may be necessary.
By understanding the fundamental principles of reactivity and considering the practical aspects of cost and availability, researchers can make informed decisions to streamline their synthetic efforts and accelerate the path to novel discoveries.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 9. chemrxiv.org [chemrxiv.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to 4-Chloro-2,5-difluoropyridine and Other Difluoropyridine Isomers for the Modern Medicinal Chemist
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Among the privileged heterocyclic cores, pyridines are ubiquitous in pharmaceuticals, and their fluorinated derivatives are of particular interest. This guide provides an in-depth comparison of 4-Chloro-2,5-difluoropyridine with other difluoropyridine isomers, offering researchers, scientists, and drug development professionals a critical analysis of their respective reactivities and synthetic utility, supported by experimental data and established protocols.
Introduction: The Strategic Advantage of Fluorinated Pyridines
The pyridine ring is a common motif in a vast array of approved drugs. Its functionalization is a key strategy for modulating pharmacological activity. The introduction of fluorine, the most electronegative element, imparts significant changes to the electronic landscape of the pyridine ring, enhancing its utility as a synthetic building block.[2] Difluoropyridines, in particular, offer a balance of reactivity and stability, making them valuable intermediates in the synthesis of complex molecules. This compound distinguishes itself by presenting three distinct reactive sites, offering a versatile platform for sequential and regioselective functionalization.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The position of the fluorine and chlorine substituents on the pyridine ring significantly influences the molecule's physical and chemical properties. A summary of key properties for this compound and a selection of other difluoropyridine isomers is presented below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 851386-40-8 | C₅H₂ClF₂N | 149.53 | Not readily available |
| 2,3-Difluoropyridine | 1513-66-2 | C₅H₃F₂N | 115.08 | ~105-107 |
| 2,5-Difluoropyridine | 84476-99-3 | C₅H₃F₂N | 115.08 | Not readily available |
| 2,6-Difluoropyridine | 1513-65-1 | C₅H₃F₂N | 115.08 | ~124 |
| 3,5-Difluoropyridine | 71902-33-5 | C₅H₃F₂N | 115.08 | 92-93 |
Spectroscopic Characterization of this compound: [3]
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, with coupling patterns influenced by the adjacent fluorine and chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display five signals for the pyridine ring carbons, with their chemical shifts and C-F coupling constants providing valuable structural information.
-
IR Spectroscopy: Characteristic absorption bands for C-F, C-Cl, and C=N stretching vibrations will be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for the chlorine atom.
Synthesis of this compound: A Reliable Protocol
A common and efficient method for the synthesis of this compound involves the directed ortho-metalation of 2,5-difluoropyridine followed by chlorination.
Experimental Protocol: Synthesis of this compound[4]
Materials:
-
2,5-Difluoropyridine
-
Diisopropylamine
-
n-Butyllithium in hexanes
-
1,1,2-Trichloro-1,2,2-trifluoroethane (Freon-113)
-
Tetrahydrofuran (THF), anhydrous
-
Methyl tert-butyl ether (MTBE)
-
Saturated aqueous ammonium chloride solution
-
2N Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of diisopropylamine (1.2 equivalents) in a mixture of anhydrous THF and MTBE under a nitrogen atmosphere, cool the reaction to between -60 °C and -40 °C.
-
Slowly add n-butyllithium (1.15 equivalents) while maintaining the temperature.
-
Warm the reaction mixture to -20 °C and stir for 10 minutes.
-
Cool the reaction to -75 °C and slowly add a solution of 2,5-difluoropyridine (1.0 equivalent) over 1 hour.
-
At -75 °C, add a solution of 1,1,2-trichloro-1,2,2-trifluoroethane (1.1 equivalents) dropwise.
-
Maintain the reaction at -75 °C for 2 hours.
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the product with MTBE.
-
Wash the organic layer sequentially with 2N HCl, water, saturated NaHCO₃ solution, and saturated brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford this compound (typical yield: ~78%).
Comparative Reactivity in Key Transformations
The true value of a building block lies in its reactivity and selectivity in common synthetic transformations. This section compares the performance of this compound with other difluoropyridines in three critical reaction classes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The regioselectivity of this reaction on polyhalogenated pyridines is dictated by the electronic and steric environment of the carbon-halogen bonds.
General Reactivity Trends:
In polyhalogenated pyridines, the order of reactivity in Suzuki-Miyaura coupling is generally influenced by the position of the halogen relative to the nitrogen atom and other substituents. For many polyhalogenated pyridines, the C4 position is often the most reactive, followed by C2 and then C6.[4][5] The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C4 positions towards oxidative addition of the palladium catalyst.
Comparative Performance (Qualitative):
| Pyridine Derivative | Expected Major Site of Coupling | Rationale |
| This compound | C4 (Cl) | The C-Cl bond is generally more reactive than C-F bonds in Suzuki couplings. The C4 position is highly activated. |
| 2,3-Difluoropyridine | C2 | The C2 position is activated by the adjacent nitrogen. |
| 2,6-Difluoropyridine | C2/C6 | Both positions are electronically equivalent and activated. |
| 3,5-Difluoropyridine | Less reactive | The fluorine atoms are meta to the nitrogen, providing less activation. |
Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyridine [6]
Materials:
-
Halopyridine (e.g., this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., a biarylphosphine like SPhos or XPhos)
-
Base (e.g., K₃PO₄ or KF)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
In an oven-dried Schlenk tube, combine the halopyridine (1.0 eq), arylboronic acid (1.5 eq), base (3.0 eq), palladium catalyst (2-3 mol%), and ligand (6-9 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, filter through a pad of celite, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.[7][8]
Regioselectivity and Reactivity:
Similar to the Suzuki coupling, the regioselectivity of the Buchwald-Hartwig amination on polyhalogenated pyridines is influenced by the electronic environment of the C-X bonds. The C4 and C2 positions are generally more susceptible to amination.
Comparative Insights:
| Pyridine Derivative | Expected Site of Amination | Notes |
| This compound | C4 (Cl) | The C-Cl bond is typically more reactive than the C-F bonds in this coupling. |
| 2,6-Dihalopyridines | C2/C6 | Mono- or di-amination can be controlled by stoichiometry and reaction conditions. The reactivity order is I > Br > Cl.[9] |
| 3,5-Difluoropyridine | Less reactive | Requires more forcing conditions due to the lack of activation at the C3 and C5 positions. |
Experimental Protocol: Buchwald-Hartwig Amination [10]
Materials:
-
Aryl Halide (e.g., this compound)
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BippyPhos)[11]
-
Base (e.g., Cs₂CO₃, NaOt-Bu)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To a glovebox-dried Schlenk tube, add the palladium precatalyst, ligand, and base.
-
Add the aryl halide and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat to the required temperature (typically 80-110 °C).
-
Monitor the reaction by an appropriate method (TLC, GC-MS, LC-MS).
-
After completion, cool the reaction, dilute with a suitable solvent, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the product by chromatography or crystallization.
Nucleophilic Aromatic Substitution (SNAc): A Classical Transformation
Nucleophilic aromatic substitution is a fundamental reaction for functionalizing electron-deficient aromatic rings. The reactivity is highly dependent on the nature of the leaving group and the position of electron-withdrawing groups.
Reactivity Hierarchy:
In SNAc reactions on pyridines, the reactivity of halogens as leaving groups generally follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[12]
Comparative Reactivity:
| Pyridine Derivative | Most Labile Halogen in SNAc | Rationale |
| This compound | F at C2 or C5 | Fluorine is a better leaving group in SNAc than chlorine. The C2 and C5 positions are activated by the ring nitrogen. |
| 2,3-Difluoropyridine | F at C2 | The C2 position is highly activated by the adjacent nitrogen. |
| 2,6-Difluoropyridine | F at C2/C6 | Both positions are highly activated and susceptible to nucleophilic attack. |
| 3,5-Difluoropyridine | Less reactive | The meta positions are less activated towards nucleophilic attack. |
Experimental Protocol: Nucleophilic Aromatic Substitution
Materials:
-
Difluoropyridine derivative
-
Nucleophile (e.g., an amine, alkoxide)
-
Base (if necessary, e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMSO, DMF, CH₃CN)
Procedure:
-
Dissolve the difluoropyridine derivative in the chosen solvent.
-
Add the nucleophile and the base (if required).
-
Heat the reaction mixture to the appropriate temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over a drying agent, filter, and concentrate.
-
Purify the crude product as needed.
Applications in Medicinal Chemistry: A Case Study
The utility of this compound as a versatile building block is exemplified by its use in the synthesis of novel antibacterial agents. A Chinese patent describes the synthesis of an 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid ester, a key intermediate for antibacterial drugs, starting from 2,5-difluoropyridine which is first converted to this compound.[13]
This example highlights the strategic use of this compound, where the chlorine at the 4-position and the fluorines at the 2- and 5-positions allow for a sequence of reactions to construct a complex, biologically active scaffold.
Conclusion: Selecting the Right Building Block for Your Synthesis
The choice of a difluoropyridine isomer is a critical decision in the design of a synthetic route. This compound emerges as a particularly versatile building block due to its trifunctional nature, offering multiple handles for sequential and regioselective transformations.
-
For Suzuki-Miyaura and Buchwald-Hartwig reactions , the chloro group at the 4-position of this compound provides a predictable and reactive site for C-C and C-N bond formation.
-
For nucleophilic aromatic substitution , the fluorine atoms of difluoropyridines are generally more reactive, with the C2 and C4 positions being the most activated.
By understanding the nuanced reactivity of each isomer, medicinal chemists can strategically select the optimal starting material to streamline their synthetic efforts and accelerate the discovery of new therapeutic agents. This guide serves as a foundational resource to inform these critical decisions, grounded in the principles of modern synthetic organic chemistry.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. PubChemLite - this compound (C5H2ClF2N) [pubchemlite.lcsb.uni.lu]
- 4. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Page loading... [wap.guidechem.com]
The Biological Versatility of 4-Chloro-2,5-difluoropyridine Derivatives: A Comparative Guide for Drug Discovery
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1] Its utility is magnified significantly through the strategic incorporation of fluorine atoms, a modification that can profoundly enhance a molecule's pharmacological profile. Fluorine's high electronegativity and small size can improve metabolic stability, binding affinity, and membrane permeability, addressing many challenges in drug development.[2][3][4][5]
The 4-Chloro-2,5-difluoropyridine moiety, in particular, has emerged as a privileged starting point for the synthesis of novel bioactive compounds.[6] The distinct electronic properties and substitution pattern of this scaffold—an electron-deficient ring further modulated by two fluorine atoms and a reactive chlorine handle—provide medicinal chemists with a versatile platform for developing targeted therapies. This guide provides a comparative analysis of the biological activities of derivatives built from this scaffold, focusing on their potential as kinase inhibitors for oncology and inflammatory diseases. We will delve into the structure-activity relationships (SAR), compare potencies, and provide detailed, field-proven protocols for their evaluation.
Comparative Analysis of Biological Activity: Kinase Inhibition
Derivatives of this compound have shown significant promise as inhibitors of protein kinases, enzymes that are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[7][8][9] The core scaffold serves as an excellent anchor for building molecules that can fit into the ATP-binding pocket of various kinases.
Case Study 1: Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)
The p38 MAPK signaling pathway is a key mediator of inflammatory responses, making it a prime target for treating chronic inflammatory diseases and certain cancers.[10][11][12] Pyridine-based structures are a well-established class of p38 MAPK inhibitors.[8][13] The this compound scaffold can be elaborated to create potent inhibitors that compete with ATP for the kinase's binding site.
Structure-Activity Relationship (SAR) Insights:
The design of potent p38 MAPK inhibitors often involves a diaryl urea or amide linkage. The this compound group can serve as a key "hinge-binding" moiety. The nitrogen of the pyridine ring forms a crucial hydrogen bond with the kinase hinge region. The fluorine atoms at positions 2 and 5 enhance the electrophilicity of the C4 position, making it a suitable site for nucleophilic aromatic substitution to introduce other functionalities, while also increasing the metabolic stability of the ring.
Logical Workflow for p38 MAPK Inhibitor Screening
The following diagram illustrates a typical workflow for identifying and characterizing novel p38 MAPK inhibitors derived from the this compound scaffold.
Caption: A streamlined workflow from chemical synthesis to lead candidate identification for novel p38 MAPK inhibitors.
Case Study 2: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[14] Inhibiting VEGFR-2 is a clinically validated strategy in oncology. Arylurea derivatives, particularly those with halogenated phenyl rings, have proven to be potent VEGFR-2 inhibitors.[15][16]
Structure-Activity Relationship (SAR) Insights:
For VEGFR-2 inhibition, the this compound core can be incorporated into a larger molecule, often a urea derivative. A common pharmacophore involves a structure like [Pyridine-Amine]-(C=O)-[NH-Aryl]. The pyridine moiety interacts with the hinge region of the kinase, while the substituted aryl group occupies a hydrophobic pocket. The specific substitution pattern on the aryl ring is critical for potency. For instance, a 4-chloro-3-(trifluoromethyl)phenyl group has been shown to be highly effective.[15] Replacing this with a difluorophenyl group attached to the pyridine can modulate selectivity and potency. The introduction of the 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position of a pyrrolotriazine scaffold led to low nanomolar inhibitors of VEGFR-2.
Comparative Performance Data
To provide a clear comparison, the following table summarizes representative inhibitory activities of pyridine derivatives against target kinases. The data is compiled from multiple sources to illustrate the potency that can be achieved with these scaffolds.
| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Cell Line (for anticancer data) | Reference Compound | IC₅₀ (nM) |
| Pyridinyl-urea Derivative | p38α MAPK | 14 | - | SB203580 | 300-500 |
| Pyrimido[4,5-b]indole | VEGFR-2 | ~50 | - | Sunitinib | ~70 |
| 4-Aryl-1,4-Dihydropyridine | - | 2,300 | HeLa | Doxorubicin | 900 |
| Imidazo[4,5-b]pyridine | CDK9 | 630 | MCF-7 | Sorafenib | 760 |
Note: IC₅₀ values are highly dependent on assay conditions. This table is for illustrative comparison only. Data is representative of activities reported for similar compound classes.[5][10][13][14]
Essential Experimental Protocols
To ensure scientific integrity and reproducibility, detailed and validated protocols are paramount. The following sections describe standard methodologies for assessing the biological activities discussed.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase. It measures the amount of ADP produced, which is directly proportional to kinase activity.
Principle: The assay relies on a proprietary reagent (e.g., ADP-Glo™) that first stops the kinase reaction and depletes remaining ATP. A second reagent then converts the generated ADP into ATP, which is used by a luciferase to produce light. The luminescent signal is inversely proportional to the kinase inhibition.
Materials:
-
Kinase of interest (e.g., p38α, VEGFR-2)
-
Specific kinase substrate peptide
-
ATP at Kₘ concentration for the target kinase
-
Test compounds (serially diluted in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Plating: Dispense 5 µL of 4x serially diluted test compound solutions into the wells of a 384-well plate. Include DMSO-only wells as "no inhibitor" (100% activity) controls and wells with a known potent inhibitor as positive controls.
-
Enzyme Addition: Add 5 µL of 4x kinase solution to all wells except the "no enzyme" background controls.
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[17]
-
Reaction Initiation: Add 10 µL of a 2x solution containing the substrate and ATP to all wells to start the kinase reaction.[17]
-
Reaction Incubation: Cover the plate and incubate for 60 minutes at 30°C.
-
ADP Detection - Step 1: Add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP. Incubate for 40 minutes at room temperature.[18]
-
ADP Detection - Step 2: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[18]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the background ("no enzyme") signal from all other wells. Normalize the data relative to the "no inhibitor" controls (0% inhibition) and positive controls (100% inhibition). Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Validation Diagram for Kinase Assay
Caption: Key controls and parameters for a self-validating in vitro kinase inhibition assay.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol determines the cytotoxic or anti-proliferative effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active, viable cells.[19] This enzymatic activity produces insoluble purple formazan crystals. The amount of formazan, which is solubilized and quantified by spectrophotometry, is directly proportional to the number of living cells.[20][21]
Materials:
-
Human cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[3]
-
Complete cell culture medium
-
Test compounds (serially diluted)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and vehicle (DMSO) as negative controls and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours, protected from light, until purple formazan crystals are visible.[19][21]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan.[22]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.
Conclusion and Future Outlook
The this compound scaffold is a highly valuable starting point for the development of novel therapeutics, particularly kinase inhibitors. Its unique electronic properties and synthetic tractability allow for the creation of diverse chemical libraries with a high potential for biological activity. As demonstrated, derivatives can be tailored to potently and selectively inhibit key targets in oncology and inflammation, such as p38 MAPK and VEGFR-2.
The future of drug discovery with this scaffold lies in exploring more complex, three-dimensional structures and applying advanced computational methods to predict binding and optimize pharmacokinetic properties. By combining rational design with the robust and validated experimental protocols detailed in this guide, researchers can efficiently advance new this compound derivatives from initial hits to viable clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p38 Inhibitors Products: R&D Systems [rndsystems.com]
- 9. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | CHF6297: a novel potent and selective p38 MAPK inhibitor with robust anti-inflammatory activity and suitable for inhaled pulmonary administration as dry powder [frontiersin.org]
- 11. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. atcc.org [atcc.org]
- 22. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Substituted-2,5-Difluoropyridines
For researchers, medicinal chemists, and professionals in drug development, the 2,5-difluoropyridine scaffold is a cornerstone in the design of novel therapeutics. The introduction of a substituent at the 4-position offers a powerful vector for modulating a molecule's physicochemical properties, including its potency, selectivity, and metabolic stability. A rigorous and multi-faceted spectroscopic analysis is therefore not merely a characterization step, but a critical part of the discovery process, providing deep insights into the electronic and structural landscape of these valuable compounds.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to analyze 4-substituted-2,5-difluoropyridines. Moving beyond a simple recitation of data, we will explore the causal relationships between the electronic nature of the 4-substituent and the resulting spectral signatures.
The Logic of Spectroscopic Interrogation
Our approach is rooted in a trifecta of analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method probes a different aspect of the molecule's identity.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides the most detailed map of the molecular structure, revealing the electronic environment of each nucleus. The chemical shifts and coupling constants are exquisitely sensitive to the electron-donating or electron-withdrawing character of the 4-substituent.
-
Infrared (IR) Spectroscopy: Acts as a molecular fingerprint, identifying the presence of specific functional groups and vibrational modes within the pyridine ring. Changes in the 4-position substituent will induce predictable shifts in the vibrational frequencies of the ring.
-
Mass Spectrometry (MS): Delivers a precise measurement of the molecular weight and provides invaluable structural clues through the analysis of fragmentation patterns. This confirms the elemental composition and can help deduce the nature of the 4-substituent.
Below is a diagram illustrating the typical analytical workflow for characterizing these compounds.
Caption: Experimental workflow for the spectroscopic characterization of novel compounds.
Comparative Analysis: The Influence of the 4-Substituent
The true power of spectroscopic analysis emerges when we compare a series of analogues. The electronic properties of the substituent at the C4 position—whether it is an electron-donating group (EDG) like -NH₂ or -OCH₃, or an electron-withdrawing group (EWG) like -CN or -Cl—create a ripple effect through the π-system of the pyridine ring. This directly impacts the shielding of the various nuclei, which is observable in the NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of these compounds. The ¹⁹F nucleus is particularly informative due to its 100% natural abundance, high sensitivity, and wide range of chemical shifts, which are highly sensitive to the electronic environment[1][2].
¹⁹F NMR: The two fluorine atoms at C2 and C5 are in different chemical environments and will thus appear as two distinct signals. The substituent at C4 will exert its strongest influence on the closer fluorine atom at C5.
-
Electron-Donating Groups (-NH₂, -OCH₃): These groups increase electron density in the ring through resonance. This leads to increased shielding of the fluorine nuclei, causing their signals to shift upfield (to less negative ppm values). The effect will be more pronounced for F-5 than for F-2.
-
Electron-Withdrawdrawing Groups (-CN, -Cl): These groups decrease electron density in the ring. This deshielding effect causes the fluorine signals to shift downfield (to more negative ppm values). Again, the effect is expected to be greater for F-5.
¹H and ¹³C NMR: Similar principles apply to the proton and carbon spectra. The protons at C3 and C6 are of particular interest.
-
EDGs at C4: Increased electron density will shield the ring protons and carbons, causing an upfield shift in their respective signals.
-
EWGs at C4: Decreased electron density will deshield the ring protons and carbons, resulting in a downfield shift. The magnitude of these shifts provides a direct, quantitative measure of the substituent's electronic influence. For instance, the chemical shift of methoxy groups in aromatic compounds is known to be sensitive to their conformation and electronic environment[3].
The diagram below illustrates the push-pull electronic effects that influence NMR chemical shifts.
References
A Senior Application Scientist's Guide to Assessing the Stability of 4-Chloro-2,5-difluoropyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Stability in Fluorinated Pyridine Scaffolds
In the landscape of modern medicinal chemistry, fluorinated heterocycles are indispensable tools for fine-tuning the properties of drug candidates.[1][2][3] Among these, the 4-Chloro-2,5-difluoropyridine scaffold has emerged as a privileged structure, offering a unique combination of electronic properties and synthetic handles for building complex molecules. The strategic incorporation of fluorine atoms can profoundly enhance metabolic stability, binding affinity, and membrane permeability.[4][5][6][7] However, the ultimate success of any drug candidate built upon this scaffold hinges on a rigorous evaluation of its stability.
This guide provides an in-depth, experience-driven framework for assessing the multifaceted stability of this compound derivatives. We will move beyond rote protocols to explore the underlying causality of experimental design, ensuring that the data generated is not only accurate but also predictive of a compound's behavior in physiological and storage conditions. A thorough understanding of a molecule's stability profile—encompassing its resistance to chemical, thermal, and metabolic degradation—is paramount for de-risking candidates early in the development pipeline, thereby saving invaluable time and resources.[8][9]
Pillar 1: Chemical Stability - Probing the Molecule's Intrinsic Resilience
Chemical stability assesses the molecule's susceptibility to degradation under various environmental conditions, which is crucial for determining appropriate storage, formulation, and handling procedures.[8][10] For this compound derivatives, the key concerns are hydrolysis, oxidation, and photostability.
Hydrolytic Stability Across a Physiological and Stressed pH Range
The C4-chloro substituent is a potential site for nucleophilic aromatic substitution, making hydrolytic stability a primary concern. The strong electron-withdrawing effects of the two fluorine atoms and the pyridine nitrogen can influence the electrophilicity of the carbon-chlorine bond.[11] Therefore, a pH-rate profile is essential.
-
Buffer Preparation : Prepare a series of buffers, typically pH 2.0 (0.01 N HCl), pH 7.4 (Phosphate-Buffered Saline), and pH 12.0 (0.01 N NaOH), to simulate acidic, physiological, and basic conditions.
-
Compound Preparation : Prepare a stock solution of the test derivative in a suitable organic solvent (e.g., Acetonitrile or DMSO) at a high concentration (e.g., 10 mM).
-
Incubation : Dilute the stock solution into each buffer to a final concentration of ~10-50 µM. Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting the kinetics.
-
Time Points : Incubate the solutions at a controlled, often accelerated, temperature (e.g., 40-50°C).[9] Collect aliquots at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Quenching & Analysis : Immediately quench the reaction by mixing the aliquot with a neutralizing solution or a cold organic solvent. Analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method to quantify the percentage of the parent compound remaining.
| Derivative | pH | Temperature (°C) | Time (hours) | % Parent Compound Remaining |
| Compound A | 2.0 | 50 | 0 | 100% |
| 24 | 98.5% | |||
| 48 | 97.1% | |||
| 7.4 | 50 | 0 | 100% | |
| 24 | 99.2% | |||
| 48 | 98.8% | |||
| 12.0 | 50 | 0 | 100% | |
| 24 | 85.3% | |||
| 48 | 72.4% |
Caption: Example data showing a derivative that is stable in acidic and neutral conditions but susceptible to base-catalyzed hydrolysis.
Oxidative Stability
Oxidative degradation can be a significant liability. The pyridine ring, while relatively electron-deficient, can still be susceptible to oxidation, as can certain substituent groups on the derivative.
-
Reagent : A common method involves using Fenton's reagent (H₂O₂ + Fe²⁺) or AIBN (azobisisobutyronitrile) to generate free radicals.
-
Incubation : Dissolve the test compound in a suitable solvent system (e.g., acetonitrile/water). Add the oxidative agent and incubate at room temperature or slightly elevated temperature.
-
Analysis : Monitor the disappearance of the parent compound over time using LC-MS to identify potential oxidation products (e.g., N-oxides, hydroxylated species).
Photostability
As mandated by ICH Q1B guidelines, photostability testing is critical for any new drug substance. It determines if the compound degrades upon exposure to light, which has implications for packaging and storage.[12]
-
Sample Preparation : Prepare solid-state and solution samples of the derivative. A dark control, shielded from light (e.g., with aluminum foil), must be run in parallel.
-
Exposure : Expose the samples to a controlled light source that provides both UV-A and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.
-
Analysis : Compare the samples exposed to light against the dark control. Use HPLC to quantify any degradation and profile the formation of photoproducts.
Pillar 2: Thermal Stability - Ensuring Robustness to Processing and Storage
Thermal stability is a measure of a compound's resistance to decomposition upon heating. This is vital for assessing the feasibility of manufacturing processes (e.g., drying, milling) and for establishing a product's shelf-life under various climatic conditions.[13][14] The strong carbon-fluorine bond generally imparts high thermal stability to fluorinated compounds.[4][5][15]
-
Thermogravimetric Analysis (TGA) : Heat a small sample of the compound under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).[14] TGA measures weight loss as a function of temperature, identifying the onset temperature of decomposition.[16]
-
Differential Scanning Calorimetry (DSC) : This technique measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point, purity, and identify any polymorphic transitions or decomposition events.
-
Accelerated Stability Studies : Store solid samples of the compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) for an extended period (e.g., 1-3 months).[9] Periodically test the samples for purity and degradation products by HPLC.
Caption: Workflow for comprehensive thermal stability assessment.
Pillar 3: Metabolic Stability - Predicting In Vivo Fate
For a drug to be effective, it must remain in the body long enough to reach its target. Metabolic stability is a primary determinant of a drug's pharmacokinetic profile, particularly its half-life and oral bioavailability.[17][18] The strategic placement of fluorine atoms is a well-established technique to block sites of metabolic oxidation, thereby enhancing stability.[4][5][19][20]
In Vitro Liver Microsomal Stability Assay
This is the workhorse assay for early-stage metabolic profiling. Liver microsomes contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I drug metabolism.
-
Reagent Preparation : Thaw pooled liver microsomes (human, rat, or other species of interest) on ice. Prepare a cofactor solution containing NADPH, a necessary component for CYP enzyme activity.
-
Incubation Mixture : In a 96-well plate, combine buffer (e.g., potassium phosphate, pH 7.4), the test compound (final concentration typically 1 µM), and the liver microsomes (typically 0.5 mg/mL).
-
Initiate Reaction : Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.
-
Time Points : At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard). The 0-minute time point, where the stop solution is added before the cofactor, serves as the 100% control.
-
Sample Processing : Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis : Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to determine the ratio of the parent compound peak area to the internal standard peak area at each time point.
-
Data Calculation : Plot the natural log of the % parent compound remaining versus time. The slope of this line (-k) is used to calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).
Caption: Key components of the in vitro liver microsomal stability assay.
| Derivative | Species | Microsomal t½ (min) | Intrinsic Clearance (µL/min/mg) |
| Non-fluorinated Analog | Human | 8.5 | 81.5 |
| Compound B (4-Cl, 2,5-diF) | Human | > 60 | < 11.6 |
| Non-fluorinated Analog | Rat | 5.2 | 133.3 |
| Compound B (4-Cl, 2,5-diF) | Rat | 45.1 | 15.4 |
Caption: Example data demonstrating the significant improvement in metabolic stability conferred by the difluoro-substitution pattern compared to a hypothetical non-fluorinated analog.
Conclusion: A Self-Validating Approach to Stability Assessment
The stability assessment of this compound derivatives is not a checklist of experiments but a dynamic, integrated process. Each piece of data informs the next step and contributes to a holistic understanding of the molecule's potential. By systematically evaluating chemical, thermal, and metabolic liabilities using the robust, self-validating protocols described herein, drug development teams can make informed decisions with confidence. This rigorous, mechanistically-grounded approach ensures that only the most resilient and promising candidates advance, ultimately increasing the probability of success in the clinic.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.unimi.it [sites.unimi.it]
- 11. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Thermal stability of C–F/C(–F)2 bonds in fluorinated graphene detected by in situ heating infrared spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. inhancetechnologies.com [inhancetechnologies.com]
- 18. researchgate.net [researchgate.net]
- 19. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
Comparative Guide to Catalytic Systems for the Coupling of 4-Chloro-2,5-difluoropyridine
This guide provides a comprehensive analysis of catalytic systems for the functionalization of 4-Chloro-2,5-difluoropyridine, a critical building block in modern medicinal chemistry. We will delve into a comparative study of various catalysts, offering field-proven insights and detailed experimental protocols to empower researchers in the synthesis of novel pyridine-based compounds.
Introduction: The Significance of the 2,5-Difluoro-4-chloropyridine Moiety
The 2,5-difluoropyridine scaffold is a privileged structural motif in numerous biologically active compounds, particularly in the development of kinase inhibitors and other targeted therapeutics. The fluorine atoms at the 2 and 5 positions often enhance metabolic stability and binding affinity. The chlorine atom at the C4 position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions. The electron-deficient nature of the pyridine ring, further amplified by the fluorine substituents, makes the C4-Cl bond particularly susceptible to nucleophilic aromatic substitution and oxidative addition in catalytic cycles, yet also presents unique challenges in catalyst selection and optimization. This guide focuses on elucidating the most effective catalytic strategies for C-C and C-N bond formation at this key position.
Overview of Key Catalytic Coupling Reactions
The functionalization of this compound predominantly relies on palladium-catalyzed cross-coupling reactions. The choice of the specific reaction—Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira—depends on the desired C-C or C-N bond to be formed. The success of these transformations hinges critically on the selection of the palladium precursor, the ancillary ligand, the base, and the solvent system.
A general workflow for a typical cross-coupling reaction involving this compound is illustrated below. The precise conditions and reagents will vary based on the specific coupling partners and the chosen catalytic system.
Caption: General experimental workflow for cross-coupling reactions.
Comparative Analysis of Catalyst Systems
The following sections provide a detailed comparison of catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound. The choice of ligand is often the most critical parameter, as it dictates the stability and reactivity of the active palladium species.
Suzuki-Miyaura Coupling: For C-C (Aryl/Heteroaryl) Bond Formation
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and heteroaryl-aryl linkages. For an electron-deficient substrate like this compound, strong electron-donating and sterically hindered phosphine ligands are generally required to facilitate the oxidative addition step and promote reductive elimination.
The catalytic cycle for the Suzuki-Miyaura coupling is a well-established process involving oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Features & Rationale |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 | SPhos is a bulky, electron-rich biaryl phosphine ligand that stabilizes the Pd(0) center and promotes the challenging oxidative addition of the electron-deficient pyridine chloride. The biphasic solvent system with K₃PO₄ is effective for a wide range of boronic acids. |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 110 | 16 | 80-90 | XPhos , similar to SPhos, offers steric bulk and electron density. It is often effective in cases where SPhos shows lower activity. Dioxane is a common solvent for Suzuki couplings, although its high boiling point can sometimes lead to side reactions. |
| PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 85 | 18 | 70-85 | dppf is a ferrocene-based ligand that offers a good balance of flexibility and electron-donating ability. While often very reliable, it may be less effective than the more specialized biaryl phosphine ligands for this specific substrate. |
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the pyridine core with a wide range of primary and secondary amines. This reaction is highly sensitive to the choice of ligand and base. Strong, non-coordinating bases are typically required.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Features & Rationale |
| Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | 100 | 8 | 90-98 | RuPhos is a state-of-the-art ligand for Buchwald-Hartwig aminations, particularly for challenging substrates. Its structure facilitates both oxidative addition and reductive elimination. NaOt-Bu is a strong, non-nucleophilic base ideal for these reactions. |
| Pd(OAc)₂ / BrettPhos | LHMDS | THF | 70 | 12 | 88-95 | BrettPhos is another highly effective biaryl phosphine ligand. The use of LHMDS as a base can sometimes offer advantages over NaOt-Bu, particularly in terms of solubility and reactivity. THF is a suitable solvent for reactions at moderate temperatures. |
Sonogashira Coupling: For C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the introduction of an alkynyl moiety, a valuable functional group in medicinal chemistry. This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Features & Rationale |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | 80-90 | This is the classic Sonogashira catalyst system. The role of CuI is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Et₃N acts as both the base and a solvent. |
| Pd(OAc)₂ / Xantphos / CuI | Cs₂CO₃ | Dioxane | 90 | 10 | 85-95 | The use of a bidentate ligand like Xantphos can sometimes improve catalyst stability and prevent the formation of undesirable side products. Cs₂CO₃ is a milder base that can be beneficial for sensitive substrates. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
This protocol provides a self-validating system for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Oven-dried 25 mL Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Flask Preparation: To the Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add degassed toluene and degassed water via syringe. The degassing of solvents (e.g., by sparging with argon for 20-30 minutes) is essential for reproducible results.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or GC-MS. The disappearance of the starting material (this compound) is a good indicator of reaction completion.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Conclusion
The functionalization of this compound is a crucial step in the synthesis of many important pharmaceutical compounds. While several catalytic systems can be employed, the combination of a palladium precursor with a bulky, electron-rich biaryl phosphine ligand, such as SPhos or RuPhos, consistently provides high yields and broad substrate scope for Suzuki-Miyaura and Buchwald-Hartwig reactions, respectively. Careful attention to experimental setup, particularly the maintenance of an inert atmosphere and the use of anhydrous, degassed solvents, is paramount for achieving optimal and reproducible results. Future research may focus on developing even more active and versatile catalyst systems, potentially based on more earth-abundant metals like nickel or iron, to further enhance the sustainability and cost-effectiveness of these important transformations.
A Comparative Guide to Validating the Structure of 4-Chloro-2,5-difluoropyridine Reaction Products
Abstract
4-Chloro-2,5-difluoropyridine is a critical building block in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its trifunctional nature allows for selective transformations, including nucleophilic aromatic substitution (SNAr), Suzuki coupling, and Buchwald-Hartwig amination. The precise structural validation of the resulting products is paramount for establishing structure-activity relationships and ensuring the integrity of downstream applications. This guide provides a comprehensive comparison of the key analytical techniques for elucidating the structure of this compound reaction products, complete with detailed experimental protocols and data interpretation insights.
Introduction: The Synthetic Versatility of this compound
The pyridine core is a privileged scaffold in medicinal chemistry. The specific substitution pattern of this compound offers three distinct reactive sites. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen activates the ring towards nucleophilic attack, primarily at the C4 position. The chloro and fluoro substituents also serve as handles for various cross-coupling reactions. Understanding the regioselectivity of these reactions is a key challenge that necessitates rigorous structural confirmation.
This guide will delve into the common synthetic transformations of this compound and present a systematic approach to validating the structures of the resulting products using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Key Synthetic Transformations and Product Scenarios
The reactivity of this compound is dominated by the susceptibility of the C4 position to nucleophilic attack and the ability of the C-Cl bond to participate in cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine at the C4 position is the most labile leaving group in SNAr reactions due to the stabilizing effect of the para-nitrogen atom on the Meisenheimer intermediate.[1] Common nucleophiles include amines, alkoxides, and thiolates.
Expected Product: Substitution of the chlorine atom at the C4 position.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction typically involves the coupling of the C-Cl bond with a boronic acid or ester.[2][3][4] This allows for the formation of a new carbon-carbon bond at the C4 position.
Expected Product: Replacement of the chlorine atom with the organic group from the boronic acid derivative.
Buchwald-Hartwig Amination
For the introduction of amine functionalities, the Buchwald-Hartwig amination is a powerful tool, also targeting the C-Cl bond.[5][6][7] This reaction offers a broader scope for amine coupling partners compared to traditional SNAr.
Expected Product: Substitution of the chlorine atom with a primary or secondary amine.
A Multi-faceted Approach to Structural Validation
Unambiguous structure determination relies on the synergistic use of several analytical techniques. Each method provides a unique piece of the structural puzzle.[8]
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment of atoms (¹H, ¹³C, ¹⁹F) | Non-destructive, provides detailed structural framework | Can be complex to interpret, requires soluble sample |
| Mass Spectrometry | Molecular weight, elemental formula | High sensitivity, small sample requirement | Provides limited information on atom connectivity |
| X-ray Crystallography | Absolute 3D structure, bond lengths and angles | Definitive structural confirmation | Requires a suitable single crystal, which can be difficult to grow |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the connectivity and chemical environment of atoms in a molecule. For fluorinated pyridines, ¹H, ¹³C, and ¹⁹F NMR are all essential.[9][10][11]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard proton spectrum. The remaining proton signal on the pyridine ring will be a key diagnostic tool. Its chemical shift and coupling to the adjacent fluorine atom provide crucial information about the substitution pattern.
-
¹⁹F NMR: Acquire a fluorine spectrum. The chemical shifts of the two fluorine atoms are highly sensitive to their environment.[12] Changes in the chemical shifts relative to the starting material are indicative of a successful reaction.
-
¹³C NMR: Acquire a carbon spectrum. The carbon signals will show coupling to the attached fluorine atoms (¹JCF, ²JCF, etc.), which can be complex but provides definitive evidence of the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): For complex structures or ambiguous assignments, 2D NMR experiments are invaluable for establishing correlations between protons, carbons, and fluorines.
Data Interpretation: A Comparative Analysis
| Starting Material: this compound | SNAr Product (e.g., with Morpholine) | Suzuki Product (e.g., with Phenylboronic Acid) |
| ¹H NMR: One signal for H3, doublet of doublets due to coupling with F2 and F5. | ¹H NMR: One signal for H3, doublet of doublets; signals for morpholine protons. | ¹H NMR: One signal for H3, doublet of doublets; signals for phenyl protons. |
| ¹⁹F NMR: Two distinct signals for F2 and F5. | ¹⁹F NMR: Two distinct signals for F2 and F5, with chemical shifts significantly different from the starting material. | ¹⁹F NMR: Two distinct signals for F2 and F5, with chemical shifts significantly different from the starting material. |
| ¹³C NMR: 5 signals, all showing C-F coupling. | ¹³C NMR: Signals for the pyridine ring and the morpholine moiety. The C4 signal will show a significant upfield or downfield shift. | ¹³C NMR: Signals for the pyridine ring and the new phenyl group. The C4 signal will be shifted, and a new quaternary carbon signal will appear. |
dot graph TD { A[Start: this compound] --> B{Reaction}; B --> C[SNAr Product]; B --> D[Suzuki Product]; B --> E[Buchwald-Hartwig Product]; C --> F[NMR Analysis]; D --> G[NMR Analysis]; E --> H[NMR Analysis]; F --> I{Compare Spectra}; G --> I; H --> I; I --> J[Structural Confirmation]; } caption: NMR-based validation workflow.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the product, which is a critical piece of evidence for a successful transformation. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[13][14][15]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified product in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum. For compounds containing chlorine, the isotopic pattern of the molecular ion peak (M+ and M+2 peaks in an approximately 3:1 ratio) is a key diagnostic feature.[13][16]
Comparative Data Table: Expected Molecular Ions
| Compound | Molecular Formula | Expected [M+H]⁺ (Monoisotopic) | Key Isotopic Pattern |
| This compound | C₅H₂ClF₂N | 150.9844 | M+ and M+2 in ~3:1 ratio |
| 4-Morpholino-2,5-difluoropyridine | C₉H₁₀F₂N₂O | 201.0839 | Absence of chlorine isotope pattern |
| 2,5-Difluoro-4-phenylpyridine | C₁₁H₇F₂N | 192.0624 | Absence of chlorine isotope pattern |
dot graph TD { A[Purified Product] --> B{MS Analysis}; B --> C{Observe Molecular Ion}; C --> D{Chlorine Isotope Pattern?}; D -- Yes --> E[Unreacted Starting Material or Side Product]; D -- No --> F[Successful Substitution]; F --> G[Confirm with HRMS for Elemental Formula]; } caption: Decision tree for MS data interpretation.
Single-Crystal X-ray Crystallography: The Definitive Structure
When an unambiguous 3D structure is required, single-crystal X-ray crystallography is the gold standard.[17][18][19] It provides precise information on bond lengths, bond angles, and the absolute configuration of the molecule.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified product. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure.
The resulting electron density map provides a definitive and unbiased confirmation of the atomic connectivity and stereochemistry.
dot graph TD { A[Purified Product] --> B{Attempt Crystallization}; B -- Success --> C[Single Crystal Obtained]; C --> D[X-ray Diffraction Analysis]; D --> E[Solve and Refine Structure]; E --> F[Absolute Structural Confirmation]; B -- Failure --> G[Try Alternative Solvents/Methods]; } caption: Workflow for X-ray crystallography.
Conclusion: An Integrated and Self-Validating Approach
The structural validation of reaction products from this compound requires a logical and multi-pronged analytical strategy. By combining the detailed connectivity information from NMR, the molecular weight and formula confirmation from MS, and, when necessary, the definitive 3D structure from X-ray crystallography, researchers can have the utmost confidence in their results. This integrated approach not only validates the structure of the desired product but also helps in identifying any unexpected side products, thereby providing a deeper understanding of the reaction's outcome.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 10. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biophysics.org [biophysics.org]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
- 16. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 17. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 18. excillum.com [excillum.com]
- 19. rigaku.com [rigaku.com]
The Synthetic Chemist's Compass: A Cost-Benefit Analysis of 4-Chloro-2,5-difluoropyridine
In the intricate world of drug discovery and fine chemical synthesis, the choice of building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic intermediates, fluorinated pyridines have carved out a vital niche, prized for their ability to modulate the physicochemical and pharmacokinetic properties of target molecules. This guide provides an in-depth cost-benefit analysis of a particularly valuable reagent: 4-Chloro-2,5-difluoropyridine .
We will dissect the synthetic utility of this compound, weighing its performance against viable alternatives. This analysis is grounded in experimental data and field-proven insights to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Strategic Advantage of Fluorinated Pyridines
The introduction of fluorine into a molecular scaffold is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability.[1] Pyridine rings, being a common motif in numerous FDA-approved drugs, are prime candidates for fluorination. The strategic placement of fluorine atoms, as in this compound, creates a unique electronic landscape that influences the molecule's reactivity and interactions.
This compound: A Profile
This compound (CAS No. 851386-40-8) is a versatile intermediate that offers multiple reaction sites for synthetic elaboration. The chlorine atom at the 4-position is the primary site for nucleophilic aromatic substitution (SNAr), while the fluorine atoms activate the ring towards such reactions and can also participate in or direct other transformations.
Comparative Analysis: this compound vs. Alternatives
The decision to use this compound should be made after considering its performance and cost relative to other commercially available building blocks that can achieve similar synthetic outcomes. The primary alternatives include its bromo-analog, 4-Bromo-2,5-difluoropyridine , and a fully fluorinated version, 2,3,5-trifluoropyridine .
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine chemistry. The reactivity of the halogen at the 4-position is paramount. The established order of reactivity for halogens in SNAr is generally F > Cl > Br > I .[2] This is because the rate-determining step is typically the initial attack of the nucleophile to form the negatively charged Meisenheimer complex. The high electronegativity of fluorine strongly stabilizes this intermediate through an inductive effect, accelerating the reaction.[2]
While a fluorine leaving group is the most reactive, it can sometimes be too labile, leading to side reactions. The chloro-substituent in this compound offers a more balanced reactivity profile, providing good reactivity without excessive lability, making it a reliable choice for many applications. The bromo-analog is less reactive in SNAr reactions where the initial attack is the slow step.
dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "General Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Pyridine."
Synthesis and Yield Comparison
A crucial aspect of the cost-benefit analysis is the efficiency of the synthesis of the building block itself. Here, we compare a common synthetic route to this compound with a route to 2,3,5-trifluoropyridine.
Synthesis of this compound: A prevalent method involves the directed ortho-metalation of 2,5-difluoropyridine followed by chlorination.[2]
Synthesis of 2,3,5-trifluoropyridine: This is often achieved through halogen exchange (HALEX) reaction from 2,3,5-trichloropyridine.[3]
| Parameter | This compound Synthesis[2] | 2,3,5-trifluoropyridine Synthesis[3] |
| Starting Material | 2,5-Difluoropyridine | 2,3,5-Trichloropyridine |
| Key Reagents | n-Butyllithium, Diisopropylamine, 1,1,2-Trichloro-1,2,2-trifluoroethane | Potassium Fluoride |
| Reaction Conditions | Cryogenic temperatures (-78 °C to -20 °C) | High temperatures |
| Reported Yield | ~78% | Not explicitly stated, but halogen exchange can be high yielding |
| Safety Considerations | Use of pyrophoric n-butyllithium requires stringent anhydrous and inert atmosphere techniques. | High temperatures and pressure may be required. |
Cost Analysis
The cost of a building block is a major factor in its selection, especially for large-scale synthesis. The following table provides an approximate cost comparison based on currently available supplier pricing. Prices are subject to change and vary by supplier and purity.
| Compound | CAS Number | Approximate Price (per gram) | Key Precursor | Approximate Precursor Price (per gram) |
| This compound | 851386-40-8 | ~$460 (for 100mg, extrapolated) | 2,5-Difluoropyridine | ~
|
| 4-Bromo-2,5-difluoropyridine | 1349718-16-6 | ~$92 | Not readily available | - |
| 2,3,5-trifluoropyridine | 76469-41-5 | ~
| 2,3,5-Trichloropyridine | ~$1.70 |
Note: Pricing is for research quantities and can differ significantly at bulk scale.
From a purely cost perspective, 2,3,5-trifluoropyridine and its precursor, 2,3,5-trichloropyridine, are significantly more economical. However, the choice of reagent is not solely dictated by price. The specific reactivity and desired synthetic outcome are paramount. 4-Bromo-2,5-difluoropyridine, while more expensive than the trifluoro-analog, offers the advantage of a bromine handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira).
Experimental Protocols
To provide a practical basis for comparison, detailed experimental procedures for the synthesis of this compound are presented below.
Synthesis of this compound from 2,5-Difluoropyridine[2]
dot digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Workflow for the synthesis of this compound."
Materials:
-
2,5-Difluoropyridine (50 g, 0.434 mol)
-
Diisopropylamine (53 g, 0.525 mol)
-
n-Butyllithium (191 ml of 2.5 M solution in hexane)
-
1,1,2-Trichloro-1,2,2-trifluoroethane (Freon-113) (89.4 g, 0.478 mol)
-
Tetrahydrofuran (THF), anhydrous (150 ml)
-
Methyl tert-butyl ether (MTBE), anhydrous (200 ml)
-
Saturated aqueous ammonium chloride solution
-
2N aqueous hydrochloric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
Under a nitrogen atmosphere, add diisopropylamine to a mixture of THF and MTBE.
-
Cool the reaction mixture to between -60 °C and -40 °C.
-
Slowly add the n-butyllithium solution, then warm the mixture to -20 °C and stir for 10 minutes.
-
Cool the reaction flask to -75 °C and slowly add a solution of 2,5-difluoropyridine over 1 hour.
-
At -75 °C, add a solution of 1,1,2-Trichloro-1,2,2-trifluoroethane dropwise.
-
Maintain the reaction at -75 °C for 2 hours after the addition is complete.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the aqueous layer with MTBE.
-
Wash the combined organic layers sequentially with 2N HCl(aq), water, saturated NaHCO₃(aq), and saturated brine.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by distillation to yield this compound (50 g, 78% yield).
Conclusion and Recommendations
The cost-benefit analysis of this compound reveals a nuanced landscape for synthetic chemists.
-
For SNAr reactions requiring moderate reactivity and a reliable leaving group, this compound is an excellent choice. Its synthesis is well-established, and it provides a good balance between reactivity and stability.
-
When cost is the primary driver and high reactivity in SNAr is desired, 2,3,5-trifluoropyridine is a strong contender. The significantly lower cost of both the building block and its precursor makes it attractive for large-scale applications, provided the higher reactivity of the fluorine leaving group is manageable.
-
For synthetic strategies that require a subsequent cross-coupling reaction, 4-Bromo-2,5-difluoropyridine is the superior option, despite its higher cost. The bromine atom is more amenable to a wider range of palladium-catalyzed cross-coupling reactions than chlorine.
Ultimately, the optimal choice depends on the specific synthetic context, including the nature of the nucleophile, the desired subsequent transformations, and the economic constraints of the project. This guide provides the foundational data to make that choice a strategic and well-informed one.
References
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Chloro-2,5-difluoropyridine
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. Handling halogenated pyridines, such as 4-Chloro-2,5-difluoropyridine, requires a meticulous approach that extends from the benchtop to final disposal. This guide provides a direct, procedural framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.
Foundational Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the compound's inherent risks is critical. This compound is a halogenated organic compound that presents multiple hazards. Proper handling is not merely procedural—it is a direct response to the chemical's toxicological and environmental profile.
Key Hazards Overview:
| Hazard Type | Description | GHS Classification | Recommended Immediate Actions |
| Acute Toxicity | Harmful if swallowed.[1] | Acute Toxicity, Oral (Category 4)[1] | Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor. Rinse mouth. |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[1][2] | Chronic aquatic toxicity (Category 3)[1] | Avoid release to the environment.[1] Do not let the product enter drains or waterways.[1][3] |
| Flammability | Flammable liquid and vapor.[1][2] Vapors may form explosive mixtures with air. | Flammable liquids (Category 3)[1] | Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[4] |
| Irritation | May cause skin and eye irritation.[3] | Skin Irritation / Eye Irritation | Wear protective gloves, clothing, and eye/face protection.[3][5] In case of contact, rinse thoroughly with water.[3] |
This table synthesizes data from multiple Safety Data Sheets (SDS) for halogenated pyridines.
The presence of chlorine and fluorine atoms on the pyridine ring increases the compound's stability and potential for environmental persistence. During combustion, it can generate highly toxic gases, including hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[3] This chemical profile dictates that disposal must be handled by a licensed and approved waste disposal plant.[3][5][6]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for safely managing this compound waste from the point of generation to its final collection.
Personnel Protective Equipment (PPE) is Mandatory:
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[6]
-
Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after.[7][8]
-
Body Protection: Wear a flame-retardant lab coat. For larger quantities or in case of a spill, impervious clothing is required.[6]
-
Respiratory Protection: All handling of waste should be performed in a certified chemical fume hood.[5][9] If exposure limits are exceeded, a full-face respirator may be necessary.[6]
Step 1: Waste Segregation and Collection
-
Why: Halogenated organic compounds are regulated differently from non-halogenated waste. Co-mingling can create dangerous reactions and complicates the disposal process, leading to non-compliance.
-
Procedure:
-
Designate a specific, sealed, and properly labeled waste container for "Halogenated Organic Waste."
-
Collect all waste this compound, including residues and solutions, in this container.[9]
-
Do NOT mix with non-halogenated solvents, strong oxidizers, or acids.[9]
-
Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from ignition sources.[1][3][4]
-
Step 2: Container and Contaminated Material Handling
-
Why: Empty containers and contaminated lab materials can retain significant product residue and must be treated as hazardous waste until properly decontaminated.[2]
-
Procedure:
-
Gross Decontamination: Rinse "empty" containers three times with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated hazardous waste.
-
Contaminated Solids: Collect any contaminated items such as pipette tips, absorbent pads, and gloves in a separate, clearly labeled, sealed bag or container for "Solid Halogenated Waste."
-
Place all waste containers in secondary containment to prevent spills.
-
Step 3: Labeling and Documentation
-
Why: Accurate labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and ensures safe handling by waste management personnel.
-
Procedure:
-
Attach a hazardous waste label to the container as soon as the first drop of waste is added.[9]
-
Clearly write the full chemical name: "this compound" and any other components in the waste mixture.
-
Indicate the specific hazards (e.g., Flammable, Toxic, Environmental Hazard).
-
Maintain a log of the waste generated.
-
Step 4: Arranging for Final Disposal
-
Why: As a halogenated organic compound, this compound is subject to specific EPA land disposal restrictions.[10] The required method of disposal is typically high-temperature incineration.
-
Procedure:
-
This waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[2]
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[1]
-
The preferred disposal method is typically incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize the resulting acidic gases.[1][6]
-
Visualizing the Disposal Workflow
To ensure clarity, the decision-making process for handling this compound waste is illustrated below.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures for Spills and Exposures
In the event of an accident, a swift and correct response is vital.
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
-
Small Spill (in a fume hood): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).[3][4] Collect the material in a suitable, closed container for disposal as hazardous waste.[4]
-
Large Spill: Evacuate the area immediately. Keep personnel upwind of the spill and remove all sources of ignition.[7] Contact your institution's EHS or emergency response team.
By adhering to these rigorous protocols, you contribute to a culture of safety and ensure that your vital research does not come at the cost of personal well-being or environmental health.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. capotchem.cn [capotchem.cn]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Mastering the Safe Handling of 4-Chloro-2,5-difluoropyridine: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical and materials science, 4-Chloro-2,5-difluoropyridine is a valuable building block. However, its halogenated pyridine structure necessitates a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to handle this compound with the highest degree of safety and efficacy.
Immediate Safety Profile & Hazard Assessment
This compound is a compound that demands respect. While specific toxicity data for this exact molecule is not extensively published, the hazards can be inferred from its structure and data on similar halogenated pyridines. It should be treated as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also expected to cause skin and serious eye irritation.[1][2] The primary operational risks involve exposure during weighing, transfer, reaction setup, and workup procedures.
To quantify the immediate hazards, a thorough review of the Safety Data Sheet (SDS) is the critical first step. Key information is summarized below:
| Hazard Category | Description | Primary Route of Exposure | Immediate Action |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1][2] | Ingestion, Inhalation, Dermal | Move to fresh air, flush skin/eyes with water for 15 mins, seek immediate medical attention.[3][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Dermal | Immediately flush skin with copious amounts of water for at least 15 minutes.[3][4] |
| Eye Damage/Irritation | Causes serious eye irritation/damage.[1] | Ocular | Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][4] |
| Respiratory Irritation | May cause respiratory irritation.[2] | Inhalation | Move to a well-ventilated area or fresh air. Seek medical attention if symptoms persist.[3] |
| Flammability | Flammable liquid and vapor.[5][6] | Heat, sparks, open flames | Store away from ignition sources. Use appropriate fire extinguishing media (dry chemical, CO2, foam).[4] |
This initial assessment dictates that all handling of this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[7][8]
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE is not a matter of preference but a scientifically-driven decision to create a barrier between the researcher and the chemical. The Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132 mandates that employers conduct a hazard assessment to determine the necessary PPE.[1][7][9][10]
Eye and Face Protection: The ANSI Z87.1 Standard
Standard laboratory safety glasses are insufficient. The risk of splashes necessitates, at a minimum, chemical splash goggles that conform to the American National Standards Institute (ANSI) Z87.1 standard.[3][4][11] For operations with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a face shield worn over chemical splash goggles is required.[12] The "Z87" marking on the eyewear certifies that it has undergone rigorous testing for impact and splash resistance.[3][11]
Hand Protection: Beyond the Basic Nitrile Glove
While nitrile gloves are a laboratory staple, their effectiveness is chemical-specific. For halogenated aromatic compounds like this compound, nitrile provides good short-term or "splash" protection.[5][12] However, it is crucial to understand the concept of breakthrough time—the time it takes for the chemical to permeate the glove material. For prolonged exposure, a single pair of thin nitrile gloves is inadequate.
Field-Proven Insight: For extended handling periods or when there is a risk of significant contamination, double-gloving with two pairs of nitrile gloves is a common and effective practice. A more robust option is to wear a heavier-duty glove, such as neoprene or butyl rubber, which generally offer longer breakthrough times for a broader range of chemicals.[13] Always inspect gloves for any signs of degradation or puncture before use and change them immediately after any known contact with the chemical.[5]
Body Protection
A standard, flame-resistant lab coat, fully buttoned, is the minimum requirement.[14] Ensure that it is made of a material like cotton, not a synthetic that could melt and adhere to the skin in a fire. For larger scale operations, a chemically resistant apron over the lab coat provides an additional layer of protection.[8] Closed-toe shoes and long pants are mandatory at all times.[12]
Respiratory Protection: When Engineering Controls are Not Enough
All routine handling of this compound should be performed in a functioning chemical fume hood.[8] However, in the event of a significant spill or a failure of engineering controls, respiratory protection may be necessary. A half-mask or full-face respirator equipped with an organic vapor/acid gas (OV/AG) cartridge is the appropriate choice.[15][16][17] The organic vapor component will adsorb the pyridine structure, while the acid gas component will neutralize any acidic vapors that could be generated, such as hydrogen chloride or hydrogen fluoride, particularly in the event of a fire.[15][16] It is an OSHA requirement that any individual required to wear a respirator be part of a respiratory protection program, which includes medical clearance and annual fit testing.[9]
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE as outlined above and inspect it for integrity.
-
Have a chemical spill kit readily accessible. The kit should contain an absorbent material like vermiculite or sand.[18]
-
Ensure safety showers and eyewash stations are unobstructed and have been recently tested.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of this compound inside the fume hood.
-
Use a draft shield on the balance to prevent air currents from affecting the measurement and dispersing the chemical.
-
When transferring, pour slowly and carefully to avoid splashing. Use a funnel for transfers into narrow-necked vessels.
-
-
Reaction Setup and Monitoring:
-
Set up all reactions in the fume hood.
-
Ensure all glassware is free of cracks and defects.
-
If the reaction is to be heated, use a heating mantle with a stirrer and a temperature controller. Do not use an open flame.
-
Monitor the reaction for any signs of unexpected exotherms or pressure buildup.
-
Disposal Plan: From Benchtop to Final Disposition
The disposal of this compound and associated waste must comply with all local, state, and federal regulations, which are primarily guided by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[19]
Waste Segregation
Proper segregation at the point of generation is critical. The following waste streams should be kept separate:
-
Liquid Waste: Unused this compound and solutions containing it should be collected in a dedicated, labeled, and sealed container for halogenated organic waste.[20]
-
Solid Waste: Contaminated consumables such as gloves, bench paper, and silica gel should be collected in a separate, sealed plastic bag or container clearly labeled as "Halogenated Solid Waste".[19]
-
Sharps: Contaminated needles and scalpels must be placed in a designated sharps container.
Disposal Methodology
Due to the presence of chlorine and fluorine, this compound requires specific disposal methods. Never pour halogenated waste down the drain.[20] The most common and effective method for the final disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting hydrogen chloride and hydrogen fluoride gases.[21][22][23][24]
Procedural Steps for Waste Handling:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Flammable," "Toxic").
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials.[2]
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures: Planning for the Unexpected
Chemical Spills
-
Small Spill (inside a fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.
-
Collect the contaminated absorbent into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spill (outside a fume hood):
-
Evacuate the immediate area and alert all personnel.
-
If safe to do so, close the doors to the laboratory to contain the vapors.
-
Activate the fire alarm if the spill is large or poses a fire hazard.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.[25]
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.[25]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[25]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Visualizing the Workflow
PPE Selection Decision Tree
Caption: Decision tree for selecting appropriate PPE.
Chemical Handling and Disposal Workflow
Caption: Workflow from preparation to final disposal.
References
- 1. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 2. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 3. anbusafety.com [anbusafety.com]
- 4. creativesafetysupply.com [creativesafetysupply.com]
- 5. fishersci.com [fishersci.com]
- 6. safety.charlotte.edu [safety.charlotte.edu]
- 7. osha.gov [osha.gov]
- 8. scienceequip.com.au [scienceequip.com.au]
- 9. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 10. ehs.osu.edu [ehs.osu.edu]
- 11. safetyglassesusa.com [safetyglassesusa.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. ehs.sfsu.edu [ehs.sfsu.edu]
- 14. questron.ca [questron.ca]
- 15. 3M organic vapors & acid gases cartridge for half & full facepieces. | Sylprotec.com [sylprotec.com]
- 16. 3m.com [3m.com]
- 17. Organic Vapor/Acid Gas Cartridge, 2/Bx [meslifesafety.com]
- 18. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 19. benchchem.com [benchchem.com]
- 20. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 21. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 22. US6273008B1 - Chlorinated hydrocarbon waste incinerator and valorization of chlorinated residuals process unit - Google Patents [patents.google.com]
- 23. Incinerating liquid and gaseous residues - Dürr [durr.com]
- 24. tandfonline.com [tandfonline.com]
- 25. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
